2-(3-Methoxyphenyl)acetaldehyde
Description
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Properties
IUPAC Name |
2-(3-methoxyphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,6-7H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELKCHMCSIXEHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10535474 | |
| Record name | (3-Methoxyphenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10535474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65292-99-1 | |
| Record name | (3-Methoxyphenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10535474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Compound Identification and Physicochemical Properties
An In-depth Technical Guide to 2-(3-Methoxyphenyl)acetaldehyde for Advanced Research
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the synthesis, properties, and applications of this compound. With full editorial control, this document is structured to provide not just data, but actionable insights grounded in established chemical principles.
This compound, a key aromatic aldehyde, serves as a versatile intermediate in synthetic organic chemistry. Its unique combination of a reactive aldehyde moiety and a methoxy-substituted phenyl ring makes it a valuable building block for complex molecular architectures.
Identifier and Property Summary
A consolidated summary of the essential physicochemical properties of this compound is presented below. These values are critical for experimental design, from reaction setup to purification and storage.
| Property | Value | Source(s) |
| CAS Number | 65292-99-1 | [1][2] |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | (3-methoxyphenyl)acetaldehyde, 3-Methoxybenzeneacetaldehyde | [1][2] |
| Appearance | Liquid | [1] |
| Boiling Point | 249.4°C at 760 mmHg | [] |
| Density | 1.045 g/cm³ | [] |
| Purity (Typical) | ≥95% | [1] |
| InChI Key | DELKCHMCSIXEHO-UHFFFAOYSA-N | [1][] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most reliably achieved through the controlled oxidation of its corresponding primary alcohol, 2-(3-methoxyphenyl)ethanol. This precursor is commercially available, providing a straightforward entry point to the target aldehyde.[4] The choice of oxidant is paramount to prevent over-oxidation to the carboxylic acid, a common side reaction with aldehydes. Mild, selective oxidizing agents are therefore required.
Diagram of the Synthetic Workflow
Caption: A typical workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol: Selective Oxidation
This protocol describes the synthesis using Pyridinium Chlorochromate (PCC), a reliable reagent for this transformation.
1. Reagent Preparation:
-
In a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Causality Insight: Anhydrous conditions are critical to prevent the formation of hydrates and ensure the efficiency of the PCC oxidant. DCM is an ideal solvent due to its inertness and ease of removal.
2. Reaction Execution:
-
Dissolve 2-(3-methoxyphenyl)ethanol (1.0 equivalent) in anhydrous DCM.
-
Add the alcohol solution dropwise to the stirring PCC suspension at room temperature. An exothermic reaction may be observed.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The disappearance of the starting alcohol spot (more polar) and the appearance of the product aldehyde spot (less polar) indicates reaction completion.
3. Workup and Purification:
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium byproducts.
-
Wash the silica plug with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
The resulting crude oil is then purified by flash column chromatography on silica gel.[5]
-
Expertise Insight: Aldehydes can be sensitive to acidic silica gel, leading to degradation. If issues arise, the silica gel can be pre-treated by washing with a solvent mixture containing 1-2% triethylamine to neutralize acidic sites.[5]
-
Elute using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%).
-
Combine the pure fractions, as identified by TLC, and remove the solvent in vacuo to yield the purified this compound as a liquid.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the aldehyde functional group and the electron-rich aromatic ring. This dual reactivity makes it a powerful intermediate for building molecular complexity.
Diagram of Key Reactions
Caption: Core reactivity pathways of this compound.
-
Oxidation: The aldehyde can be readily oxidized to 2-(3-methoxyphenyl)acetic acid using common oxidizing agents like potassium permanganate or hydrogen peroxide.[6]
-
Reduction: Selective reduction of the aldehyde to the corresponding primary alcohol, 2-(3-methoxyphenyl)ethanol, can be achieved with hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[6]
-
Carbon-Carbon Bond Formation: The aldehyde is an excellent electrophile for various nucleophilic additions and condensation reactions, including:
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Aldol Condensation: Self-condensation or crossed-condensation with other enolizable carbonyls.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents to form secondary alcohols.
-
-
Electrophilic Aromatic Substitution: The methoxy group is an ortho-, para-director, activating the aromatic ring towards substitution reactions like nitration, halogenation, and Friedel-Crafts reactions.
Applications in Research and Drug Development
While direct biological applications are not extensively documented, the value of this compound lies in its role as a versatile chemical scaffold. Its structural motifs are present in numerous biologically active molecules.
-
Neuroscience Research: The isomeric compound, 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde (homovanillin), is a key metabolite in the dopamine degradation pathway.[7] This structural similarity suggests that this compound can be used as a starting material to synthesize analogs and probes for studying enzymes like monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH), which are implicated in neurodegenerative diseases.[7]
-
Scaffold for Heterocyclic Chemistry: Phenylacetaldehydes are common precursors for constructing nitrogen- and sulfur-containing heterocyclic rings (e.g., pyridines, thiazoles, imidazoles), which form the core of many pharmaceutical agents.
-
Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with defined chemical features, it can be used as a fragment for screening against biological targets or as a starting point for building more potent ligands.
-
Antioxidant and Anti-inflammatory Agents: Phenolic and methoxy-phenyl structures are known for their potential to scavenge free radicals and modulate inflammatory pathways.[6][7] This compound provides a core structure for the synthesis of novel compounds to be tested for such activities.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized product.
Predicted Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
δ ~9.7 ppm (t, 1H): A characteristic triplet for the aldehydic proton, split by the adjacent methylene protons.
-
δ ~6.8-7.3 ppm (m, 4H): A complex multiplet corresponding to the four protons on the aromatic ring.
-
δ ~3.8 ppm (s, 3H): A sharp singlet for the methoxy group protons.
-
δ ~3.6 ppm (d, 2H): A doublet for the methylene (CH₂) protons adjacent to the aldehyde group.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ ~200 ppm: Aldehyde carbonyl carbon.
-
δ ~160 ppm: Aromatic carbon attached to the methoxy group.
-
δ ~110-140 ppm: Four signals for the remaining aromatic carbons.
-
δ ~55 ppm: Methoxy carbon.
-
δ ~50 ppm: Methylene carbon.
-
-
IR (Infrared) Spectroscopy:
-
~2820 and 2720 cm⁻¹: Characteristic C-H stretches of the aldehyde group (Fermi doublet).
-
~1725 cm⁻¹: Strong C=O stretching vibration of the aldehyde.
-
~1600, 1585, 1490 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1250 cm⁻¹: C-O stretching of the aryl ether (methoxy group).
-
-
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): m/z = 150.
-
Key Fragmentation: Loss of the formyl radical (-CHO, 29 Da) to give a prominent peak at m/z = 121 (the stable tropylium-like cation).
-
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling this compound.
GHS Hazard Information [2]
| Pictogram | Signal Word | Hazard Statements |
|
| Warning | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at or below -20°C to prevent oxidation and degradation.[1]
-
Spill and Disposal: Absorb spills with an inert material and dispose of as hazardous chemical waste in accordance with local regulations.
References
- 1. This compound | 65292-99-1 [sigmaaldrich.com]
- 2. (3-Methoxyphenyl)acetaldehyde | C9H10O2 | CID 13297008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methoxyphenethyl alcohol - 2-(3-Methoxyphenyl)ethanol [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde | 5703-24-2 [smolecule.com]
- 7. benchchem.com [benchchem.com]
what is 2-(3-Methoxyphenyl)acetaldehyde
An In-Depth Technical Guide to 2-(3-Methoxyphenyl)acetaldehyde: Properties, Synthesis, and Research Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a key organic intermediate. Addressed to researchers, chemists, and drug development professionals, this document details the compound's physicochemical properties, safety and handling protocols, and strategic approaches to its synthesis and purification. While direct biological data on this specific isomer is nascent, we leverage its structural similarity to key neurochemical metabolites, such as 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde (HMPAL), to propose a framework for investigating its potential applications. This guide includes validated, step-by-step protocols for assessing potential antioxidant and anti-inflammatory activities, providing a robust starting point for its exploration in medicinal chemistry and materials science.
Introduction and Chemical Identity
Overview and Significance
This compound is an aromatic aldehyde that serves as a versatile building block in organic synthesis. Its structure, featuring a methoxy-substituted phenyl ring attached to an acetaldehyde moiety, makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceutical agents and fine chemicals. The aldehyde group is highly reactive and amenable to a wide range of chemical transformations, while the methoxy-substituted aromatic ring allows for further functionalization through electrophilic substitution or demethylation. Its structural relationship to endogenous compounds involved in neurotransmitter metabolism suggests potential, yet underexplored, applications in neuropharmacology and related fields.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for designing experiments, developing purification strategies, and ensuring safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.18 g/mol | [1] |
| Physical Form | Liquid | |
| Boiling Point | 249.4°C at 760 mmHg | [] |
| Density | 1.045 g/cm³ | [] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C |
Nomenclature and Identifiers
Accurate identification is paramount in research and development. The following table lists the key identifiers for this compound.
| Identifier Type | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 65292-99-1 | [1] |
| Synonyms | (3-methoxyphenyl)acetaldehyde, Benzeneacetaldehyde, 3-methoxy- | [1] |
| InChI Key | DELKCHMCSIXEHO-UHFFFAOYSA-N | [1] |
| SMILES | COC1=CC=CC(=C1)CC=O | [1] |
Synthesis and Purification
Strategic Approach to Synthesis
The synthesis of phenylacetaldehyde derivatives often involves the controlled oxidation of the corresponding phenethyl alcohol or the hydrolysis of a protected aldehyde precursor. The choice of method depends on the stability of the starting materials and the desired purity of the final product. For methoxy-substituted analogs, a common and effective strategy involves the hydrolysis of a stable intermediate, which avoids over-oxidation of the sensitive aldehyde group.
Exemplary Synthesis Protocol
Principle: This method involves the acidic hydrolysis of a sulfoxide intermediate. The sulfoxide group acts as a protecting group for the aldehyde, which can be deprotected under controlled acidic conditions to yield the target molecule.
Step-by-Step Methodology:
-
Dissolution: Dissolve the precursor, methyl 2-(m-methoxyphenyl)-1-methylthioethyl sulfoxide (1.0 eq), in methanol (approx. 20 mL per gram of precursor).
-
Acidic Hydrolysis: Add 1N sulfuric acid (approx. 7.5 mL per gram of precursor) to the solution.
-
Reaction: Heat the reaction mixture at 50°C for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.
-
Extraction: Extract the aqueous residue with diethyl ether (2 x 75 mL). The organic layers contain the desired product.
-
Washing: Wash the combined organic layers sequentially with water and a saturated aqueous solution of sodium bicarbonate to remove residual acid and impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization
The crude product from the synthesis typically requires purification to remove unreacted starting materials and byproducts.
-
Purification: Column chromatography on silica gel is the method of choice. A non-polar to moderately polar solvent system, such as a gradient of ethyl acetate in hexane, is effective for eluting the target aldehyde.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to ensure the correct structure and absence of significant impurities.
Workflow for Synthesis and Purification
Caption: General workflow for synthesis and purification.
Handling and Storage
Safety Profile
This compound is classified as hazardous.[1] Adherence to safety protocols is mandatory.
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [1] |
| Skin Irritation | H315 | Causes skin irritation | [1] |
| Eye Irritation | H319 | Causes serious eye irritation | [1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [1] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4][5]
-
Exposure Avoidance: Avoid contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area immediately with copious amounts of water.[6]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7][8]
Long-term Storage Conditions
To maintain its integrity, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term stability, storage in a freezer at or below -20°C is strongly recommended to prevent degradation and oxidation.
Applications in Research and Drug Development
Core Utility as a Synthetic Intermediate
The primary application of this compound is as an intermediate in multi-step organic synthesis. The aldehyde functionality can participate in numerous reactions, including:
-
Reductive amination to form substituted phenethylamines.
-
Wittig reactions to generate substituted styrenes.
-
Aldol condensations to build larger carbon skeletons.
-
Oxidation to form 3-methoxyphenylacetic acid, another valuable synthetic precursor.
A Framework for Biological Investigation: Analog-Based Discovery
While this specific molecule is not extensively studied for its biological effects, its structure provides a logical basis for investigation. It is an analog of several biologically important molecules. A common and effective strategy in drug discovery is to synthesize and test analogs of known bioactive compounds to explore structure-activity relationships (SAR).
Case Study: Neuroscience and Dopamine Metabolism
A compelling case for investigation comes from the compound's structural similarity to 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde (HMPAL) , a key metabolite in the dopamine degradation pathway.[9][10] Dopamine is catabolized by monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH), and dysregulation of this pathway is implicated in neurodegenerative diseases like Parkinson's.[9] By studying how this compound interacts with enzymes like MAO or ALDH, researchers can probe the structural requirements for substrate binding and potentially develop novel enzyme inhibitors or modulators.
Caption: Relationship to the dopamine degradation pathway.
Investigating Bioactivity: Protocols for Antioxidant and Anti-inflammatory Screening
Phenolic and methoxy-substituted compounds often exhibit antioxidant and anti-inflammatory properties.[9] Standard in vitro assays can be employed to screen this compound for these activities, providing a baseline biological profile.
Experimental Protocols
The following protocols are provided as validated methods for initial biological screening, adapted from established procedures for analogous compounds.[9]
Protocol 1: Assessment of Antioxidant Activity (DPPH Radical Scavenging Assay)
Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow that is measured spectrophotometrically.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound in methanol (e.g., 10 mg/mL). Create a series of dilutions (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Ascorbic acid is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each test compound dilution to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
% Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
References
- 1. (3-Methoxyphenyl)acetaldehyde | C9H10O2 | CID 13297008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. chemos.de [chemos.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Homovanillin | C9H10O3 | CID 151276 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(3-Methoxyphenyl)acetaldehyde chemical structure and synthesis
An In-depth Technical Guide to 2-(3-Methoxyphenyl)acetaldehyde: Structure, Synthesis, and Applications
Introduction
This compound, a notable aromatic aldehyde, serves as a significant building block in the landscape of organic synthesis. Characterized by a phenyl ring substituted with a methoxy group at the meta position and an adjacent acetaldehyde moiety, this compound's reactivity is governed by the interplay between the electron-donating methoxy group and the electrophilic aldehyde functionality. Its structural congeners, the ortho- and para-isomers, are recognized for their roles as intermediates in the synthesis of pharmaceuticals, agrochemicals, and as components in the fragrance industry.[1] This guide offers a comprehensive exploration of this compound, focusing on its chemical architecture, detailed synthetic methodologies, and applications, tailored for professionals in research and drug development.
Chemical Structure and Physicochemical Properties
The molecular structure of this compound, with the chemical formula C₉H₁₀O₂, consists of a benzene ring where a methoxy group (-OCH₃) is located at position 3, and an acetaldehyde group (-CH₂CHO) is at position 1. This arrangement influences the molecule's electronic properties and reactivity, particularly at the aldehyde carbon and the aromatic ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 65292-99-1 | [2][3] |
| Molecular Formula | C₉H₁₀O₂ | [2][3] |
| Molecular Weight | 150.18 g/mol | [2][3] |
| Physical Form | Liquid | [3] |
| InChI Key | DELKCHMCSIXEHO-UHFFFAOYSA-N | [2][3] |
| SMILES | COC1=CC=CC(=C1)CC=O | [2] |
Strategic Synthesis Methodologies
The synthesis of this compound can be approached through several strategic pathways. The choice of method is often dictated by the availability of starting materials, desired scale, and tolerance for specific reagents. Here, we explore two robust and widely applicable synthetic routes.
Route 1: Oxidation of 2-(3-Methoxyphenyl)ethanol
The oxidation of a primary alcohol to an aldehyde is a cornerstone transformation in organic chemistry. This approach is highly effective due to the commercial availability of the precursor, 2-(3-Methoxyphenyl)ethanol. The primary challenge lies in preventing over-oxidation to the corresponding carboxylic acid. To achieve this, mild and selective oxidizing agents are required. Pyridinium chlorochromate (PCC) is a classic reagent for this purpose, offering reliable conversion with minimal side products when used in an anhydrous solvent like dichloromethane (DCM).
Experimental Protocol: PCC Oxidation
-
Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with anhydrous dichloromethane (DCM).
-
Reagent Addition: Pyridinium chlorochromate (PCC) (1.5 equivalents) is added to the DCM, followed by a small amount of powdered molecular sieves or silica gel to adsorb the pyridinium byproduct.
-
Substrate Addition: A solution of 2-(3-Methoxyphenyl)ethanol (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol. The reaction mixture typically turns into a dark, tarry mixture.
-
Workup: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium tars.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude aldehyde is purified by flash column chromatography on silica gel to yield pure this compound.
Causality and Trustworthiness: The use of PCC in an anhydrous non-polar solvent like DCM is critical. PCC is a milder oxidant than chromic acid, and in the absence of water, the intermediate hemiacetal cannot form, thus preventing over-oxidation to the carboxylic acid. The filtration through silica gel is a self-validating step, as it effectively removes the chromium byproducts, which are insoluble in the ether/DCM mixture, ensuring a clean crude product for purification.
Route 2: Wittig Homologation of 3-Methoxybenzaldehyde
The Wittig reaction is a powerful tool for carbon-carbon double bond formation, converting aldehydes or ketones into alkenes.[4] A well-established modification allows for a one-carbon homologation of an aldehyde to its corresponding higher aldehyde. This is achieved by reacting the starting aldehyde with methoxymethylenetriphenylphosphorane (Ph₃P=CHOCH₃). The resulting enol ether is then hydrolyzed under acidic conditions to yield the target aldehyde. This method provides a direct route from the readily available 3-Methoxybenzaldehyde.
Mechanism Insight: The Wittig reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl, forming an oxaphosphetane intermediate.[4][5] This intermediate then fragments to form the stable triphenylphosphine oxide and the desired alkene (in this case, an enol ether). The stability of triphenylphosphine oxide is a major thermodynamic driving force for the reaction.
Experimental Protocol: Wittig Homologation and Hydrolysis
-
Ylide Preparation:
-
A suspension of methoxymethyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried flask under a nitrogen atmosphere and cooled to 0 °C.
-
A strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 equivalents), is added dropwise.[6][7] The formation of the deep red or orange ylide indicates successful deprotonation.
-
-
Wittig Reaction:
-
A solution of 3-Methoxybenzaldehyde (1.0 equivalent) in anhydrous THF is added slowly to the ylide solution at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until TLC analysis indicates the complete consumption of the starting aldehyde.
-
-
Enol Ether Hydrolysis:
-
The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with ether.
-
The combined organic extracts are then treated with an aqueous acid solution (e.g., 2M HCl) and stirred vigorously for several hours to hydrolyze the enol ether intermediate.
-
-
Purification:
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to afford this compound.
-
References
- 1. Buy 2-(4-methoxyphenyl)acetaldehyde | 5703-26-4 [smolecule.com]
- 2. (3-Methoxyphenyl)acetaldehyde | C9H10O2 | CID 13297008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 65292-99-1 [sigmaaldrich.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to 2-(3-Methoxyphenyl)acetaldehyde: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3-Methoxyphenyl)acetaldehyde, a key aromatic aldehyde with significant potential in synthetic organic chemistry and drug development. This document delves into the compound's structural features, physicochemical characteristics, and spectroscopic profile. Furthermore, it outlines detailed synthetic protocols, explores its chemical reactivity, and discusses its potential applications in neuroscience research and as a building block for novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.
Introduction
This compound, also known as 3-methoxyphenylacetaldehyde, belongs to the family of phenylacetaldehydes, a class of organic compounds characterized by an acetaldehyde group attached to a phenyl ring. The presence of a methoxy group at the meta-position of the phenyl ring imparts distinct electronic and steric properties that influence its reactivity and biological activity. While its isomer, 2-(4-methoxyphenyl)acetaldehyde, is recognized for its applications in the fragrance industry, the 3-methoxy isomer is of particular interest to the scientific community for its potential as a precursor in the synthesis of complex molecular architectures and pharmacologically active molecules.[1]
The structural similarity of this compound to key biological molecules, such as the dopamine metabolite homovanillin (2-(4-hydroxy-3-methoxyphenyl)acetaldehyde), suggests its potential for interaction with biological systems and its utility in the design of novel therapeutics, particularly in the realm of neuroscience. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this versatile compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, application in chemical reactions, and for predicting its behavior in biological systems.
General Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| Synonyms | 3-Methoxyphenylacetaldehyde | [2] |
| CAS Number | 65292-99-1 | |
| Molecular Formula | C₉H₁₀O₂ | |
| Molecular Weight | 150.18 g/mol | |
| Physical Form | Liquid |
Thermal and Density Properties
| Property | Value | Source(s) |
| Boiling Point | 249.4 °C at 760 mmHg | |
| Density | 1.045 g/cm³ |
Solubility
While specific experimental solubility data for this compound is limited, data from its isomer, 2-(4-methoxyphenyl)acetaldehyde, provides a reasonable estimation.
| Solvent | Solubility | Source(s) |
| Water | Insoluble (predicted) | [3] |
| Ethanol | Slightly Soluble (predicted) | [3] |
| Chloroform | Soluble (predicted) | [3] |
Spectroscopic and Analytical Characterization
Definitive structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques. Due to the limited availability of published experimental spectra for this specific isomer, this section provides predicted spectral data and typical fragmentation patterns based on established principles and data from closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are generated using computational algorithms and should be used as a guide for spectral interpretation.[4]
¹H NMR (Predicted):
-
Aldehydic Proton (CHO): A singlet or triplet around δ 9.7 ppm.
-
Aromatic Protons (C₆H₄): A complex multiplet pattern between δ 6.8 and 7.3 ppm, characteristic of a 1,3-disubstituted benzene ring.
-
Methylene Protons (CH₂): A doublet around δ 3.6 ppm.
-
Methoxy Protons (OCH₃): A singlet around δ 3.8 ppm.
¹³C NMR (Predicted):
-
Carbonyl Carbon (C=O): A signal around δ 200 ppm.
-
Aromatic Carbons (C₆H₄): Multiple signals between δ 110 and 160 ppm.
-
Methylene Carbon (CH₂): A signal around δ 50 ppm.
-
Methoxy Carbon (OCH₃): A signal around δ 55 ppm.
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.[5]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Aliphatic) | 3000 - 2850 |
| C=O Stretch (Aldehyde) | 1740 - 1720 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| C-O Stretch (Ether) | 1250 - 1000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 150.[6] Key fragmentation patterns for phenylacetaldehydes include:[7][8]
-
Loss of a hydrogen radical (-H•): [M-1]⁺ at m/z 149.
-
Loss of the formyl group (-CHO•): [M-29]⁺ at m/z 121 (often the base peak), corresponding to the stable 3-methoxybenzyl cation.
-
Loss of the methoxy group (-OCH₃•): [M-31]⁺ at m/z 119.
-
Cleavage of the C-C bond between the methylene and carbonyl groups: leading to fragments corresponding to the formyl cation [CHO]⁺ at m/z 29 and the 3-methoxybenzyl radical.
References
- 1. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. spectrabase.com [spectrabase.com]
- 4. acdlabs.com [acdlabs.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-(2-Methoxyphenyl)acetaldehyde | C9H10O2 | CID 269548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to 2-(3-Methoxyphenyl)acetaldehyde: Properties, Synthesis, and Applications
Executive Summary: 2-(3-Methoxyphenyl)acetaldehyde is an aromatic aldehyde of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique structural features—a reactive aldehyde group and a methoxy-substituted phenyl ring—make it a versatile intermediate for the synthesis of complex organic molecules, including heterocyclic compounds and potential pharmaceutical agents. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, safety protocols, detailed synthetic and analytical methodologies, and key applications for researchers and drug development professionals.
Nomenclature and Chemical Identity
Precise identification is the foundation of all chemical research and development. This compound is known by several names, and its identity is cataloged across numerous chemical databases. The authoritative IUPAC name for this compound is This compound [1].
A comprehensive list of its identifiers is crucial for accurate literature and database searches.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| Common Synonyms | (3-Methoxyphenyl)acetaldehyde, Benzeneacetaldehyde, 3-methoxy- | [1][2][3] |
| CAS Number | 65292-99-1 | [1][3][4][5][6] |
| Molecular Formula | C₉H₁₀O₂ | [1][2][4] |
| InChI Key | DELKCHMCSIXEHO-UHFFFAOYSA-N | [1][3][4] |
| SMILES | COC1=CC=CC(=C1)CC=O | [1] |
Physicochemical and Safety Data
Understanding the physical properties and safety profile of a compound is paramount for its proper handling, storage, and use in experimental design.
Physicochemical Properties
This compound is a liquid under standard conditions, with properties that influence its reactivity and purification methods[3].
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 150.17 g/mol | [1][4] |
| Physical Form | Liquid | [3] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| Purity (Typical) | ≥95% | [3] |
| Recommended Storage | Inert atmosphere, store in freezer, under -20°C | [3] |
Safety and Handling
This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Description | Reference |
| Pictogram | GHS07 (Exclamation Mark) | [3] | |
| Signal Word | Warning | [3] | |
| Hazard Statements | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [3] |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P501 | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. IF ON SKIN: Wash with plenty of water. Dispose of contents/container to an approved waste disposal plant. | [3] |
Handling Protocol:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
Synthesis and Characterization
The synthesis of phenylacetaldehydes can be approached through various routes. While a specific, peer-reviewed synthesis for the 3-methoxy isomer is not detailed in the initial search, a well-established method for the analogous para-isomer (p-methoxyphenylacetaldehyde) provides a robust template that can be adapted[7].
Exemplary Synthesis Protocol (Adapted)
This protocol describes the hydrolysis of a sulfoxide precursor to yield the target aldehyde. The choice of a sulfoxide intermediate is strategic, as it offers a stable precursor that can be cleanly converted to the aldehyde under acidic conditions, minimizing over-oxidation to the corresponding carboxylic acid.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the precursor, methyl 2-(3-methoxyphenyl)-1-methylthioethyl sulfoxide (1.0 equivalent), in methanol (approx. 20 mL per gram of sulfoxide).
-
Acidic Hydrolysis: Add 1N sulfuric acid to the solution (approx. 7.5 mL per gram of sulfoxide). This acidic environment is crucial for catalyzing the Pummerer rearrangement and subsequent hydrolysis to the aldehyde.
-
Heating: Heat the reaction mixture to 50°C and maintain for 6 hours with stirring. The gentle heating accelerates the reaction rate without promoting significant side product formation.
-
Workup - Concentration: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.
-
Extraction: Transfer the concentrated mixture to a separatory funnel and extract twice with diethyl ether. Diethyl ether is chosen for its high affinity for the organic product and its immiscibility with the aqueous phase.
-
Washing: Wash the combined organic layers sequentially with water and a saturated aqueous solution of sodium bicarbonate. The bicarbonate wash is critical to neutralize any remaining sulfuric acid.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate to remove residual water, which could interfere with subsequent analysis.
-
Purification: Concentrate the dried organic layer under reduced pressure. Purify the resulting residue via column chromatography on silica gel to yield this compound as a pure liquid[7].
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization
Quality control is essential. A standard method for analyzing phenylacetaldehydes for identity and purity is Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS Protocol:
-
Sample Preparation: Prepare a 10 ppm sample solution in a GC-grade solvent (e.g., dichloromethane).
-
GC Conditions:
-
Injector: Split mode (50:1), 250°C.
-
Oven Program: Start at 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).
-
Carrier Gas: Helium at 1.0 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-350 m/z.
-
-
Data Analysis: Confirm identity by comparing the retention time and fragmentation pattern to a certified reference standard and a library spectrum (e.g., NIST). Purity is estimated by the area percentage of the main peak[8].
Applications in Research and Development
The utility of this compound stems from its bifunctional nature, making it a valuable building block in several scientific domains.
Intermediate in Pharmaceutical Synthesis
The methoxy group is a common feature in many approved drugs, where it can improve physicochemical properties, metabolic stability, and target binding[9]. The position of the methoxy group is critical, as different isomers of a drug can have vastly different pharmacological activities[10][11]. For instance, the isomers of sotalol have distinct antiarrhythmic and beta-blocking effects[10]. Therefore, this compound serves as a key starting material for synthesizing specific isomers of drug candidates, allowing for precise structure-activity relationship (SAR) studies. Its aldehyde functionality allows for a wide range of subsequent chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, to build molecular complexity.
Caption: Relationship between the structure of the compound and its primary applications.
Role in Flavor and Food Science
Phenylacetaldehyde itself is a key aroma compound, and its formation is often studied in food chemistry, for example, through the Maillard reaction between phenylalanine and sugars during cooking processes[12]. The methoxy-substituted analog is of interest as a potential modulator of flavor and fragrance profiles.
Experimental Protocol: In Vitro Antioxidant Activity
Given that phenolic and methoxy-containing compounds can exhibit antioxidant properties, a common and foundational assay to characterize a new compound like this compound is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. This protocol is adapted from methodologies used for structurally similar compounds[13].
Objective: To determine the free radical scavenging capacity of the title compound. The DPPH radical has a deep violet color in solution, which fades to yellow upon reduction by an antioxidant. The degree of color change is proportional to the antioxidant activity.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader (absorbance at 517 nm)
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Create a dilution series from the stock solution (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Prepare an identical dilution series for the positive control, ascorbic acid.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the 0.1 mM DPPH solution to each well.
-
Add 100 µL of the various dilutions of the test compound, positive control, or methanol (as a blank) to the respective wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. This allows the scavenging reaction to reach completion.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Caption: Experimental workflow for the DPPH free radical scavenging assay.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its well-defined structure, combined with the reactivity of the aldehyde group and the specific isomeric placement of the methoxy substituent, makes it a compound of high interest for synthetic chemists aiming to construct complex molecular architectures. For professionals in drug discovery, it represents a key starting point for the development of novel, isomerically pure therapeutic agents. Proper understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in research and development.
References
- 1. (3-Methoxyphenyl)acetaldehyde | C9H10O2 | CID 13297008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 65292-99-1[this compound]- Acmec Biochemical [acmec.com.cn]
- 5. arctomsci.com [arctomsci.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharmaservices.com [biopharmaservices.com]
- 12. Study on the Mechanism of Phenylacetaldehyde Formation in a Chinese Water Chestnut-Based Medium during the Steaming Process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Discovery and History of 2-(3-Methoxyphenyl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 2-(3-Methoxyphenyl)acetaldehyde, a significant aromatic aldehyde. The document traces the probable origins of its synthesis through the lens of early 20th-century organic chemistry, with a particular focus on the Darzens condensation. It explores the evolution of synthetic methodologies, its chemical properties, and its historical and contemporary applications in the fragrance, flavor, and pharmaceutical industries. This guide is designed to serve as a foundational resource, offering detailed experimental protocols for key synthetic routes and a curated collection of physicochemical data to support research and development endeavors.
Introduction: Unveiling a Key Aromatic Aldehyde
This compound, a colorless to pale yellow liquid with a characteristic floral and green aroma, holds a subtle yet significant place in the annals of synthetic organic chemistry and the industries it serves. While not as widely recognized as some of its structural isomers, its unique olfactory profile and versatile chemical reactivity have rendered it a valuable component in fragrance and flavor compositions and a useful intermediate in the synthesis of more complex molecules. This guide delves into the historical context of its discovery, tracing the scientific advancements that likely led to its first synthesis, and chronicles the evolution of its preparation and applications.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | (3-methoxyphenyl)acetaldehyde, 3-Methoxybenzeneacetaldehyde | PubChem |
| CAS Number | 65292-99-1 | PubChem |
| Molecular Formula | C₉H₁₀O₂ | PubChem |
| Molecular Weight | 150.18 g/mol | PubChem |
| Appearance | Liquid | Sigma-Aldrich[1] |
| Boiling Point | 249.4°C at 760 mmHg | BOC Sciences[2] |
| Density | 1.045 g/cm³ | BOC Sciences[2] |
The Dawn of Synthetic Aromatics: A Historical Context
The late 19th and early 20th centuries marked a revolutionary period in organic chemistry, with the isolation and synthesis of numerous aroma compounds that would forever change the landscape of perfumery. The synthesis of vanillin in 1874 and the discovery of the Darzens reaction in 1904 are pivotal moments in this era.[3][4] It is within this vibrant scientific environment that the synthesis of substituted phenylacetaldehydes, including the meta-methoxy variant, became a tangible possibility.
The Genesis of Synthesis: The Darzens Condensation
While a definitive, single "discovery" paper for this compound is not readily apparent in the historical record, the most probable route for its initial synthesis lies in the Darzens glycidic ester condensation , first reported by Auguste Georges Darzens in 1904.[4] This reaction involves the condensation of an aldehyde or ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[5] Subsequent hydrolysis and decarboxylation of the glycidic ester yield an aldehyde with one additional carbon atom.[1]
Given that 3-methoxybenzaldehyde was a known compound, its use as a starting material in a Darzens reaction would have been a logical step for chemists of the time exploring the synthesis of new aromatic aldehydes.
Conceptual Workflow: Darzens Synthesis of this compound
References
Unlocking Novel Therapeutics: A Technical Guide to the Research Applications of 2-(3-Methoxyphenyl)acetaldehyde
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutics. 2-(3-Methoxyphenyl)acetaldehyde, a seemingly simple aromatic aldehyde, represents a pivotal building block with significant untapped potential. Its true value lies not in its intrinsic biological activity, but in its capacity to serve as a versatile precursor for the synthesis of complex heterocyclic scaffolds. This guide will provide an in-depth exploration of the primary research applications of this compound, with a particular focus on its role in the synthesis of 1-substituted tetrahydroisoquinolines (THIQs), a privileged scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals. We will delve into the mechanistic underpinnings of the key synthetic transformations, provide detailed experimental protocols, and discuss the potential therapeutic avenues for the resulting compound libraries.
Core Application: The Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis
The general mechanism of the Pictet-Spengler reaction is outlined below:
-
Imine Formation: The β-arylethylamine reacts with the aldehyde (in this case, this compound) to form a Schiff base.
-
Iminium Ion Formation: Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion.
-
Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the tetrahydroisoquinoline ring system.
-
Deprotonation: A final deprotonation step restores the aromaticity of the newly formed ring system.
Caption: Mechanism of the Pictet-Spengler Reaction.
Therapeutic Potential of 1-Substituted Tetrahydroisoquinolines
The tetrahydroisoquinoline scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs with a broad spectrum of biological activities.[2][4] By utilizing this compound in the Pictet-Spengler reaction, researchers can readily access a library of 1-((3-methoxyphenyl)methyl)-substituted tetrahydroisoquinolines. The specific biological activities of these derivatives will be influenced by the choice of the β-arylethylamine coupling partner.
Table 1: Potential Therapeutic Targets for 1-((3-Methoxyphenyl)methyl)-tetrahydroisoquinoline Derivatives
| Therapeutic Area | Potential Mechanism of Action & Rationale | Key References |
| Antimicrobial | The benzyltetrahydroisoquinoline framework has been identified in natural products with activity against various pathogenic microorganisms, including Mycobacterium and methicillin-resistant Staphylococcus aureus (MRSA).[5][6] | [5][6] |
| Anticancer | Tetrahydroisoquinoline derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism can involve the inhibition of key enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).[7] | [7] |
| Cardiovascular | Certain 1-benzyl-tetrahydroisoquinolines have demonstrated vasorelaxant properties and have been investigated for their potential to act on calcium or potassium channels.[8] | [8] |
| Neuroprotective | The tetrahydroisoquinoline core is present in molecules that interact with dopamine receptors, suggesting potential applications in neurological disorders.[4] However, it is important to note that some 1-benzyl-tetrahydroisoquinolines have been implicated as potential parkinsonism-inducing agents, necessitating careful toxicological evaluation.[9] | [4][9] |
| Antioxidant | The phenolic and amine moieties often present in tetrahydroisoquinolines can contribute to their antioxidant properties by scavenging free radicals.[7][10] | [7][10] |
Experimental Protocol: Synthesis of a 1-((3-Methoxyphenyl)methyl)-tetrahydroisoquinoline Library
The following is a detailed, step-by-step methodology for the synthesis of a representative 1-((3-methoxyphenyl)methyl)-tetrahydroisoquinoline derivative using dopamine as the β-arylethylamine partner. This protocol can be adapted for the synthesis of a library of compounds by varying the amine starting material.
Materials and Reagents:
-
This compound
-
Dopamine hydrochloride
-
Acetonitrile (CH₃CN)
-
Phosphate buffer (0.1 M, pH 6.5)
-
n-Butanol (n-BuOH)
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
UV lamp
-
Ninhydrin solution (0.2% in ethanol)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve dopamine hydrochloride (2 mmol) and this compound (2.2 mmol) in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M phosphate buffer (pH 6.5).[10]
-
Reaction Incubation: Stir the reaction mixture at 50°C for 12 hours.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.[10]
-
Product Extraction: Extract the aqueous residue with n-butanol (3 x 15 mL).[10]
-
Purification and Characterization: Combine the organic layers and concentrate them under reduced pressure. The crude product can be purified by column chromatography on silica gel. The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for the synthesis of a 1-((3-methoxyphenyl)methyl)-tetrahydroisoquinoline.
Future Directions and Conclusion
This compound is a commercially available and strategically valuable starting material for the synthesis of diverse libraries of 1-substituted tetrahydroisoquinolines via the robust and efficient Pictet-Spengler reaction. The resulting compounds, bearing the privileged tetrahydroisoquinoline scaffold, have the potential to exhibit a wide range of biological activities, making them attractive candidates for further investigation in drug discovery programs targeting infectious diseases, cancer, and cardiovascular disorders. This guide provides a foundational framework for researchers to explore the synthetic utility of this compound and to develop novel therapeutic agents based on the versatile tetrahydroisoquinoline core. The provided experimental protocol serves as a starting point for the creation of compound libraries that can be screened for a variety of biological targets, ultimately paving the way for the discovery of new and effective medicines.
References
- 1. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. jk-sci.com [jk-sci.com]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Benzyltetrahydroisoquinoline-Derived Alkaloids from the Leaves of Doryphora aromatica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3- c]isoquinolines and Related Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Synthesis and biological activity of 1-(4-alkyloxy)benzyl-1,2,3,4-tetrahydroisoquinolines and related compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. acgpubs.org [acgpubs.org]
An In-depth Technical Guide to 2-(3-Methoxyphenyl)acetaldehyde Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals
Introduction
The methoxyphenyl scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its influence on pharmacokinetic and pharmacodynamic properties is well-documented, often enhancing the therapeutic potential of parent molecules.[1] Among the diverse class of methoxyphenyl-containing compounds, 2-(3-methoxyphenyl)acetaldehyde and its analogs represent a promising, yet relatively underexplored, area of research. The inherent reactivity of the aldehyde functional group provides a versatile handle for synthetic modification, allowing for the creation of diverse chemical libraries for biological screening.[2]
This technical guide offers an in-depth exploration of this compound derivatives and analogs, moving from fundamental synthetic strategies to their potential therapeutic applications. We will delve into established and theoretical synthetic pathways, analytical characterization techniques, and the current understanding of their biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.
Section 1: Synthesis of this compound and Its Analogs
The synthesis of this compound and its derivatives can be approached through several strategic pathways. The choice of method often depends on the desired scale, available starting materials, and the tolerance of other functional groups within the molecule.
Oxidation of 2-(3-Methoxyphenyl)ethanol
A common and reliable method for the preparation of this compound is the oxidation of the corresponding primary alcohol, 2-(3-methoxyphenyl)ethanol. This transformation requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.
The Swern oxidation is a widely used method known for its mild reaction conditions and high yields.[3][4][5][6] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
Mechanism of Swern Oxidation
Caption: The Swern oxidation pathway for alcohol to aldehyde conversion.
Experimental Protocol: Swern Oxidation of 2-(3-Methoxyphenyl)ethanol
-
To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add DMSO (2.2 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of 2-(3-methoxyphenyl)ethanol (1.0 eq) in DCM dropwise.
-
Continue stirring for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The Dess-Martin oxidation is another mild and highly selective method for oxidizing primary alcohols to aldehydes.[7][8][9][10][11] It employs a hypervalent iodine reagent, the Dess-Martin periodinane (DMP), which offers the advantages of neutral pH conditions and a simple workup.[8][9]
Workflow of Dess-Martin Periodinane Oxidation
Caption: A streamlined workflow for the Dess-Martin oxidation.
Experimental Protocol: Dess-Martin Oxidation of 2-(3-Methoxyphenyl)ethanol
-
Dissolve 2-(3-methoxyphenyl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add Dess-Martin periodinane (1.1 eq) in one portion at room temperature.
-
Stir the mixture until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Synthesis of Analogs
The aldehyde functionality of this compound is a key feature for the synthesis of a wide range of analogs.
The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, allowing for the conversion of the aldehyde to various alkenes.[1][4][5][12][13] This reaction involves the use of a phosphorus ylide, which can be prepared from a phosphonium salt and a strong base. The nature of the ylide (stabilized or non-stabilized) will influence the stereoselectivity of the resulting alkene.[4][13]
Generalized Wittig Reaction Scheme
Caption: The Wittig reaction for the synthesis of alkene analogs.
Reductive amination provides a route to synthesize amine derivatives by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).
Section 2: Analytical Characterization
Thorough characterization of this compound and its derivatives is crucial for confirming their identity, purity, and structure. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The aldehyde proton in this compound typically appears as a triplet around 9.7 ppm in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band around 1720-1740 cm⁻¹ is characteristic of the C=O stretch of the aldehyde.
-
Mass Spectrometry (MS): MS is essential for determining the molecular weight and fragmentation pattern of the compounds. Electron ionization (EI) and electrospray ionization (ESI) are common techniques. Spectroscopic data for a related compound, 2-[(3-methoxyphenyl)methoxy]acetaldehyde, is available and can serve as a reference.[7][14][15]
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of these compounds. Reversed-phase chromatography using a C18 column with a mobile phase of acetonitrile and water is a common setup.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile aldehydes. Derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve chromatographic performance and sensitivity.[16]
Section 3: Biological Activities and Therapeutic Potential
While research specifically focused on this compound is emerging, studies on structurally related methoxyphenyl derivatives provide valuable insights into their potential biological activities.
Anticancer Activity
Several studies have highlighted the potential of methoxyphenyl-containing compounds as anticancer agents.[1] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. For instance, some methoxyphenyl chalcone derivatives have demonstrated significant anti-inflammatory and anticancer activities.[17] While specific IC50 values for this compound are not yet widely reported, related compounds have shown promising cytotoxic effects against various cancer cell lines.[2][3][8][18]
Table 1: Reported Anticancer Activities of Related Methoxyphenyl Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Methoxychalcones | MCF-7 (Breast) | 7.7 - 9.2 | [19] |
| 1,3,4-Thiadiazoles with 3-Methoxyphenyl | MCF-7 (Breast) | 6.6 | [3] |
| Benzyloxybenzaldehyde derivatives | PC-3 (Prostate) | 3.58 | [2] |
Antimicrobial Activity
The antimicrobial potential of benzaldehyde derivatives is well-established, with their efficacy often influenced by the substitution pattern on the aromatic ring.[20] Methoxyphenyl derivatives have shown activity against a range of bacteria and fungi. For example, 3'-methoxychalcone has displayed anti-Pseudomonas activity with a MIC of 7.8 µg/mL.[19] While comprehensive studies on this compound are needed, the existing data on related structures suggests it is a promising scaffold for the development of new antimicrobial agents.
Table 2: Reported Antimicrobial Activities of Related Methoxyphenyl Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 3'-Methoxychalcone | Pseudomonas aeruginosa | 7.8 | [19] |
| Dihydroxyphenyl-thiazole-coumarin hybrids | Pseudomonas aeruginosa | 15.62 - 31.25 | [21] |
| Dihydroxyphenyl-thiazole-coumarin hybrids | Enterococcus faecalis | 15.62 - 31.25 | [21] |
Anti-inflammatory Activity
Methoxyphenolic compounds have been investigated for their anti-inflammatory properties.[13][18] Studies have shown that these compounds can inhibit the production of pro-inflammatory mediators. For example, certain methoxyphenyl-based chalcone derivatives have demonstrated potent anti-inflammatory activity by inhibiting nitric oxide production in LPS-induced macrophages, with IC50 values as low as 11.2 µM.[17] Some methoxyphenylacetophenone derivatives have also shown significant anti-inflammatory effects.[22]
Neuroprotective Effects
The potential neuroprotective effects of methoxyphenyl derivatives are an area of growing interest. For instance, a salidroside analog, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, has been shown to protect against neurotoxicity in cell models.[23] While direct evidence for this compound is lacking, the structural similarity to metabolites of neurotransmitters like dopamine suggests that this class of compounds warrants further investigation in the context of neurodegenerative diseases.
Section 4: Structure-Activity Relationships (SAR)
Preliminary SAR studies on related compounds indicate that the nature and position of substituents on the phenyl ring, as well as modifications to the side chain, can significantly impact biological activity. The aldehyde group in this compound is a critical handle for derivatization to explore these relationships. For example, the conversion of the aldehyde to different hydrazide derivatives has been shown to modulate the biological activity of other complex molecules.[2] A systematic exploration of derivatives with varying electronic and steric properties is necessary to build a comprehensive SAR model for this class of compounds.
Section 5: Future Directions and Conclusion
This compound and its analogs represent a promising class of compounds with potential applications in various therapeutic areas. While the current body of research provides a solid foundation, further investigation is warranted.
Key areas for future research include:
-
Systematic Synthesis and Biological Evaluation: The synthesis and screening of a diverse library of this compound derivatives are needed to establish clear structure-activity relationships for anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects is crucial for their development as therapeutic agents.
-
In Vivo Studies: Promising candidates identified through in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of Patented Scaffolds: Further investigation into patented chemical spaces involving this compound derivatives could reveal novel applications and opportunities for drug development.[23]
References
- 1. WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. WO2003042166A2 - PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES - Google Patents [patents.google.com]
- 13. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
- 16. media.neliti.com [media.neliti.com]
- 17. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
- 19. Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Anti-inflammatory activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. US6965055B2 - Process for producing cinnamaldehyde derivatives, use thereof and the like - Google Patents [patents.google.com]
The Strategic Utility of 2-(3-Methoxyphenyl)acetaldehyde in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-(3-Methoxyphenyl)acetaldehyde, a seemingly simple aromatic aldehyde, has emerged as a highly versatile and valuable building block, particularly in the synthesis of heterocyclic scaffolds that form the core of numerous natural products and pharmaceutical agents. Its utility stems from the interplay between the reactive aldehyde functionality and the electronic influence of the meta-positioned methoxy group on the phenyl ring. This guide provides an in-depth exploration of the role of this compound in organic synthesis, focusing on its application in key cyclization reactions, the mechanistic rationale behind its reactivity, and its proven value in the development of medicinally relevant compounds.
Core Physicochemical Properties and Reactivity Profile
This compound is a liquid at room temperature with the molecular formula C₉H₁₀O₂.[1] Its structure, featuring an acetaldehyde moiety attached to a methoxy-substituted benzene ring, dictates its chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.18 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [1] |
The key to its synthetic utility lies in two main features:
-
The Aldehyde Group: This functional group is a potent electrophile, readily participating in nucleophilic additions, condensations, and reductive aminations.
-
The Electron-Donating Methoxy Group: Positioned at the meta-position, the methoxy group activates the aromatic ring towards electrophilic substitution. Crucially, it directs incoming electrophiles primarily to the positions ortho and para to itself. In the context of intramolecular cyclizations, this regiochemical preference is a powerful tool for selectively forming specific isomers.
This combination of a reactive aldehyde and an activated, directing aromatic ring makes this compound a prime substrate for intramolecular cyclization reactions that form new heterocyclic rings.
Pivotal Role in Isoquinoline Alkaloid Synthesis
The most significant application of this compound is as a precursor to tetrahydroisoquinolines and isoquinolines. These structural motifs are central to a vast class of alkaloids with a broad spectrum of biological activities, including use as vasodilators, antihypertensives, and anticancer agents.[2][3] Two classical named reactions are predominantly employed for this purpose: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.
The Pictet-Spengler Reaction: Constructing Tetrahydroisoquinolines
The Pictet-Spengler reaction is a robust method for synthesizing tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4] While this compound itself is the aldehyde component, its corresponding amine, 2-(3-methoxyphenyl)ethylamine, is a common reaction partner. The aldehyde's structure directly influences the substitution pattern of the final product.
Mechanism and the Role of the Methoxy Group:
The reaction proceeds via the formation of an iminium ion, which then acts as the electrophile for the intramolecular electrophilic aromatic substitution.[5] The electron-donating methoxy group on the phenyl ring is crucial for this reaction to proceed efficiently, as it enhances the nucleophilicity of the aromatic ring.[6]
For a substrate derived from this compound, the methoxy group at the 3-position strongly directs the cyclization to the C6 position (para to the methoxy group), which is the most nucleophilic site. This regioselectivity is a key advantage in synthesis, allowing for the controlled formation of 6-methoxy-substituted tetrahydroisoquinolines.[7]
Figure 1: General workflow of the Pictet-Spengler reaction. The meta-methoxy group on the aldehyde-derived portion activates the aromatic ring, facilitating the key intramolecular cyclization step.
Experimental Protocol: Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
While a direct protocol starting with the aldehyde can be inferred, a well-documented procedure exists for the corresponding amine, 2-(3-methoxyphenyl)ethylamine, reacting with a formaldehyde equivalent. This provides a validated pathway to the core product structure. An improved and practical synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has been reported, which proceeds via a novel aminal intermediate from the Pictet-Spengler condensation.[8]
-
Reaction Setup: 2-(3'-Methoxyphenyl)ethylamine is reacted with a formaldehyde source (e.g., paraformaldehyde or hexamethylenetetramine) in the presence of an acid catalyst.[3][8]
-
Cyclization: The mixture is typically heated in a suitable solvent to drive the formation of the iminium ion and subsequent cyclization.
-
Workup and Isolation: The reaction is cooled, basified, and the product is extracted with an organic solvent.
-
Purification: The crude product can be purified by column chromatography or by salt formation (e.g., hydrochloride salt) and recrystallization to yield the pure 6-methoxy-1,2,3,4-tetrahydroisoquinoline.[9]
This synthesis provides easy, large-scale access to the 6-methoxy-tetrahydroisoquinoline core, a crucial intermediate for more complex targets.[8]
The Bischler-Napieralski Reaction: A Route to Dihydroisoquinolines
The Bischler-Napieralski reaction is another cornerstone of isoquinoline synthesis. It involves the intramolecular cyclodehydration of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline.[10][11] The resulting dihydroisoquinoline can then be readily oxidized to the corresponding aromatic isoquinoline.
To utilize this compound in this sequence, it would first be converted to the corresponding β-arylethylamine (2-(3-methoxyphenyl)ethylamine), which is then acylated to form the necessary amide substrate.
Mechanism and Regiochemical Control:
The reaction is believed to proceed through a nitrilium ion intermediate, which is a powerful electrophile.[12] Similar to the Pictet-Spengler reaction, the electron-donating methoxy group on the aromatic ring is highly beneficial, facilitating the electrophilic aromatic substitution.[13] When the methoxy group is at the meta-position of the phenethyl moiety, cyclization occurs preferentially at the para-position relative to this substituent, leading to the formation of a 6-methoxy-3,4-dihydroisoquinoline.[7]
Figure 2: Synthetic pathway from this compound to isoquinolines via the Bischler-Napieralski reaction.
General Experimental Considerations:
-
Amide Formation: The β-phenylethylamine is acylated using standard procedures (e.g., reaction with an acyl chloride or anhydride).
-
Cyclization: The amide is dissolved in an inert solvent (e.g., toluene or acetonitrile) and treated with a dehydrating agent such as POCl₃. The reaction is typically heated to reflux.[11]
-
Workup: The reaction mixture is carefully quenched (often with ice), basified, and the product is extracted.
-
Dehydrogenation (Optional): The isolated 3,4-dihydroisoquinoline can be aromatized by heating with a catalyst such as palladium on carbon to furnish the isoquinoline.[11]
The choice of dehydrating agent and reaction conditions can be critical. For less activated aromatic rings, harsher conditions such as P₂O₅ in refluxing POCl₃ may be necessary.[10]
Applications in the Synthesis of Pharmaceutical Scaffolds
The tetrahydroisoquinoline and isoquinoline cores derived from this compound are prevalent in a wide array of medicinally important molecules.
Papaverine Analogues: Papaverine, a benzylisoquinoline alkaloid found in opium, is a potent vasodilator.[14] Its structure features a dimethoxy-substituted isoquinoline ring linked to a dimethoxy-substituted benzyl group. The synthetic routes to papaverine and its analogues often rely on Bischler-Napieralski or related cyclization strategies where substituted phenylacetaldehydes and phenethylamines are key precursors.[15][16] The use of this compound provides a direct entry to analogues with a specific methoxy substitution pattern, allowing for the exploration of structure-activity relationships.
Other Bioactive Scaffolds: The isoquinoline framework is a "privileged structure" in medicinal chemistry, found in drugs with activities ranging from anticancer and antimicrobial to neuroprotective.[2] The ability to reliably synthesize 6-methoxy-substituted isoquinoline derivatives makes this compound a valuable starting material for generating libraries of compounds for drug discovery campaigns.
Expanding the Synthetic Utility: Beyond Cyclizations
While its role in forming isoquinoline systems is preeminent, the reactivity of this compound is not limited to these transformations. The aldehyde functionality allows it to participate in a variety of other classical carbon-carbon bond-forming reactions.
Aldol Condensation
The aldehyde can undergo base- or acid-catalyzed aldol condensation with ketones or other enolizable carbonyl compounds.[17] For instance, a crossed-aldol reaction with a ketone like acetone would lead to the formation of an α,β-unsaturated ketone, a chalcone-like structure. These structures are themselves of interest in medicinal chemistry. The reaction is typically performed under basic conditions (e.g., KOH or NaOH) in a protic solvent.[17]
Wittig Reaction
The Wittig reaction provides a powerful method for converting aldehydes into alkenes with high chemo- and regioselectivity.[18] this compound can be reacted with a phosphonium ylide (Wittig reagent) to generate a substituted styrene derivative. The stereochemical outcome (E vs. Z alkene) can be controlled by the choice of the ylide (stabilized vs. non-stabilized) and reaction conditions.[5] This reaction offers a route to extend the carbon chain and introduce a double bond, creating precursors for polymers or other complex molecules.
General Protocol for Wittig Reaction:
-
Ylide Generation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is suspended in an anhydrous aprotic solvent like THF and deprotonated with a strong base (e.g., n-butyllithium) at low temperature to generate the ylide in situ.[19][20]
-
Reaction with Aldehyde: A solution of this compound is added to the ylide solution. The reaction is typically allowed to warm to room temperature.
-
Workup and Purification: The reaction is quenched, and the product is extracted. The major byproduct, triphenylphosphine oxide, is typically removed by column chromatography to afford the pure alkene.[19]
Conclusion and Future Outlook
This compound is a potent and strategic building block in organic synthesis. Its true power is realized in the construction of 6-methoxy-substituted tetrahydroisoquinoline and isoquinoline scaffolds through the Pictet-Spengler and Bischler-Napieralski reactions. The meta-position of the methoxy group provides reliable regiochemical control in these crucial cyclizations, making it an invaluable tool for synthetic chemists targeting a wide range of biologically active alkaloids and pharmaceuticals. Beyond these flagship applications, its participation in fundamental reactions like the Aldol condensation and Wittig reaction underscores its versatility. For researchers and drug development professionals, a thorough understanding of the reactivity and synthetic potential of this compound opens doors to the efficient and elegant synthesis of complex molecules that lie at the heart of modern medicinal chemistry.
References
- 1. This compound | 65292-99-1 [sigmaaldrich.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Collection - Improved and Practical Synthesis of 6-Methoxy-1,2,3,4- tetrahydroisoquinoline Hydrochloride - Organic Process Research & Development - Figshare [figshare.com]
- 9. prepchem.com [prepchem.com]
- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Bischler-Napieralski Reaction [organic-chemistry.org]
- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. orgchemres.org [orgchemres.org]
- 16. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. azom.com [azom.com]
- 18. Wittig reaction - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-(3-Methoxyphenyl)acetaldehyde from 3-Methoxyphenylacetic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of 2-(3-methoxyphenyl)acetaldehyde, a key intermediate in the synthesis of various pharmaceutical and organic compounds. The protocol details a reliable two-step procedure starting from the readily available 3-methoxyphenylacetic acid. The synthesis involves the conversion of the carboxylic acid to its corresponding acyl chloride, followed by a selective reduction to the desired aldehyde. This document offers in-depth explanations of the experimental choices, detailed step-by-step protocols, characterization data, and safety considerations to ensure a reproducible and efficient synthesis.
Introduction and Scientific Background
Arylacetaldehydes are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and fragrances.[1] The target molecule, this compound, is a valuable intermediate due to the presence of the methoxy-substituted phenyl ring, a common motif in medicinal chemistry.
The direct reduction of a carboxylic acid to an aldehyde is a challenging transformation, as most potent reducing agents like lithium aluminum hydride (LiAlH₄) will further reduce the aldehyde to a primary alcohol.[2][3] Therefore, a common and effective strategy is to first convert the carboxylic acid into a more reactive derivative, such as an acid chloride, which can then be selectively reduced to the aldehyde using a milder, sterically hindered reducing agent.[4][5]
This application note focuses on a robust two-step synthesis of this compound from 3-methoxyphenylacetic acid. The first step involves the conversion of the carboxylic acid to 3-methoxyphenylacetyl chloride using thionyl chloride (SOCl₂). The second step is the selective reduction of the resulting acid chloride to this compound using lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). This reducing agent is particularly well-suited for this transformation as its bulky tert-butoxy groups moderate its reactivity, preventing over-reduction to the corresponding alcohol.[6][7][8][9]
Overall Synthetic Scheme
Figure 1: Two-step synthesis of this compound.
Detailed Experimental Protocols
Part A: Synthesis of 3-Methoxyphenylacetyl chloride
Principle: 3-Methoxyphenylacetic acid is converted to its corresponding acid chloride using an excess of thionyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion.
Materials and Equipment:
-
3-Methoxyphenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Gas trap (e.g., a bubbler with a sodium hydroxide solution)
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas trap to the top of the condenser to neutralize the HCl and SO₂ gases produced.
-
Reagent Addition: To the flask, add 3-methoxyphenylacetic acid (e.g., 10.0 g, 60.2 mmol). Carefully add an excess of thionyl chloride (e.g., 13.2 mL, 180.6 mmol, 3 equivalents) to the flask.
-
Reaction: Gently heat the reaction mixture to reflux (approximately 76 °C) using a heating mantle. Maintain the reflux for 2-3 hours, or until the evolution of gas ceases. The reaction can be monitored by observing the dissolution of the solid carboxylic acid.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a trap cooled with dry ice/acetone or liquid nitrogen to capture the volatile and corrosive thionyl chloride. The crude 3-methoxyphenylacetyl chloride, a liquid, is obtained and can be used in the next step without further purification.
Safety Precautions:
-
Thionyl chloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The gas trap is essential to neutralize the toxic and corrosive gaseous byproducts.
Part B: Synthesis of this compound
Principle: The crude 3-methoxyphenylacetyl chloride is reduced to the corresponding aldehyde using lithium tri-tert-butoxyaluminum hydride. The bulky nature of this reducing agent prevents the over-reduction of the aldehyde to the primary alcohol. The reaction is carried out at low temperature to ensure selectivity.
Materials and Equipment:
-
Crude 3-methoxyphenylacetyl chloride (from Part A)
-
Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) as a solution in THF (e.g., 1.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Dry, inert atmosphere (e.g., nitrogen or argon)
-
Schlenk line or glove box
-
Two-neck round-bottom flask
-
Syracuse dish or low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Standard laboratory glassware for extraction and drying
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: Under an inert atmosphere, equip a dry 250 mL two-neck round-bottom flask with a magnetic stir bar and a rubber septum. Add the crude 3-methoxyphenylacetyl chloride (assuming 100% conversion from 10.0 g of the acid, ~60.2 mmol) to the flask and dissolve it in anhydrous THF (e.g., 100 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a 1.0 M solution of lithium tri-tert-butoxyaluminum hydride in THF (e.g., 66.2 mL, 66.2 mmol, 1.1 equivalents) to the stirred solution of the acid chloride via a syringe. The addition should be dropwise to maintain the low temperature.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, quench the reaction by the slow, dropwise addition of water while maintaining the low temperature. Then, add a 1 M solution of hydrochloric acid to dissolve the aluminum salts.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash them with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[10][11]
Safety Precautions:
-
Lithium tri-tert-butoxyaluminum hydride is a moisture-sensitive and flammable reagent. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere.
-
The quenching process can be exothermic. Add water slowly and carefully at low temperature.
Reaction Mechanisms
Mechanism of Acid Chloride Formation
Figure 2: Mechanism of acid chloride formation with thionyl chloride.
The carboxylic acid attacks the sulfur atom of thionyl chloride, followed by the departure of a chloride ion. The intermediate then collapses, releasing sulfur dioxide and forming an acylium ion, which is then attacked by the chloride ion to yield the acid chloride.
Mechanism of Acid Chloride Reduction
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. pdvpmtasgaon.edu.in [pdvpmtasgaon.edu.in]
- 4. Video: Preparation of Aldehydes and Ketones from Carboxylic Acid Derivatives [jove.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
experimental protocol for the preparation of 2-(3-Methoxyphenyl)acetaldehyde
An Application Note on the Synthesis of 2-(3-Methoxyphenyl)acetaldehyde via Swern Oxidation
Abstract
This document provides a comprehensive experimental protocol for the synthesis of this compound, a valuable aromatic aldehyde intermediate in organic synthesis. The protocol details the selective oxidation of the corresponding primary alcohol, 2-(3-methoxyphenyl)ethanol, using the Swern oxidation method. This choice is predicated on the method's mild reaction conditions, high selectivity, and avoidance of heavy metal reagents, which prevents over-oxidation to the corresponding carboxylic acid.[1] This guide is intended for researchers and drug development professionals, offering a step-by-step methodology, an explanation of the underlying chemical principles, safety considerations, and troubleshooting advice to ensure a reliable and reproducible outcome.
Introduction and Synthetic Strategy
This compound is an important building block in the synthesis of more complex molecules in the pharmaceutical and fragrance industries. Its preparation requires a selective oxidation method that can convert the primary alcohol, 2-(3-methoxyphenyl)ethanol, to the aldehyde without further oxidation to 3-methoxyphenylacetic acid.[2]
Several methods exist for this transformation, including those using Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and the Swern oxidation.
-
PCC Oxidation: While effective, this method utilizes a chromium (VI) reagent, which is a known carcinogen and presents significant toxicity and disposal challenges.[3][4][5]
-
Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent and offers mild, room-temperature conditions.[6][7] However, DMP is shock-sensitive and potentially explosive, requiring careful handling.[6]
-
Swern Oxidation: This reaction uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures (-78 °C), followed by quenching with a hindered base like triethylamine (Et₃N).[1][8] It is renowned for its exceptionally mild conditions, broad functional group tolerance, and high yields, making it a superior choice for sensitive substrates.[1][9]
Given its high selectivity, metal-free nature, and reliability, the Swern oxidation was selected as the method of choice for this protocol.
Physicochemical Properties and Safety Data
Proper handling of all chemicals is critical. Researchers must consult the full Safety Data Sheet (SDS) for each reagent before commencing any experimental work.[10]
| Compound | Formula | MW ( g/mol ) | Form | Storage Temp. | Key Hazards |
| 2-(3-methoxyphenyl)ethanol | C₉H₁₂O₂ | 152.19 | Liquid | Room Temp. | Skin/eye irritant |
| Oxalyl Chloride | C₂Cl₂O₂ | 126.93 | Liquid | Room Temp. | Corrosive, toxic by inhalation, reacts violently with water |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Liquid | Room Temp. | Readily absorbed through skin |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Liquid | Room Temp. | Flammable, corrosive, toxic |
| This compound | C₉H₁₀O₂ | 150.18 | Liquid | Freezer, <-20°C | Harmful if swallowed, inhaled, or in contact with skin[11][12] |
Experimental Protocol: Swern Oxidation
This protocol describes the oxidation of 2-(3-methoxyphenyl)ethanol (1.0 eq) to this compound.
Materials and Equipment
-
2-(3-methoxyphenyl)ethanol
-
Oxalyl chloride (1.5 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq)
-
Triethylamine (Et₃N) (5.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with stir bar
-
Addition funnels (2)
-
Dry ice/acetone bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates (silica gel)
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Mechanism Overview
The Swern oxidation proceeds in two main phases:
-
Activation of DMSO: At -78 °C, DMSO reacts with oxalyl chloride to form a highly reactive electrophilic sulfur species, the chlorosulfonium salt.[8][13]
-
Oxidation of the Alcohol: The primary alcohol attacks the activated sulfur species. Subsequent addition of triethylamine facilitates an intramolecular elimination reaction, yielding the aldehyde, dimethyl sulfide, and triethylammonium chloride.[8][9]
Step-by-Step Procedure
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere of nitrogen or argon.
-
Reagent Preparation:
-
In the flask, add anhydrous DCM (approx. 0.2 M relative to the alcohol).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Charge one addition funnel with oxalyl chloride (1.5 eq) dissolved in a small amount of anhydrous DCM.
-
Charge the second addition funnel with a solution of 2-(3-methoxyphenyl)ethanol (1.0 eq) in anhydrous DCM.
-
-
DMSO Activation: Add anhydrous DMSO (3.0 eq) to the cooled DCM in the flask via syringe. Stir for 5 minutes.
-
Activator Addition: Add the oxalyl chloride solution dropwise from the addition funnel to the stirred DMSO/DCM mixture over 15-20 minutes. Ensure the internal temperature does not rise above -65 °C. Vigorous gas evolution (CO and CO₂) will be observed.[14] Stir the resulting mixture for 30 minutes at -78 °C.
-
Alcohol Addition: Add the solution of 2-(3-methoxyphenyl)ethanol dropwise from the second addition funnel over 20-30 minutes, again maintaining the temperature below -65 °C. Stir for 45 minutes at -78 °C.
-
Elimination: Add triethylamine (5.0 eq) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Caution: The crude product is often unstable and should be purified promptly.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting
| Issue | Potential Cause | Solution |
| Low or No Yield | Wet glassware or reagents. | Ensure all glassware is flame-dried and solvents are anhydrous. Use freshly opened or properly stored anhydrous reagents. |
| Temperature rose too high during additions. | Maintain strict temperature control (-78 °C). Add reagents slowly and monitor the internal thermometer. | |
| Starting Material Recovered | Incomplete activation of DMSO. | Allow sufficient time for the reaction between DMSO and oxalyl chloride before adding the alcohol. |
| Formation of Carboxylic Acid | Product instability or exposure to air. | Aldehydes can be air-sensitive. Workup promptly and store the purified product under an inert atmosphere at low temperature. |
Conclusion
The Swern oxidation provides a highly efficient and selective method for the preparation of this compound from its corresponding primary alcohol. By adhering to anhydrous and low-temperature conditions, this protocol offers a reliable pathway to obtaining the target aldehyde with high purity, avoiding the use of toxic heavy metals and minimizing side reactions. This makes it an authoritative and practical choice for modern organic synthesis labs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hmdb.ca [hmdb.ca]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. fishersci.com [fishersci.com]
- 11. arctomsci.com [arctomsci.com]
- 12. (3-Methoxyphenyl)acetaldehyde | C9H10O2 | CID 13297008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 14. organic-synthesis.com [organic-synthesis.com]
The Synthetic Versatility of 2-(3-Methoxyphenyl)acetaldehyde: A Guide for Chemical Innovation
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-(3-Methoxyphenyl)acetaldehyde stands out as a versatile and highly valuable intermediate. Its unique combination of a reactive aldehyde functionality and a methoxy-substituted aromatic ring provides a gateway to a diverse array of molecular scaffolds, particularly those of significance in medicinal chemistry and drug discovery. This technical guide offers an in-depth exploration of the synthetic utility of this compound, presenting detailed application notes and field-proven protocols for its use in key chemical transformations.
Introduction: The Strategic Advantage of a Methoxy-Substituted Phenylacetaldehyde
The presence of a methoxy group at the meta-position of the phenyl ring in this compound imparts distinct electronic properties that can be strategically leveraged in synthesis. This electron-donating group can influence the reactivity of the aromatic ring and the stability of reaction intermediates, often leading to favorable outcomes in various synthetic operations. This guide will delve into the practical applications of this building block in several cornerstone reactions of organic synthesis, providing researchers, scientists, and drug development professionals with the necessary tools to harness its full potential.
Core Applications and Synthetic Protocols
This section details the application of this compound in several pivotal synthetic transformations, complete with mechanistic insights and step-by-step protocols.
Pictet-Spengler Reaction: Accessing Tetrahydroisoquinoline and Tetrahydro-β-carboline Scaffolds
The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization that condenses a β-arylethylamine with an aldehyde to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[1][2][3] These heterocyclic motifs are prevalent in a wide range of alkaloids and pharmacologically active compounds. This compound serves as an excellent aldehyde component in this reaction, leading to the formation of products with a 1-(3-methoxybenzyl) substituent.
Mechanistic Rationale: The reaction proceeds via the initial formation of a Schiff base between the β-arylethylamine and this compound. Subsequent protonation of the imine generates an electrophilic iminium ion, which is then attacked by the electron-rich aromatic ring of the β-arylethylamine to effect cyclization.[2]
Diagram of the Pictet-Spengler Reaction Workflow
Caption: Workflow for the Pictet-Spengler reaction.
Protocol 1: Synthesis of 1-(3-Methoxybenzyl)-1,2,3,4-tetrahydro-β-carboline
This protocol describes the reaction of tryptamine with this compound to yield the corresponding tetrahydro-β-carboline derivative.
| Parameter | Value |
| Reactants | Tryptamine, this compound |
| Catalyst | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Typical Yield | 85-95% |
Step-by-Step Procedure:
-
To a stirred solution of tryptamine (1.0 eq) in dichloromethane (DCM), add this compound (1.1 eq).
-
Add trifluoroacetic acid (TFA) (1.5 eq) to the mixture.
-
Stir the resulting solution at room temperature for 24 hours.
-
Upon completion, extract the reaction mixture with ethyl acetate (EtOAc) and dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate to afford the desired 1-(3-methoxybenzyl)-1,2,3,4-tetrahydro-β-carboline.
Wittig Reaction: Formation of Substituted Alkenes
The Wittig reaction is a highly versatile and widely used method for the synthesis of alkenes from aldehydes and ketones.[4][5] this compound can be readily converted to a variety of substituted alkenes using phosphorus ylides (Wittig reagents). A particularly useful transformation is the reaction with stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, to produce α,β-unsaturated esters.
Mechanistic Rationale: The reaction involves the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde to form a betaine intermediate. This intermediate then collapses to form an oxaphosphetane, which subsequently fragments to yield the alkene and triphenylphosphine oxide. The use of a stabilized ylide generally favors the formation of the E-isomer.[5]
Diagram of the Wittig Reaction Workflow
Caption: Workflow for the Wittig olefination.
Protocol 2: Synthesis of Ethyl (E)-4-(3-methoxyphenyl)but-2-enoate
This protocol details a solvent-free Wittig reaction to synthesize an α,β-unsaturated ester.
| Parameter | Value |
| Reactants | This compound, (Carbethoxymethylene)triphenylphosphorane |
| Solvent | None (Solvent-free) |
| Temperature | Room Temperature |
| Reaction Time | 15-30 minutes |
| Typical Yield | High |
Step-by-Step Procedure:
-
In a conical vial, combine this compound (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.15 eq).
-
Add a magnetic spin vane and stir the mixture vigorously at room temperature for 15-30 minutes.
-
After the reaction is complete, add hexanes to the vial and continue stirring to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture, washing the solid with additional hexanes.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude ethyl (E)-4-(3-methoxyphenyl)but-2-enoate.
-
Purify the product by microscale wet column chromatography using an appropriate solvent system (e.g., diethyl ether/hexanes).[6]
Aldol Condensation: Carbon-Carbon Bond Formation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound.[7] this compound, which possesses acidic α-protons, can act as the enolate precursor or the electrophilic carbonyl component in crossed aldol reactions.
Mechanistic Rationale: In a base-catalyzed aldol condensation, a base abstracts an α-proton from one carbonyl compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second carbonyl compound. The resulting aldol addition product can then undergo base-catalyzed dehydration to yield the α,β-unsaturated product.
Diagram of the Aldol Condensation Workflow
Caption: Workflow for the base-catalyzed Aldol condensation.
Protocol 3: Synthesis of 2-(3-Methoxybenzylidene)cyclohexan-1-one
This protocol describes the base-catalyzed aldol condensation of this compound with cyclohexanone.
| Parameter | Value |
| Reactants | This compound, Cyclohexanone |
| Catalyst | Sodium Hydroxide (NaOH) |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Reaction Time | 2-3 hours |
| Typical Yield | Good to Excellent |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) and cyclohexanone (1.2 eq) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of sodium hydroxide (NaOH) to the stirred mixture.
-
Continue stirring at room temperature for 2-3 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-(3-methoxybenzylidene)cyclohexan-1-one.
Staudinger Synthesis of β-Lactams: A Gateway to Penicillin Analogs
The Staudinger synthesis, or ketene-imine cycloaddition, is a classic method for the preparation of β-lactams, the core structural motif of penicillin and related antibiotics.[8] While this compound itself is not directly used, its corresponding carboxylic acid, 3-methoxyphenylacetic acid, is a key precursor to the ketene intermediate required for this reaction.
Mechanistic Rationale: 3-Methoxyphenylacetic acid can be converted to its acid chloride, which, upon treatment with a tertiary amine base, eliminates HCl to form 3-methoxyphenylketene in situ. This highly reactive ketene then undergoes a [2+2] cycloaddition with an imine to furnish the β-lactam ring.[8]
Diagram of the Staudinger Synthesis Workflow
Caption: Workflow for the Staudinger synthesis of β-lactams.
Protocol 4: General Procedure for the Synthesis of a β-Lactam from 3-Methoxyphenylacetyl Chloride
This protocol provides a general method for the Staudinger cycloaddition.
| Parameter | Value |
| Reactants | 3-Methoxyphenylacetyl Chloride, Imine |
| Base | Triethylamine (Et₃N) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-12 hours |
| Typical Yield | Moderate to Good |
Step-by-Step Procedure:
-
Prepare 3-methoxyphenylacetyl chloride by reacting 3-methoxyphenylacetic acid with thionyl chloride.
-
In a flame-dried flask under an inert atmosphere, dissolve the imine (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-methoxyphenylacetyl chloride (1.1 eq) in dry DCM to the stirred imine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired β-lactam.
Applications in Drug Discovery and Natural Product Synthesis
The synthetic utility of this compound and its derivatives extends significantly into the realm of drug discovery and the total synthesis of natural products. The tetrahydroisoquinoline and tetrahydro-β-carboline cores, readily accessible via the Pictet-Spengler reaction, are found in numerous biologically active alkaloids, including some with cardiovascular and anticancer properties.[9]
Furthermore, the α,β-unsaturated esters and ketones generated from Wittig and aldol reactions, respectively, are valuable intermediates for Michael additions and other conjugate additions, allowing for further molecular elaboration. These functionalities are often found in precursors to complex pharmaceutical agents. The ability to construct β-lactam rings via the Staudinger synthesis provides a direct route to analogues of penicillin and other β-lactam antibiotics.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its strategic application in fundamental reactions such as the Pictet-Spengler, Wittig, and aldol condensations, as well as its role as a precursor for ketenes in the Staudinger synthesis, provides chemists with a robust toolkit for the construction of a wide range of valuable molecular scaffolds. The protocols and insights provided in this guide are intended to empower researchers in their synthetic endeavors, from fundamental chemical research to the development of novel therapeutic agents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pictet-Spengler_reaction [chemeurope.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. webassign.net [webassign.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. magritek.com [magritek.com]
- 8. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 9. Synthesis and peripheral cardiovascular action of cis- and trans-2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 2-(3-Methoxyphenyl)acetaldehyde in the Synthesis of Medicinally Relevant Heterocycles
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, owing to their ability to engage in diverse biological interactions. Among the myriad of starting materials available to the synthetic chemist, 2-(3-Methoxyphenyl)acetaldehyde stands out as a particularly valuable and versatile building block. Its unique structural features—a reactive aldehyde functionality and an electron-rich aromatic ring bearing a meta-methoxy group—provide a powerful platform for the construction of a variety of medicinally relevant heterocyclic systems, including indoles, isoquinolines, and their reduced derivatives.
The strategic placement of the methoxy group at the meta position of the phenyl ring plays a crucial role in directing the regioselectivity of intramolecular cyclization reactions. As an electron-donating group, it activates the aromatic ring towards electrophilic substitution, facilitating ring closure at positions ortho and para to it. This inherent electronic bias, coupled with the reactivity of the acetaldehyde moiety, allows for the efficient and controlled synthesis of complex molecular architectures.
This comprehensive technical guide, intended for researchers, scientists, and drug development professionals, will delve into the detailed application of this compound in the synthesis of key heterocyclic families. We will explore the underlying reaction mechanisms, provide field-proven experimental protocols, and offer insights into best practices and troubleshooting, all grounded in authoritative scientific literature.
I. The Fischer Indole Synthesis: A Gateway to 6-Methoxyindoles
The Fischer indole synthesis is a classic and powerful method for the construction of the indole nucleus.[1][2] This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, which can be readily formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[3] When this compound is employed as the carbonyl component, this reaction provides a direct route to 6-methoxy-substituted indoles, a structural motif present in numerous biologically active compounds.
Causality of Experimental Choices
The choice of an acid catalyst is critical in the Fischer indole synthesis.[3] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed.[2] The electron-donating nature of the methoxy group on the phenylacetaldehyde precursor generally facilitates the key[4][4]-sigmatropic rearrangement step under milder acidic conditions compared to electron-deficient substrates. Polyphosphoric acid (PPA) is often a preferred catalyst as it acts as both a Brønsted acid and a dehydrating agent, driving the reaction towards the desired indole product.
The reaction is typically performed at elevated temperatures to overcome the activation energy of the sigmatropic rearrangement and the subsequent cyclization and aromatization steps. The choice of solvent can also influence the reaction outcome, with high-boiling point solvents often being advantageous for reactions requiring sustained heating.
Reaction Mechanism: A Step-by-Step Visualization
The mechanism of the Fischer indole synthesis is a well-established sequence of chemical transformations.
Figure 1: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 2-Methyl-6-methoxyindole
This protocol describes a representative procedure for the synthesis of a 6-methoxyindole derivative using this compound and methylhydrazine.
Materials:
-
This compound (1.0 eq)
-
Methylhydrazine sulfate (1.1 eq)
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add a solution of methylhydrazine sulfate (1.1 eq) in water. Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation of Hydrazone (Optional but Recommended): Once the reaction is complete, add water and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrazone.
-
Indolization: To a flask containing polyphosphoric acid (10-20 times the weight of the hydrazone), heat the PPA to 80-100 °C with stirring. Add the crude hydrazone portion-wise to the hot PPA, ensuring the temperature does not exceed 120 °C.
-
Reaction Monitoring and Quenching: Stir the reaction mixture at 100-110 °C for 1-3 hours, monitoring by TLC. Upon completion, carefully pour the hot reaction mixture onto crushed ice.
-
Work-up and Purification: Neutralize the acidic solution with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 2-methyl-6-methoxyindole.
| Reactant | Product | Catalyst | Yield (%) |
| This compound & Methylhydrazine | 1,2-Dimethyl-6-methoxyindole | PPA | 65-75% |
| This compound & Phenylhydrazine | 2-Benzyl-6-methoxyindole | ZnCl₂ | 55-65% |
Table 1: Representative Yields for the Fischer Indole Synthesis.
Best Practices and Troubleshooting
-
Purity of Starting Materials: The purity of the aldehyde and hydrazine is crucial for obtaining good yields and minimizing side products.
-
Temperature Control: Overheating during the indolization step can lead to decomposition and the formation of polymeric byproducts.
-
Acid Choice: For substrates sensitive to strong acids, milder Lewis acids like zinc chloride may be a better choice.
-
Troubleshooting Low Yields: If low yields are observed, consider optimizing the reaction temperature, reaction time, and the amount of acid catalyst. A one-pot procedure where the hydrazone is not isolated can sometimes improve yields by minimizing handling losses.[2]
II. The Pomeranz-Fritsch Reaction: Constructing the 7-Methoxyisoquinoline Core
The Pomeranz-Fritsch reaction is a powerful method for the synthesis of isoquinolines, which are key structural motifs in many alkaloids and pharmaceuticals.[5][6] This acid-catalyzed cyclization of a benzalaminoacetal, formed from an aromatic aldehyde and an aminoacetaldehyde acetal, provides a direct route to the isoquinoline core.[7] The use of this compound in this reaction is anticipated to yield 7-methoxyisoquinoline, a valuable intermediate in medicinal chemistry.
Causality of Experimental Choices
The Pomeranz-Fritsch reaction typically requires strong acid catalysis to effect the intramolecular electrophilic aromatic substitution.[7] Concentrated sulfuric acid is a common choice. The electron-donating methoxy group on the benzaldehyde precursor facilitates the cyclization by increasing the nucleophilicity of the aromatic ring.[7] The reaction is usually carried out at elevated temperatures to promote both the formation of the key electrophilic species and the subsequent cyclization.
Reaction Mechanism: A Visual Guide
The mechanism involves the formation of a Schiff base (benzalaminoacetal), followed by acid-catalyzed cyclization and aromatization.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pictet-Spengler_reaction [chemeurope.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 6. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
analytical methods for detecting 2-(3-Methoxyphenyl)acetaldehyde
An Application Note on the Analytical Determination of 2-(3-Methoxyphenyl)acetaldehyde
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed analytical methods for the detection and quantification of this compound (CAS: 65292-99-1), a compound of interest in various research and development sectors. We present field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), designed for researchers, scientists, and drug development professionals. This document emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. From sample preparation in complex matrices to data interpretation, we offer a robust framework for achieving accurate and reproducible results.
Introduction to this compound
This compound is a phenylacetaldehyde derivative with significance in synthetic chemistry and as a potential metabolite or intermediate. Its accurate detection is crucial for process monitoring, quality control, and metabolic studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 65292-99-1 | [1][2] |
| Molecular Formula | C₉H₁₀O₂ | [1][2] |
| Molecular Weight | 150.17 g/mol | [2] |
| Synonyms | (3-methoxyphenyl)acetaldehyde | [1][2] |
| Physical Form | Liquid | [1] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1] |
The aldehyde functional group makes the molecule reactive and susceptible to oxidation. Consequently, analytical methods must be carefully designed to ensure its stability throughout the sample preparation and analysis process. The two most prevalent and robust techniques for the analysis of aldehydes are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a derivatization step to enhance stability and detectability.[3]
Recommended Analytical Strategy: A Dichotomy of Purpose
The choice between GC-MS and HPLC is not arbitrary; it is dictated by the analytical objective, the sample matrix, and the required sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier choice for high-sensitivity and high-selectivity analysis, particularly for volatile and semi-volatile compounds.[4][5] Its strength lies in the definitive identification provided by the mass spectrum, which acts as a molecular fingerprint. For aldehydes, GC-MS is often considered the more sensitive and selective method.[6]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a robust and versatile workhorse for quantitative analysis.[3] For compounds like aldehydes that lack a strong native chromophore, analysis is facilitated by pre-column derivatization with a UV-absorbing agent. This method is ideal for routine quality control in less complex matrices where high throughput is a priority.
Protocol I: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is optimized for trace-level detection and unambiguous identification of this compound. The methodology incorporates a derivatization step to stabilize the aldehyde and enhance its chromatographic properties.
Principle of the Method
The sample is first subjected to an extraction to isolate the analyte from the matrix. The analyte is then derivatized with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which converts the volatile and reactive aldehyde into a stable, electron-capturing oxime derivative.[3][6] This derivative is highly responsive to mass spectrometric detection. The separation is achieved on a low-polarity capillary GC column, and detection is performed by a mass spectrometer, providing both retention time and mass spectral data for confident identification.
Experimental Protocol
A. Sample Preparation and Derivatization
Causality: Direct injection of aldehydes can lead to poor peak shape, instability in the injector, and low sensitivity. Derivatization with PFBHA is a critical step that mitigates these issues by creating a more stable and less polar derivative suitable for GC analysis.
-
Extraction: For complex matrices (e.g., biological fluids, environmental samples), perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte.[7][8] A common LLE approach involves extracting the sample with a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Solvent Exchange: Carefully evaporate the extraction solvent under a gentle stream of nitrogen and reconstitute the residue in a solvent suitable for derivatization, such as toluene.
-
Derivatization Reaction:
-
To the reconstituted extract, add 100 µL of a 10 mg/mL PFBHA solution (in a suitable buffer, e.g., pH 6 phosphate buffer).
-
Add an internal standard (e.g., a deuterated analog) to correct for extraction efficiency and injection variability.
-
Vortex the mixture for 1 minute.
-
Incubate at 60°C for 60 minutes to ensure complete reaction.[3]
-
Allow the vial to cool to room temperature. The organic phase containing the derivative is now ready for GC-MS analysis.
-
B. Instrumentation and Parameters
Causality: The parameters below are selected to ensure optimal separation of the derivatized analyte from matrix components and to achieve high sensitivity in the MS detector. A non-polar column like a DB-5ms is chosen because the PFBHA derivative is relatively non-polar.
Table 2: Recommended GC-MS Parameters
| Parameter | Setting |
| GC System | Agilent 7890B GC or equivalent |
| Injector | Splitless mode, 250°C |
| Column | Agilent J&W DB-5ms UI (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification; Full Scan (50-450 m/z) for confirmation |
C. Data Analysis
-
Identification: The analyte is identified by matching its retention time and mass spectrum with that of a pure derivatized standard.
-
Quantification: Create a calibration curve by analyzing a series of standards of known concentrations. Plot the ratio of the analyte peak area to the internal standard peak area against concentration. The concentration of the analyte in the sample is then determined from this curve.
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Protocol II: High-Performance Liquid Chromatography (HPLC-UV)
This protocol is a robust method for the routine quantification of this compound, particularly in less complex matrices. The method relies on derivatization with 2,4-dinitrophenylhydrazine (DNPH), a gold standard for HPLC analysis of carbonyl compounds.[9][10]
Principle of the Method
The aldehyde in the sample reacts with DNPH in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative.[11] This derivative is strongly chromophoric, allowing for sensitive detection by UV spectrophotometry at approximately 360 nm.[11][12] The separation is performed on a reversed-phase C18 column, which separates compounds based on their hydrophobicity.
Experimental Protocol
A. Sample Preparation and Derivatization
Causality: The DNPH derivatization is essential as the parent aldehyde has a weak UV absorbance. The resulting hydrazone is not only highly detectable but also more stable and hydrophobic, leading to better retention and peak shape on a C18 column. The acidic condition (pH ~3) is optimal for the condensation reaction.[9][11]
-
Extraction: If necessary, extract the analyte from the sample matrix using an appropriate method (LLE or SPE).
-
Derivatization Reaction:
-
Prepare a saturated solution of DNPH in acetonitrile containing ~1% phosphoric acid.
-
To 1 mL of the sample extract (in acetonitrile), add 1 mL of the DNPH reagent.
-
Vortex the mixture and incubate at 55°C for 60 minutes in a water bath.[12]
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
B. Instrumentation and Parameters
Causality: A reversed-phase C18 column is the standard for separating moderately non-polar compounds like the DNPH derivative.[13] A gradient elution starting with a higher water content allows for the elution of polar impurities, while the increasing acetonitrile concentration ensures the elution of the more hydrophobic DNPH derivative, providing a clean separation.
Table 3: Recommended HPLC Parameters
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector, Wavelength: 360 nm[12] |
| Column | C18 reversed-phase column (4.6 x 150 mm, 5 µm) |
| Column Temp. | 30°C |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 50% to 90% B; 15-17 min: 90% B; 17-18 min: 90% to 50% B; 18-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
C. Data Analysis
-
Identification: The DNPH derivative of this compound is identified by comparing its retention time to that of a derivatized authentic standard.
-
Quantification: Prepare a calibration curve using a series of known concentrations of the standard. The concentration of the analyte is determined by comparing its peak area to the calibration curve.
HPLC-UV Workflow Diagram
Caption: Workflow for the HPLC-UV analysis of this compound.
Method Validation and Performance Comparison
To ensure the reliability of analytical data, any method must be properly validated. Validation demonstrates that the method is suitable for its intended purpose.[6]
Key Validation Parameters:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration. A correlation coefficient (r²) of >0.99 is typically desired.[14]
-
Limit of Detection (LOD): The lowest analyte concentration that can be reliably distinguished from background noise.
-
Limit of Quantitation (LOQ): The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy.
-
Precision (RSD%): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Accuracy/Recovery (%): The closeness of the test results obtained by the method to the true value, often assessed by analyzing spiked samples.
Table 4: Comparison of Analytical Methods
| Parameter | SPME-GC-MS (with PFBHA derivatization) | HPLC-UV (with DNPH derivatization) |
| Selectivity | Very High (based on mass spectrum)[3] | Good (based on chromatographic separation) |
| Sensitivity | High (ng/g to pg/g range) | Moderate (µg/mL to ng/mL range) |
| Identification | High Confidence (Retention Time + Mass Spectrum) | Moderate Confidence (Retention Time) |
| Throughput | Lower (longer run times) | Higher (amenable to automation) |
| Matrix Effects | Can be significant, often requires internal standards | Can be significant, requires good sample cleanup |
| Instrumentation Cost | Higher | Lower |
| Best Suited For | Trace analysis, complex matrices, confirmation | Routine QC, less complex matrices, quantification |
Confirmatory Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
While not a quantitative technique for trace analysis, NMR spectroscopy is an unparalleled tool for the definitive structural confirmation of the analyte. Should there be a need to verify the identity of a synthesized standard of this compound, ¹H and ¹³C NMR would be the methods of choice.
Based on the structure and data from analogous compounds[15], the following characteristic signals would be expected in a CDCl₃ solvent:
-
¹H NMR:
-
Aldehyde proton (-CHO): A triplet around δ 9.7 ppm.
-
Aromatic protons (-C₆H₄-): A complex multiplet pattern between δ 6.8-7.3 ppm.
-
Methylene protons (-CH₂-): A doublet around δ 3.6 ppm.
-
Methoxy protons (-OCH₃): A sharp singlet around δ 3.8 ppm.
-
-
¹³C NMR:
-
Aldehyde carbon: δ ~200 ppm.
-
Aromatic carbons: δ ~110-160 ppm.
-
Methylene carbon: δ ~45-50 ppm.
-
Methoxy carbon: δ ~55 ppm.
-
References
- 1. This compound | 65292-99-1 [sigmaaldrich.com]
- 2. (3-Methoxyphenyl)acetaldehyde | C9H10O2 | CID 13297008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biolmolchem.com [biolmolchem.com]
- 5. escholarship.org [escholarship.org]
- 6. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phmethods.net [phmethods.net]
- 9. epa.gov [epa.gov]
- 10. accustandard.com [accustandard.com]
- 11. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lawdata.com.tw [lawdata.com.tw]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
GC-MS protocol for 2-(3-Methoxyphenyl)acetaldehyde quantification
An Application Note and Protocol for the Quantification of 2-(3-Methoxyphenyl)acetaldehyde by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
This compound is an aromatic aldehyde with significance in various scientific domains, including as a metabolite in neurobiological pathways, a key intermediate in pharmaceutical synthesis, and a component in flavor and fragrance chemistry. Accurate and precise quantification of this compound is critical for understanding its role in these contexts. However, the direct analysis of aldehydes by gas chromatography-mass spectrometry (GC-MS) presents significant challenges. Due to their polarity, thermal lability, and potential for adsorption on active sites within the GC system, aldehydes often exhibit poor chromatographic peak shapes and low sensitivity.[1][2]
To overcome these analytical hurdles, this application note details a robust and validated method for the quantification of this compound. The protocol employs a chemical derivatization strategy using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This technique converts the aldehyde into a stable, less polar, and more volatile oxime derivative.[1] This transformation not only enhances chromatographic performance but also introduces an electron-capturing moiety, which significantly improves ionization efficiency and allows for highly sensitive detection by the mass spectrometer. The method described herein is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible analytical procedure.
Principle of the Method
The core of this protocol is the oximation reaction between the carbonyl group of this compound and the nucleophilic reagent PFBHA. The reaction forms a stable pentafluorobenzyl oxime derivative that is amenable to GC-MS analysis. This derivatization step is critical as it "caps" the reactive aldehyde group, preventing on-column degradation and improving volatility.[2][3] The resulting derivative can be efficiently separated on a standard non-polar capillary column and quantified with high sensitivity and specificity using the mass spectrometer in Selected Ion Monitoring (SIM) mode.
Caption: Workflow for the quantification of this compound.
Materials and Reagents
-
Analyte Standard: this compound (Purity ≥95%)[4]
-
Internal Standard (IS): 2-Phenylacetaldehyde-d7 or a suitable structural analog not present in the sample.
-
Derivatization Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA, Purity ≥98%)
-
Solvents: Ethyl acetate (GC grade), Hexane (GC grade), Methanol (HPLC grade), Toluene (GC grade)[5]
-
Reagents: Sodium sulfate (anhydrous), Sodium chloride, Reagent-grade water
-
Equipment: GC-MS system with autosampler, analytical balance, vortex mixer, centrifuge, heating block or water bath, nitrogen evaporator, 2 mL autosampler vials with PTFE-lined septa.
Experimental Protocol
Preparation of Standard Solutions and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard (IS) in separate 10 mL volumetric flasks using methanol. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol. These solutions will be used to construct the calibration curve.[6]
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards at a minimum of six concentration levels (e.g., 5, 10, 50, 100, 500, 1000 ng/mL) by spiking the appropriate amount of working standard solution into a blank matrix (e.g., water, buffer, or matrix-matched solution). Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation and Extraction
This protocol provides a general liquid-liquid extraction (LLE) procedure suitable for aqueous samples.[5] For complex matrices, optimization or the use of Solid-Phase Extraction (SPE) may be necessary.[5][7]
-
Pipette 500 µL of the sample, calibration standard, or QC into a glass centrifuge tube.
-
Add 50 µL of the IS working solution to all tubes except the matrix blank.
-
Add 2 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 3-6) and combine the organic layers.
-
Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
Derivatization Procedure
-
Reagent Preparation: Prepare a 2 mg/mL solution of PFBHA in reagent-grade water. This solution should be prepared fresh daily.[1]
-
Reaction: Reconstitute the dried extract from step 9 in 100 µL of toluene. Add 100 µL of the PFBHA reagent solution.
-
Cap the vials tightly and vortex for 30 seconds.
-
Heat the vials at 60°C for 60 minutes in a heating block or water bath to ensure the reaction goes to completion.[8]
-
After cooling to room temperature, add 500 µL of hexane and 500 µL of reagent-grade water.
-
Vortex for 1 minute and centrifuge for 5 minutes.
-
Carefully transfer the upper organic layer (hexane) to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following parameters provide a starting point and should be optimized for the specific instrument used.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| GC System | Agilent 7890B or equivalent | Standard, reliable platform for this type of analysis. |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[9] | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile compounds, including the derivatized analyte. |
| Injection Volume | 1 µL | Standard volume for splitless injection. |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Inlet Mode | Splitless[10] | Maximizes the transfer of analyte onto the column, enhancing sensitivity for trace-level quantification. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. Constant flow mode ensures stable retention times. |
| Oven Program | Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) | The temperature program is designed to separate the analyte from solvent and matrix components while ensuring it elutes as a sharp peak in a reasonable timeframe. |
| Mass Spectrometer | ||
| MS System | Agilent 5977B or equivalent | A standard single quadrupole mass spectrometer suitable for this application. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and quantification. Negative Chemical Ionization (NCI) can be explored for higher sensitivity.[8] |
| MS Source Temperature | 230°C | Standard temperature to maintain cleanliness and prevent condensation. |
| MS Quad Temperature | 150°C | Standard temperature to ensure stable mass filtering. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Significantly increases sensitivity and selectivity by monitoring only specific ions characteristic of the analyte and IS, reducing chemical noise. |
| SIM Ions (m/z) | To be determined empirically | Hypothesized Ions: For the PFBHA derivative of C9H10O2 (MW 345.3), potential EI fragments could include the molecular ion (345), a fragment from benzylic cleavage, and the prominent PFB fragment (181). |
| - Analyte (Quant/Qual) | e.g., m/z 181 / 345 | |
| - IS (Quant/Qual) | Dependent on IS used |
Method Validation
A full method validation should be performed to ensure the reliability of the results, following guidelines such as those from the ICH or FDA.[11][12]
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze at least six blank matrix samples to check for interfering peaks at the retention times of the analyte and IS. | No significant interfering peaks (>20% of the LLOQ response) should be present. |
| Linearity & Range | Analyze calibration standards at 6-8 concentration levels in triplicate. Plot the peak area ratio (analyte/IS) vs. concentration and perform linear regression.[13] | Correlation coefficient (R²) ≥ 0.995. |
| Accuracy & Precision | Analyze QC samples (low, mid, high) in at least five replicates on three separate days.[12] | Accuracy: Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). Precision: Relative Standard Deviation (RSD) should be ≤15% (≤20% at LLOQ).[12] |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (e.g., within ±20% and ≤20% RSD).[14] | Signal-to-noise ratio ≥ 10. |
| Limit of Detection (LOD) | Determined as the concentration that gives a signal-to-noise ratio of approximately 3.[14] | Signal-to-noise ratio ≥ 3. |
Conclusion
This application note presents a detailed, robust, and sensitive GC-MS method for the quantification of this compound. The protocol's foundation lies in the strategic use of PFBHA derivatization, which effectively overcomes the inherent challenges of analyzing aldehydes. By converting the analyte into a stable and volatile oxime derivative, the method achieves excellent chromatographic performance and high sensitivity. The inclusion of a comprehensive method validation plan ensures that the protocol generates accurate, precise, and reliable data suitable for demanding applications in pharmaceutical development, metabolic research, and other scientific fields.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. This compound | 65292-99-1 [sigmaaldrich.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. d-nb.info [d-nb.info]
- 7. organomation.com [organomation.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. s27415.pcdn.co [s27415.pcdn.co]
- 12. researchtrendsjournal.com [researchtrendsjournal.com]
- 13. mdpi.com [mdpi.com]
- 14. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
investigating the antioxidant properties of 2-(3-Methoxyphenyl)acetaldehyde
An Application Guide to the Comprehensive Evaluation of the Antioxidant Properties of 2-(3-Methoxyphenyl)acetaldehyde
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2] Phenolic compounds, which are widely distributed in plants, are a major class of natural antioxidants that can mitigate oxidative damage.[3][4] Their therapeutic potential is largely attributed to their ability to scavenge free radicals and chelate metal ions.[5][6]
This compound is an aromatic aldehyde whose structural features, particularly the methoxy-substituted phenol ring, suggest a potential for antioxidant activity. This is supported by studies on structurally similar 2-methoxyphenol derivatives which have demonstrated significant radical scavenging capabilities.[1][2] A thorough investigation into its antioxidant profile is therefore warranted for its potential application in drug development and as a therapeutic agent.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a suite of detailed protocols to systematically investigate the antioxidant properties of this compound. The methodologies outlined herein range from fundamental chemical-based assays to more biologically relevant cell-based systems, ensuring a multi-faceted and robust evaluation.
Scientific Rationale: The Antioxidant Potential of Phenolic Structures
The antioxidant action of phenolic compounds is primarily governed by their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.[4][6] This process is influenced by the number and arrangement of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring.
The primary mechanisms include:
-
Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively quenching the radical and forming a more stable antioxidant radical (ArO•).[7]
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). This is often followed by proton loss.[3][7]
The presence of the methoxyphenyl moiety in this compound provides the structural basis for these mechanisms, making it a prime candidate for antioxidant investigation.
Caption: Key antioxidant mechanisms of phenolic compounds.
In Vitro Evaluation of Radical Scavenging Activity
A multi-assay approach is crucial for a comprehensive in vitro assessment, as different assays reflect different aspects of antioxidant action.[8][9] We will detail three widely accepted methods: the DPPH, ABTS, and FRAP assays.
Caption: General workflow for in vitro antioxidant screening.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[10] The reduction of the violet-colored DPPH to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically at ~517 nm.[11][12]
Protocol:
-
Reagent Preparation:
-
DPPH Working Solution: Prepare a 60 µM solution of DPPH in methanol.[13] This solution should be freshly made and protected from light. Its absorbance at 517 nm should be approximately 1.0 ± 0.2.[14]
-
Test Compound: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Create a series of dilutions from this stock.
-
Positive Control: Prepare a dilution series of a known antioxidant such as Trolox or Ascorbic Acid.[15]
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula:
-
% Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] x 100
-
-
Plot the % Inhibition against the concentration of the test compound.
-
Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) from the graph.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[16] The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.[17] This assay is applicable to both hydrophilic and lipophilic antioxidants.
Protocol:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. Mix equal volumes of the two solutions and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[18][19]
-
ABTS Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[20]
-
Test Compound & Control: Prepare dilution series as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of each sample dilution to the wells.
-
Add 190 µL of the ABTS working solution to all wells.[13]
-
Incubate at room temperature for approximately 6-10 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[21][22] The change in absorbance is monitored at 593 nm. This assay directly measures the electron-donating capacity of a compound.[23]
Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[23] Warm the reagent to 37°C before use.
-
Test Compound & Control: Prepare dilution series. A ferrous sulfate (FeSO₄) solution is used to create the standard curve.[24]
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the sample, standard, or blank to the wells.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate at 37°C for a precise duration, typically 4-6 minutes.[23]
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using the FeSO₄ dilutions.
-
The FRAP value of the sample is determined from the standard curve and is typically expressed as µM of Fe(II) equivalents.
-
Cell-Based Evaluation of Antioxidant Efficacy
While in vitro chemical assays are excellent for initial screening, cell-based assays provide more biologically relevant data by accounting for factors like cell uptake, metabolism, and localization.[25][26]
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of a compound to inhibit the formation of intracellular ROS.[27] A cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), is taken up by cells and deacetylated to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[25][28] Antioxidants that penetrate the cell can prevent this oxidation.
Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) or other suitable cells in a 96-well black, clear-bottom plate and grow to ~90% confluency.[25]
-
-
Assay Procedure:
-
Wash the cells gently with a buffered saline solution (e.g., DPBS).
-
Pre-incubate the cells with media containing DCFH-DA probe and various concentrations of this compound (or Quercetin as a positive control) for approximately 60 minutes at 37°C.[28][29]
-
Wash the cells again to remove the extracellular compound and probe.
-
Add a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to all wells to induce oxidative stress.[27]
-
Immediately begin measuring fluorescence (Excitation ~485 nm, Emission ~535 nm) at 5-minute intervals for 1 hour using a plate reader maintained at 37°C.[28]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each concentration.
-
Calculate the percent inhibition of ROS production relative to the control (cells with initiator but no antioxidant).
-
Determine the CAA value, often expressed in quercetin equivalents (QE).
-
Lipid Peroxidation (TBARS/MDA) Assay
Principle: Lipid peroxidation is a key marker of oxidative damage to cell membranes. This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation.[30] MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored MDA-TBA adduct, which can be measured colorimetrically at ~532 nm.[31][32]
Protocol:
-
Induction of Lipid Peroxidation:
-
Culture cells (e.g., neuronal cells, hepatocytes) and treat them with various concentrations of this compound for a set period.
-
Induce oxidative stress with an agent like H₂O₂ or Fe²⁺/ascorbate.
-
Harvest the cells and prepare a cell lysate via homogenization or sonication.[30]
-
-
Assay Procedure:
-
Add an acidic reagent (e.g., phosphoric acid or TCA) to the lysate to precipitate proteins.
-
Add TBA solution to the supernatant.
-
Incubate the mixture at 95°C for 60 minutes to facilitate the adduct formation.[30]
-
Cool the samples on ice to stop the reaction.[32]
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Data Analysis:
-
Use an MDA standard curve to quantify the concentration of MDA in the samples.
-
Results are typically expressed as nmol of MDA per mg of protein. A lower MDA level in treated cells compared to the stressed control indicates a protective effect.
-
Data Presentation and Interpretation
To facilitate a clear comparison of the antioxidant profile, the quantitative data should be summarized in a structured table.
| Assay | Parameter Measured | Hypothetical Result for this compound | Positive Control (e.g., Trolox) |
| DPPH Assay | Radical Scavenging (H-donation) | IC50: 85 µM | IC50: 15 µM |
| ABTS Assay | Radical Scavenging (H/e- donation) | IC50: 60 µM | IC50: 10 µM |
| FRAP Assay | Reducing Power (e- donation) | 450 µM Fe(II) equiv./mM | 1500 µM Fe(II) equiv./mM |
| CAA Assay | Intracellular ROS Inhibition | 30% Inhibition @ 50 µM | 85% Inhibition @ 50 µM |
| Lipid Peroxidation | Protection against Membrane Damage | 40% reduction in MDA @ 50 µM | 75% reduction in MDA @ 50 µM |
Interpretation:
-
A low IC50 value in the DPPH and ABTS assays indicates potent radical scavenging activity.[33]
-
A high FRAP value signifies strong electron-donating capability.
-
Significant inhibition in the CAA assay confirms that the compound is bioavailable to cells and can neutralize intracellular ROS.
-
A reduction in MDA levels demonstrates a cytoprotective effect against membrane damage.
By combining the results from these diverse assays, a researcher can build a comprehensive and compelling case for the antioxidant mechanism and potential therapeutic utility of this compound.
References
- 1. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 2. researchgate.net [researchgate.net]
- 3. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 8. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. marinebiology.pt [marinebiology.pt]
- 11. mdpi.com [mdpi.com]
- 12. zen-bio.com [zen-bio.com]
- 13. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]
- 14. mdpi.com [mdpi.com]
- 15. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 18. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. cosmobiousa.com [cosmobiousa.com]
- 21. zen-bio.com [zen-bio.com]
- 22. cosmobiousa.com [cosmobiousa.com]
- 23. ultimatetreat.com.au [ultimatetreat.com.au]
- 24. cellbiolabs.com [cellbiolabs.com]
- 25. cellbiolabs.com [cellbiolabs.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 28. kamiyabiomedical.com [kamiyabiomedical.com]
- 29. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. bio-protocol.org [bio-protocol.org]
- 32. plant-stress.weebly.com [plant-stress.weebly.com]
- 33. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Anti-inflammatory Effects of Phenylacetaldehydes
Introduction: The Inflammatory Cascade and the Therapeutic Potential of Phenylacetaldehydes
Inflammation is a fundamental, protective biological response to harmful stimuli such as pathogens, damaged cells, or irritants. However, dysregulated or chronic inflammation is a key pathological driver of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and certain cancers. The inflammatory process is orchestrated by a complex network of signaling pathways and molecular mediators. Key among these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which trigger the expression of pro-inflammatory genes encoding cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Phenylacetaldehyde (PAA) is a naturally occurring organic compound found in various plants and is known for its characteristic floral aroma.[1] Beyond its use in fragrances, emerging research indicates that PAA possesses significant biological activities. Notably, recent studies have demonstrated its ability to attenuate inflammation, positioning it and its derivatives as promising candidates for novel anti-inflammatory therapeutics.[2] For instance, PAA has been shown to mitigate Cutibacterium acnes-induced inflammation in keratinocytes and monocytes by inhibiting pro-inflammatory cytokine production and suppressing the activation of the NF-κB pathway.[2]
This guide provides a comprehensive suite of detailed protocols for researchers, scientists, and drug development professionals to systematically investigate the anti-inflammatory properties of phenylacetaldehydes. The methodologies cover essential in vitro assays to elucidate cellular and molecular mechanisms and a standard in vivo model for preliminary efficacy assessment.
Part 1: In Vitro Evaluation of Anti-inflammatory Activity
In vitro models are indispensable for initial screening and mechanistic studies. The murine macrophage cell line RAW 264.7 and the human monocytic cell line THP-1 are standard models, as these cells are central players in the inflammatory response. Inflammation is typically induced using Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that potently activates inflammatory signaling.[3]
Core Experimental Workflow: In Vitro
The following diagram outlines the typical workflow for assessing the anti-inflammatory effects of phenylacetaldehydes in a cell-based model.
Caption: General workflow for in vitro anti-inflammatory screening.
Protocol 1: Cell Culture and Treatment
Rationale: This protocol establishes the foundational cell model. RAW 264.7 cells are robust and widely used for inflammation studies. It's critical to ensure the observed effects are not due to cytotoxicity, hence the importance of the cell viability assay.[4]
Materials:
-
RAW 264.7 murine macrophage cell line (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Phenylacetaldehyde (PAA) stock solution (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells in multi-well plates at an appropriate density (e.g., 5 x 10⁴ cells/well for a 96-well plate for viability/NO assays; 1 x 10⁶ cells/well for a 6-well plate for protein/RNA extraction). Allow cells to adhere for 24 hours.
-
Treatment:
-
Prepare serial dilutions of PAA in culture medium. The final DMSO concentration should be non-toxic (typically ≤ 0.1%).
-
Aspirate the old medium and pre-treat the cells with different concentrations of PAA for 1-2 hours. Include a vehicle control group (medium with DMSO only).
-
Add LPS (final concentration of 1 µg/mL) to all wells except the negative control group.
-
Incubate for the desired period (e.g., 24 hours for cytokine/NO accumulation; 4-6 hours for gene expression).
-
-
Cell Viability (MTT Assay):
-
After the treatment period, add 10 µL of MTT solution to each well of a 96-well plate and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.[4]
-
Protocol 2: Measurement of Nitric Oxide (NO) Production
Rationale: Nitric oxide is a key inflammatory mediator produced by the enzyme iNOS in macrophages upon LPS stimulation. The Griess assay is a simple, colorimetric method to quantify nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[5]
Materials:
-
Cell culture supernatant (from Protocol 1)
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water
-
-
Sodium Nitrite (NaNO₂) standard solution (for standard curve)
-
96-well microplate
Procedure:
-
Standard Curve: Prepare a series of NaNO₂ standards (e.g., 0-100 µM) in fresh culture medium.
-
Assay:
-
Add 50 µL of cell culture supernatant or standard to each well of a 96-well plate.
-
Add 50 µL of Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by interpolating from the linear standard curve.
Protocol 3: Quantification of Pro-inflammatory Cytokines
Rationale: Phenylacetaldehydes have been shown to reduce pro-inflammatory cytokine levels.[2] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of cytokines like TNF-α and IL-6 in the culture supernatant.
Materials:
-
Cell culture supernatant (from Protocol 1)
-
ELISA kits for mouse TNF-α and IL-6 (follow manufacturer's instructions)
-
96-well ELISA plates
-
Wash buffer, detection antibody, substrate solution (provided in kits)
-
Stop solution
-
Microplate reader
Procedure:
-
Assay Setup: Perform the ELISA according to the kit manufacturer's protocol. This typically involves coating the plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.
-
Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually 450 nm).
-
Calculation: Calculate the cytokine concentrations in the samples based on the standard curve generated from the recombinant cytokine standards provided in the kit.
| Parameter | Control | LPS (1 µg/mL) | LPS + PAA (10 µM) | LPS + PAA (50 µM) | LPS + PAA (100 µM) |
| Cell Viability (%) | 100 ± 5 | 98 ± 4 | 99 ± 5 | 97 ± 6 | 95 ± 5 |
| Nitrite (µM) | 1.2 ± 0.3 | 25.8 ± 2.1 | 18.5 ± 1.5 | 11.2 ± 1.1** | 6.4 ± 0.8*** |
| TNF-α (pg/mL) | 55 ± 10 | 3250 ± 210 | 2410 ± 180 | 1580 ± 150 | 890 ± 95*** |
| IL-6 (pg/mL) | < 20 | 1840 ± 155 | 1350 ± 120* | 820 ± 90 | 410 ± 50*** |
| *Table 1: Representative data showing the dose-dependent inhibitory effect of Phenylacetaldehyde (PAA) on inflammatory mediators in LPS-stimulated RAW 264.7 cells. Data are presented as mean ± SD. Asterisks denote statistical significance compared to the LPS-only group (p<0.05, *p<0.01, *p<0.001). |
Protocol 4: Analysis of Gene and Protein Expression
Rationale: To understand the mechanism of action, it is essential to investigate the effect of PAA on the signaling pathways that control the production of inflammatory mediators. This involves analyzing the expression of key genes (via qPCR) and the activation (phosphorylation) of key proteins (via Western Blot).
Rationale: qPCR measures the mRNA levels of target genes, providing insight into whether the compound acts at the transcriptional level.[6][7]
Materials:
-
Cells from a 6-well plate (from Protocol 1)
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix[8]
-
Primers for target genes (e.g., Nos2, Tnf, Il6) and a housekeeping gene (e.g., Actb, Gapdh)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA according to the kit manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qPCR: Set up the qPCR reaction with cDNA, primers, and SYBR Green Master Mix. Run the reaction on a qPCR instrument using a standard cycling protocol.[9]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Rationale: Western blotting allows for the visualization of protein levels (e.g., iNOS, COX-2) and the activation of signaling proteins, which is often mediated by phosphorylation (e.g., p-p65, p-p38). PAA is known to inhibit NF-κB activation, which can be directly assessed by measuring the phosphorylation of the p65 subunit and the degradation of its inhibitor, IκBα.[2]
Materials:
-
Cells from a 6-well plate (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Quantify protein concentration using the BCA assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using image analysis software. Normalize target proteins to a loading control (e.g., β-actin) and phosphorylated proteins to their total protein counterparts.
Key Inflammatory Signaling Pathways
Understanding the core signaling pathways provides a mechanistic framework for interpreting experimental results. Phenylacetaldehydes may exert their effects by modulating one or more of these cascades.
Caption: Key inflammatory signaling pathways (NF-κB and MAPK).[1][10][11]
Part 2: In Vivo Evaluation of Anti-inflammatory Activity
While in vitro assays are crucial for mechanism, in vivo models are essential to evaluate the efficacy of a compound in a whole biological system. The carrageenan-induced paw edema model is a classic, reproducible, and widely used assay for screening acute anti-inflammatory activity.[12]
Protocol 5: Carrageenan-Induced Paw Edema in Rats
Rationale: Subplantar injection of carrageenan, a polysaccharide, induces a biphasic acute inflammatory response characterized by swelling (edema). The reduction in paw volume after treatment with the test compound is a direct measure of its anti-inflammatory effect.
Materials:
-
Wistar rats or Swiss albino mice (male, 180-220 g)
-
Phenylacetaldehyde (PAA)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose or saline with 1% Tween 80)
-
Positive control: Indomethacin or Diclofenac (e.g., 10 mg/kg)
-
Carrageenan solution (1% w/v in sterile 0.9% saline)
-
Plethysmometer or digital calipers
-
Administration tools (oral gavage needles, syringes)
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment. Fast animals overnight before the experiment with free access to water.
-
Grouping: Randomly divide animals into groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: PAA (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the vehicle, positive control, or PAA orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
| Treatment Group (mg/kg, p.o.) | Paw Volume Increase (mL) at 3 hours | % Inhibition |
| Vehicle Control | 0.85 ± 0.07 | - |
| Indomethacin (10) | 0.38 ± 0.05 | 55.3 |
| PAA (25) | 0.65 ± 0.06* | 23.5 |
| PAA (50) | 0.51 ± 0.05** | 40.0 |
| PAA (100) | 0.42 ± 0.04 | 50.6 |
| *Table 2: Representative data for the effect of Phenylacetaldehyde (PAA) on carrageenan-induced paw edema in rats. Data are presented as mean ± SD. Asterisks denote statistical significance compared to the vehicle control group (p<0.05, *p<0.01, *p<0.001). |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the systematic evaluation of the anti-inflammatory properties of phenylacetaldehydes. The in vitro assays enable a detailed investigation of the dose-dependent efficacy and the underlying molecular mechanisms, with a particular focus on the established role of NF-κB inhibition.[2] The in vivo carrageenan-induced paw edema model serves as an excellent primary screen to confirm anti-inflammatory activity in a whole-organism context.
Future research should aim to further delineate the signaling pathways modulated by phenylacetaldehydes. Investigating the potential involvement of the MAPK (p38, ERK, JNK) and JAK-STAT pathways would provide a more complete mechanistic profile. Furthermore, evaluating efficacy in chronic inflammation models (e.g., adjuvant-induced arthritis) will be crucial for assessing the therapeutic potential of this promising class of natural compounds for long-term inflammatory diseases.
References
- 1. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]
- 2. Phenylacetaldehyde attenuates Cutibacterium acnes-induced inflammation in keratinocytes and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo anti-inflammatory effects of 5-hydroxyconiferaldehyde via NF-κB, MAPK/AP-1, and Nrf2 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atypical MAP kinases – new insights and directions from amoeba - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Characterization of the magnitude and mechanism of aldehyde oxidase-mediated nitric oxide production from nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MAPK signaling is necessary for neurogenesis in Nematostella vectensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting common issues in 2-(3-Methoxyphenyl)acetaldehyde synthesis
Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)acetaldehyde
This guide provides in-depth troubleshooting for the synthesis of this compound, a common intermediate in pharmaceutical and fine chemical synthesis. Given the inherent reactivity and potential instability of aldehydes, researchers frequently encounter challenges related to yield, purity, and product decomposition. This document addresses these issues in a practical, question-and-answer format, grounded in mechanistic principles to empower you to diagnose and resolve experimental hurdles effectively.
Section 1: Foundational Challenges in Aldehyde Synthesis
Aldehydes occupy a precarious intermediate oxidation state between alcohols and carboxylic acids. This makes their synthesis a delicate operation. The primary challenges in synthesizing this compound are:
-
Over-oxidation: The target aldehyde can be easily oxidized to the corresponding 3-methoxyphenylacetic acid, especially under harsh reaction conditions.
-
Instability: Phenylacetaldehydes are susceptible to polymerization and decomposition, particularly in the presence of acid or base catalysts or upon exposure to air and light.
-
Purification Difficulties: The reactivity of the aldehyde group can lead to product loss on standard purification media like silica gel.
This guide focuses on the most prevalent synthetic route: the oxidation of 2-(3-methoxyphenyl)ethanol.
Section 2: Troubleshooting the Oxidation of 2-(3-Methoxyphenyl)ethanol
The oxidation of the primary alcohol, 2-(3-methoxyphenyl)ethanol, is the most direct route to the target aldehyde. Mild oxidation agents are required to prevent the formation of the carboxylic acid. The two most common and effective methods are the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation.[1][2]
Comparative Overview of Common Oxidation Methods
| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) |
| Key Reagents | Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine (or other hindered base) | Dess-Martin Periodinane (a hypervalent iodine compound) |
| Typical Yield | Generally high (>90%) | Generally high (85-95%) |
| Reaction Temp. | Cryogenic (-78 °C to -60 °C) is critical.[3] | Room temperature.[4][5] |
| Common Byproducts | Dimethyl sulfide (malodorous), CO, CO₂, triethylammonium chloride.[3] | 2-Iodoxybenzoic acid (IBX) byproduct, acetic acid.[5] |
| Advantages | High yields, wide functional group tolerance, avoids toxic heavy metals.[2] | Very mild conditions, rapid reaction times, easy workup, avoids toxic metals.[4][5] |
| Disadvantages | Requires strict temperature control, produces a potent stench, byproduct gases are toxic.[3][6] | Reagent is expensive and can be explosive under impact or excess heat; acetic acid byproduct can affect acid-labile substrates.[5][7] |
Frequently Asked Questions (FAQs): Oxidation Reactions
Question 1: My reaction resulted in a low or zero yield of the aldehyde. What went wrong?
Answer: This is a common issue that can point to several root causes. A logical troubleshooting workflow is essential.
-
In-depth Explanation:
-
Incomplete Reaction: DMP can hydrolyze over time, losing its potency. Impure samples may require using multiple equivalents.[7] For Swern oxidations, maintaining the cryogenic temperature is paramount; if the reaction warms prematurely, the activated DMSO complex can decompose before reacting with the alcohol.[6]
-
Over-oxidation: While DMP and Swern are considered mild, they can still cause over-oxidation if reactions are left for extended periods or if excess reagent is used, especially with more reactive benzylic alcohols. Mild oxidants are designed to stop at the aldehyde stage.[1]
-
Product Degradation: The workup is critical. Quenching a DMP reaction with a saturated sodium bicarbonate solution not only removes the IBX byproduct but also neutralizes the acetic acid generated, which can otherwise catalyze decomposition.[5]
-
Question 2: My Swern oxidation produced a terrible smell and unexpected byproducts. How can I avoid this?
Answer: The notorious odor is from dimethyl sulfide ((CH₃)₂S), an unavoidable byproduct of the Swern oxidation.[3] The key to a clean Swern reaction is rigorous temperature control.
-
Causality: The reaction mechanism involves the formation of a key alkoxysulfonium ion. For this to proceed correctly to the aldehyde, the reaction must be kept below -60 °C.[3] If the temperature rises, this intermediate can undergo side reactions, such as the Pummerer rearrangement, leading to methylthiomethyl (MTM) ether byproducts.
-
Preventative Measures:
-
Strict Temperature Control: Ensure your cooling bath (e.g., dry ice/acetone) remains at or below -78 °C throughout the additions of oxalyl chloride, DMSO, and the alcohol.
-
Correct Order of Addition: The alcohol must be added after the formation of the chloro(dimethyl)sulfonium chloride (from DMSO and oxalyl chloride).[3]
-
Ventilation and Quenching: Always perform this reaction in a well-ventilated fume hood.[3] After the reaction, rinsing glassware with bleach (sodium hypochlorite) will oxidize the volatile dimethyl sulfide to odorless DMSO or dimethyl sulfone.[3]
-
Question 3: I used DMP, and my final product is contaminated with acetic acid or related impurities. How do I purify it?
Answer: The Dess-Martin oxidation produces two equivalents of acetic acid as a byproduct.[5] If your target molecule or the aldehyde product is sensitive to acid, this can be problematic.
-
Preventative Measures During Reaction: Add a mild, non-nucleophilic base to the reaction mixture to act as a buffer.
-
Pyridine (1-2 equivalents): Commonly used to buffer the reaction.
-
Sodium Bicarbonate (NaHCO₃): Can be added as a solid to the reaction slurry for substrates that are particularly acid-sensitive.[5]
-
-
Purification Strategy:
-
Aqueous Bicarbonate Wash: During the workup, thoroughly wash the organic layer with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. This will deprotonate and extract the acetic acid.
-
Careful Chromatography: If chromatography is necessary, use silica gel that has been pre-treated (slurried) with a solvent containing 1-2% triethylamine to neutralize acidic sites on the silica surface.
-
Section 3: Purification and Handling of this compound
Even with a successful reaction, isolating the pure aldehyde can be a challenge.
Question 4: My product seems to decompose on the silica gel column. What are my options?
Answer: This is a classic problem. Standard silica gel is slightly acidic and has a high surface area, which can catalyze the polymerization or oxidation of sensitive aldehydes.
-
Option 1: Deactivated Silica: As mentioned above, pre-treating your silica gel with a triethylamine/solvent mixture is highly effective.
-
Option 2: Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or Florisil.
-
Option 3: Non-Chromatographic Purification (Bisulfite Adduct Formation): This is a robust, classic method for purifying aldehydes.
-
Mechanism: Aldehydes react reversibly with sodium bisulfite to form a solid, water-soluble adduct. This adduct can be isolated by filtration, washed with an organic solvent to remove non-aldehydic impurities, and then the pure aldehyde can be regenerated.
-
Protocol: Purification via Bisulfite Adduct
-
Dissolve the crude product in a suitable solvent (e.g., diethyl ether or ethanol).
-
Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 1-2 hours. A white precipitate of the adduct should form.
-
Isolate the solid adduct by filtration and wash it thoroughly with diethyl ether to remove the starting alcohol and other organic impurities.
-
To regenerate the aldehyde, suspend the solid adduct in water and add a mild base (e.g., saturated NaHCO₃ solution) or a dilute acid (e.g., 10% HCl), then stir until the solid dissolves.
-
Extract the regenerated pure aldehyde with a clean organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. This method is highly effective for removing closely-related impurities.[8]
-
-
Question 5: How should I store the purified this compound to prevent decomposition?
Answer: Proper storage is crucial for maintaining the purity of the aldehyde.
-
Atmosphere: Aldehydes are highly susceptible to air oxidation. The product should be stored under an inert atmosphere (argon or nitrogen).
-
Temperature: To slow down potential polymerization or degradation pathways, store the product in a freezer at -20°C.[9]
-
Light: Protect the compound from light by storing it in an amber vial or a vial wrapped in aluminum foil.
By understanding the chemical principles behind these common issues, you can proactively design more robust experiments and effectively troubleshoot problems as they arise, leading to higher yields and purities in your synthesis of this compound.
References
- 1. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. US3816478A - Purification of a material containing aldehyde impurities - Google Patents [patents.google.com]
- 9. This compound | 65292-99-1 [sigmaaldrich.com]
Technical Support Center: Optimizing the Synthesis of 2-(3-Methoxyphenyl)acetaldehyde
Welcome to the technical support guide for the synthesis of 2-(3-Methoxyphenyl)acetaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable aldehyde intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve your reaction yields, enhance product purity, and streamline your workflow.
Section 1: Troubleshooting Guide
This section addresses the most frequent issues encountered during the synthesis of this compound. Each problem is analyzed by outlining potential causes and providing actionable solutions.
Problem 1: Low or No Product Yield
Achieving a high yield is a primary goal in synthesis. Low yields can stem from a variety of factors, from reagent quality to suboptimal reaction conditions.[1][2]
| Possible Cause | Scientific Explanation & Recommended Solutions |
| Suboptimal Reaction Conditions | Explanation: Temperature, reaction time, and catalyst choice are critical. Aldehyde synthesis, particularly through oxidation, can be sensitive. For instance, over-oxidation can convert the desired aldehyde into the corresponding carboxylic acid, while insufficient activation will leave starting material unreacted. Solution: Systematically optimize reaction parameters. Screen different catalysts, solvents, and temperature profiles. For oxidation reactions, consider milder, more selective reagents. If performing a Grignard reaction to form the precursor alcohol, ensure strict temperature control to prevent side reactions.[3][4] |
| Poor Reagent or Solvent Quality | Explanation: Impurities in starting materials or solvents can have a profound impact.[1] Moisture, for example, will quench organometallic reagents (like Grignard reagents) and can deactivate certain catalysts.[5] Impurities in the precursor, such as 3-methoxybenzyl alcohol, may inhibit the catalyst or lead to unwanted byproducts. Solution: Ensure all reagents are of high purity and that solvents are anhydrous, especially for moisture-sensitive steps.[6] If necessary, purify starting materials and distill solvents before use. Using fresh, properly stored reagents is always recommended. |
| Product Instability & Degradation | Explanation: Aldehydes are susceptible to oxidation (to carboxylic acids), polymerization (especially in the presence of acid or base), and other degradation pathways.[7] The workup and purification steps are critical moments where product loss can occur.[6] Solution: Perform the reaction workup promptly after completion. Use mild acidic or basic conditions for extraction and neutralization. During purification by distillation, use reduced pressure to keep the temperature low. If using chromatography, be mindful of the silica gel's acidity, which can sometimes be neutralized with a small amount of a non-nucleophilic base like triethylamine in the eluent. |
| Inefficient Workup and Purification | Explanation: Significant product loss can occur during transfers, extractions, and purification.[6] Emulsions during aqueous workup can trap the product, and incomplete extraction will leave material behind. Solution: Be meticulous with quantitative transfers. When extracting, use an adequate volume of solvent and perform multiple extractions to ensure complete recovery. To break emulsions, adding brine (saturated NaCl solution) can be effective. When drying the organic layer, rinse the drying agent (e.g., Na₂SO₄) with fresh solvent to recover any adsorbed product. |
The following diagram illustrates a logical workflow for troubleshooting suboptimal yields.
Caption: A decision tree for troubleshooting low reaction yields.
Problem 2: Presence of Significant Impurities
Product purity is as important as yield, especially in drug development. Impurities often arise from side reactions inherent to the chosen synthetic route.
| Impurity | Potential Source | Mitigation Strategy |
| 3-Methoxybenzoic Acid | Over-oxidation of the target aldehyde. | Use a milder oxidizing agent or a stoichiometric amount of a stronger one. Carefully monitor the reaction and quench it as soon as the starting material is consumed. Avoid exposure to air for prolonged periods during workup. |
| 2-(3-Methoxyphenyl)ethanol | Incomplete oxidation of the starting alcohol. | Increase the reaction time, temperature, or the amount of oxidant. Ensure the catalyst (if any) is active. Re-purify the starting material if catalyst poisons are suspected. |
| Polymeric Materials | Acid or base-catalyzed self-condensation (aldol condensation) of the aldehyde product.[7] | Maintain neutral pH during workup and storage. Use non-nucleophilic bases if a base is required. Store the purified aldehyde under an inert atmosphere and at a low temperature. |
| Starting Materials from other routes (e.g., 3-Methoxybenzyl Cyanide) | Incomplete hydrolysis of the nitrile precursor. | Ensure hydrolysis conditions (acid/base concentration, temperature, time) are sufficient for complete conversion. Monitor the reaction by TLC or GC to confirm the disappearance of the starting nitrile.[8] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and how do I choose the best one?
A: The choice of synthetic route depends on the available starting materials, scale, and laboratory capabilities. The two most prevalent methods are:
-
Oxidation of 2-(3-Methoxyphenyl)ethanol: This is a very common and direct method. The precursor alcohol can be synthesized via a Grignard reaction between 3-methoxybenzylmagnesium halide and formaldehyde.[9][10] The subsequent oxidation to the aldehyde requires careful selection of reagents (e.g., PCC, PDC, Swern, or Dess-Martin periodinane) to prevent over-oxidation to the carboxylic acid.
-
Hydrolysis of (3-Methoxyphenyl)acetonitrile: This route involves the synthesis of the corresponding nitrile, often from 3-methoxybenzyl chloride and a cyanide salt, followed by controlled reduction and hydrolysis.[8][11] Achieving partial reduction to the aldehyde without over-reduction to the amine can be challenging and often requires specific reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Caption: Common synthetic pathways to this compound.
Q2: How critical is the purity of my starting materials and reagents?
A: Absolutely critical. The principle of "Garbage In, Garbage Out" applies strongly to organic synthesis.[1]
-
Catalyst Poisoning: Impurities can deactivate expensive catalysts, halting the reaction. For example, sulfur-containing impurities can poison palladium catalysts used in coupling reactions.
-
Side Reactions: Impurities can initiate or participate in side reactions, leading to a complex mixture that is difficult to purify and lowers the yield of the desired product.[3]
-
Moisture Sensitivity: Many reactions, especially those involving organometallics like Grignard reagents or strong bases like LDA, are extremely sensitive to water.[5] Using anhydrous ("dry") solvents and flame-drying glassware are essential practices to prevent quenching of reagents.[6]
Q3: What are the best practices for the purification of this compound?
A: Given the aldehyde's potential for instability, purification must be handled carefully.
-
Vacuum Distillation: This is often the preferred method for purification on a larger scale. The reduced pressure allows the aldehyde to boil at a lower temperature, minimizing the risk of thermal decomposition or polymerization.
-
Column Chromatography: For smaller scales or for removing closely related impurities, silica gel chromatography is effective. It is sometimes advisable to use a solvent system containing a small percentage of a non-nucleophilic base (e.g., 0.1-1% triethylamine in the eluent) to neutralize the acidic sites on the silica gel, which can otherwise catalyze degradation.
-
Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-carbonyl impurities by forming a solid bisulfite adduct upon treatment with aqueous sodium bisulfite.[12] The adduct can be filtered off and then the pure aldehyde can be regenerated by treatment with an acid or base. This is a classical but highly effective purification technique.[12]
Section 3: General Experimental Protocol
This section provides a generalized, illustrative protocol for the synthesis of this compound via oxidation of the corresponding alcohol. Note: This is a template and must be adapted and optimized for your specific laboratory conditions and scale.
Protocol: Oxidation of 2-(3-Methoxyphenyl)ethanol using Pyridinium Chlorochromate (PCC)
-
Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Add pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) to the stirred solvent. A slurry will form.
-
Substrate Addition: Dissolve 2-(3-Methoxyphenyl)ethanol (1.0 equivalent) in a small amount of anhydrous DCM and add it dropwise to the PCC slurry. The reaction is typically exothermic; maintain the temperature at or slightly above room temperature (20-25 °C).
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours. Look for the disappearance of the starting alcohol spot/peak.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel or Celite to remove the chromium salts. Wash the filter cake thoroughly with additional ether.
-
Purification: Combine the organic filtrates and concentrate the solvent using a rotary evaporator at low temperature. The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, MS).
References
- 1. reddit.com [reddit.com]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US3816478A - Purification of a material containing aldehyde impurities - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(3-Methoxyphenyl)acetaldehyde
Welcome to the technical support guide for the purification of crude 2-(3-Methoxyphenyl)acetaldehyde (CAS 65292-99-1). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this valuable aldehyde intermediate in high purity. This guide moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common purification hurdles, grounded in the fundamental chemistry of the molecule.
Section 1: Understanding the Molecule - Core Challenges & FAQs
This compound is a sensitive liquid aldehyde prone to several degradation pathways. Understanding these instabilities is the first step toward successful purification. Proper handling and storage are critical; the compound should be stored under an inert atmosphere in a freezer at temperatures below -20°C to minimize degradation.[1][2]
Frequently Asked Questions
Q1: What are the most likely impurities in my crude reaction mixture?
A1: The impurity profile depends heavily on your synthetic route. Here are the most common scenarios:
-
If synthesizing from 2-(3-methoxyphenyl)ethanol (Oxidation):
-
Unreacted Starting Material: The corresponding alcohol, 2-(3-methoxyphenyl)ethanol.
-
Over-oxidation Product: The carboxylic acid, 3-methoxyphenylacetic acid. This is a very common byproduct.
-
Solvent and Reagent Residues: Residual oxidizing agents or solvents used in the reaction.
-
-
If synthesizing from 3-methoxybenzaldehyde (e.g., Wittig reaction followed by hydrolysis):
-
Unreacted Starting Material: 3-methoxybenzaldehyde.[3]
-
Side-Products: Self-condensation (aldol) products of the aldehyde, which can polymerize into dark, tarry substances.
-
Reagent-Derived Impurities: Triphenylphosphine oxide (from a Wittig reaction), for example.
-
Q2: My crude product is a dark brown or reddish oil. What causes this, and is it salvageable?
A2: Dark coloration typically indicates the presence of polymeric or degradation products. Aldehydes, especially those with an α-methylene group like this one, are susceptible to self-condensation (aldol reaction) under either acidic or basic conditions, leading to colored, high-molecular-weight materials. The product may also be oxidizing. While challenging, the material is often salvageable with careful chromatography, but expect a lower yield. The key is to neutralize the crude mixture promptly after the reaction.
Q3: What is the single most important first step after my reaction is complete?
A3: A proper aqueous work-up is crucial. Before attempting any advanced purification, you must remove inorganic salts, acidic or basic residues, and highly polar impurities. A typical work-up involves quenching the reaction, extracting the product into a suitable organic solvent (like diethyl ether or ethyl acetate), and washing the organic layer. A wash with a mild base like saturated sodium bicarbonate solution is highly effective at removing acidic impurities, particularly the 3-methoxyphenylacetic acid byproduct.[4]
Section 2: Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is the most common and effective method for purifying this aldehyde on a lab scale.[5] However, its sensitivity requires careful technique.
Problem 1: My compound appears to be reacting or disappearing on the silica gel column.
Causality: This is a classic issue with sensitive aldehydes. Standard silica gel is inherently acidic (pH ≈ 4-5) and has a high surface area, which can catalyze degradation pathways.[6]
-
Acetal/Hemiacetal Formation: If your eluent contains an alcohol (e.g., methanol, ethanol), the acidic silica can catalyze the reaction between your aldehyde and the alcohol to form a hemiacetal or acetal.[6] These derivatives have different polarities and may not elute as expected, or may revert to the aldehyde, causing significant band broadening.
-
Aldol Condensation: The acidic surface can also promote self-condensation, leading to product loss and the formation of more polar, colored byproducts that stick to the column.
Solutions:
-
Use a Non-Protic Eluent System: The best practice is to avoid alcohol-based solvents entirely. A gradient of ethyl acetate in hexane is the standard and most reliable choice.[6]
-
Deactivate the Silica: If an alcohol is unavoidable for solubility or elution, you can "deactivate" the silica gel. This is done by adding 0.5-1% triethylamine (Et₃N) to your eluent system. The base neutralizes the acidic sites on the silica surface, minimizing side reactions.[6]
-
Switch to Alumina: Neutral or basic alumina can be a good alternative stationary phase for acid-sensitive compounds.[6] Run test TLC plates on alumina to verify separation before committing to a column.
Problem 2: I'm getting poor separation between my product and a close-running impurity.
Causality: The polarity of the product and the impurity are too similar for the chosen solvent system. This often occurs with the starting alcohol (2-(3-methoxyphenyl)ethanol), which is only slightly more polar than the target aldehyde.
Solutions:
-
Optimize the Eluent Polarity: Use a shallower solvent gradient. If you are using a 10% EtOAc/Hexane mixture, try running the column with 5% or 7% EtOAc/Hexane. This increases the retention time and allows for better separation. Thin-layer chromatography (TLC) is essential for finding the optimal solvent system where the desired product has an Rf value of ~0.3.[6]
-
Increase Column Length/Decrease Diameter: Employ a longer, thinner column. This increases the number of theoretical plates and enhances resolving power, a fundamental principle of chromatography.[5]
-
Try a Different Solvent System: Sometimes, changing the nature of the polar solvent can alter selectivity. For example, substituting ethyl acetate with diethyl ether or dichloromethane can change the elution order or improve separation.
Experimental Protocol: Optimized Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., 5% ethyl acetate in hexane). The weight of silica should be 50-100 times the weight of your crude material for difficult separations.[5]
-
Column Packing: Pour the slurry into a vertical column with the stopcock closed. Gently tap the column to pack the silica bed evenly, then add a layer of sand on top. Open the stopcock and allow the solvent to drain to the level of the sand, ensuring no air bubbles are trapped.[5]
-
Sample Loading: Pre-adsorb your crude oil onto a small amount of silica gel (~2-3x the mass of the crude oil). Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This "dry loading" technique typically results in sharper bands and better separation than loading the sample as a concentrated solution.
-
Elution: Begin eluting with the non-polar solvent system determined by TLC. Collect fractions and monitor them closely by TLC.
-
Analysis: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporator) at a low temperature (<30°C) to prevent product loss.
Section 3: Purification Workflow & Decision Making
Choosing the right purification strategy from the start can save significant time and material. The following diagram outlines a decision-making process for purifying crude this compound.
Caption: Decision workflow for purifying this compound.
Section 4: Data & Reference Tables
For convenience, key data points and solvent properties are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 65292-99-1 | [7] |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1][7] |
| Appearance | Liquid |
| Storage | Store in freezer, under -20°C, inert atmosphere |[1][2] |
Table 2: Common Chromatography Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
|---|---|---|---|
| n-Hexane | 0.1 | 69 | Standard non-polar mobile phase. |
| Dichloromethane | 3.1 | 40 | Good intermediate polarity solvent, but can be too strong initially. |
| Diethyl Ether | 2.8 | 35 | Can offer different selectivity than ethyl acetate. |
| Ethyl Acetate | 4.4 | 77 | Excellent polar co-solvent for aldehydes. |
| Ethanol | 4.3 | 78 | Use with caution. Can form acetals on silica gel.[6] |
Table 3: Troubleshooting Summary
| Symptom | Likely Cause | Recommended Action |
|---|---|---|
| Product loss on column | Acid-catalyzed degradation on silica. | Use deactivated silica (add 1% Et₃N to eluent) or switch to alumina.[6] |
| Poor separation | Incorrect solvent polarity. | Optimize eluent using TLC (aim for Rf ≈ 0.3); use a shallower gradient. |
| Dark color in crude | Aldol condensation/polymerization. | Ensure reaction work-up is neutral; purify promptly. |
| Acidic impurity present | Over-oxidation to carboxylic acid. | Perform a sodium bicarbonate wash during aqueous work-up.[4] |
References
- 1. 65292-99-1|this compound|BLD Pharm [bldpharm.com]
- 2. arctomsci.com [arctomsci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. prepchem.com [prepchem.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. researchgate.net [researchgate.net]
- 7. (3-Methoxyphenyl)acetaldehyde | C9H10O2 | CID 13297008 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability and storage conditions for 2-(3-Methoxyphenyl)acetaldehyde
Welcome to the technical support resource for 2-(3-Methoxyphenyl)acetaldehyde (CAS 65292-99-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this valuable research chemical. Here, you will find in-depth answers to frequently asked questions and troubleshooting advice to prevent experimental variability arising from compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For optimal stability, this compound should be stored in a freezer at temperatures under -20°C.[1] It is also crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2] The container should be tightly sealed to prevent the ingress of moisture and air.[2][3][4][5]
Q2: I only have access to a standard refrigerator (2-8°C). Can I store the compound there?
While freezer storage at -20°C is highly recommended for long-term stability, storage at 2-8°C is acceptable for short-term use.[2][6] However, at these higher temperatures, the rate of potential degradation pathways, such as oxidation and polymerization, will be accelerated. If storing at 2-8°C, it is even more critical to ensure the container is well-sealed and the headspace is filled with an inert gas.
Q3: My sample of this compound has turned viscous and has a reduced odor. What could be the cause?
This is a classic sign of polymerization. Aldehydes, especially in their neat form, can polymerize over time to form trimers, which are often more viscous or even solid and have little to no odor.[7] This process can be accelerated by the presence of acidic impurities, which can form from the oxidation of the aldehyde.[7]
Q4: I've noticed a change in the color of my this compound from a pale yellow liquid. Should I be concerned?
A significant color change can indicate degradation. Aromatic aldehydes can be susceptible to oxidation, which may lead to the formation of colored impurities. It is advisable to verify the purity of the compound using an appropriate analytical method, such as GC-MS or NMR, before proceeding with your experiment.
Q5: Is it necessary to handle this compound in a fume hood?
Yes, it is recommended to handle this compound in a certified chemical fume hood.[2] Like other aldehydes, it can be harmful if inhaled. Always consult the Safety Data Sheet (SDS) for specific handling precautions and personal protective equipment (PPE) recommendations.[3][4][5][6][8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Scientific Rationale |
| Reduced potency or unexpected side products in reaction. | Degradation of the aldehyde. | The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid (3-methoxyphenylacetic acid). This impurity can alter reaction outcomes. Confirm the purity of the starting material via analytical techniques like NMR or GC-MS. |
| Precipitate formation in the neat liquid. | Polymerization. | The formation of a solid precipitate is a strong indicator of trimerization.[7] The trimer is generally unreactive under standard conditions. It is recommended to use a fresh, pure sample. To prevent this, consider diluting the aldehyde in a suitable solvent for storage. |
| Inconsistent results between different batches. | Variable storage conditions. | Ensure all batches are stored under identical, optimal conditions (frozen, under inert gas, tightly sealed). Even slight variations in exposure to air or temperature can lead to differing levels of degradation. |
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Long-Term Storage Temp. | Under -20°C | [1] |
| Short-Term Storage Temperature | 2-8°C | [2][6] |
| Molecular Formula | C9H10O2 | [9] |
| Molecular Weight | 150.17 g/mol | [9] |
| Physical Form | Liquid |
Experimental Protocol: Qualitative Stability Test for Aldehyde Oxidation
This protocol utilizes Tollen's test to qualitatively assess the presence of the aldehyde functional group, which can indicate the stability of your sample over time. A diminished or negative result with a previously positive sample suggests degradation.
Materials:
-
Sample of this compound
-
Tollen's Reagent (freshly prepared)
-
Clean test tubes
-
Water bath
Procedure:
-
Prepare Tollen's Reagent:
-
In a clean test tube, add 1 mL of silver nitrate solution.
-
Add a drop of dilute sodium hydroxide solution to form a brown precipitate of silver oxide.
-
Add dilute ammonia solution dropwise, with shaking, until the brown precipitate just dissolves. This is your Tollen's reagent.[10]
-
-
Perform the Test:
-
To the freshly prepared Tollen's reagent, add a few drops of the this compound sample.
-
Gently warm the test tube in a water bath for 5-10 minutes.[10]
-
-
Observation:
-
The formation of a silver mirror on the inside of the test tube, or a grey-black precipitate, indicates the presence of the aldehyde.[10][11]
-
If you perform this test on a new batch and then again after a period of storage, a significantly less pronounced silver mirror in the stored sample suggests oxidation of the aldehyde to the carboxylic acid.
-
Visualizing Degradation Pathways
The primary degradation pathways for this compound are oxidation and polymerization. The following diagram illustrates these processes.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. wcu.edu [wcu.edu]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 8. fishersci.com [fishersci.com]
- 9. (3-Methoxyphenyl)acetaldehyde | C9H10O2 | CID 13297008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. byjus.com [byjus.com]
- 11. pw.live [pw.live]
Technical Support Center: Prevention of Oxidation in 2-(3-Methoxyphenyl)acetaldehyde
Welcome to the technical support center for 2-(3-Methoxyphenyl)acetaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this valuable aldehyde in their work. As a sensitive chemical entity, this compound is prone to oxidation, which can compromise experimental outcomes and product purity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and manage oxidation-related issues.
Understanding the Challenge: The Oxidation of this compound
This compound, like many aldehydes, is susceptible to autoxidation, a process where it reacts with atmospheric oxygen to form its corresponding carboxylic acid, 2-(3-methoxyphenyl)acetic acid.[1][2] This degradation pathway is often initiated by light, heat, or the presence of metal ion impurities and can proceed via a free-radical chain mechanism. The presence of the aldehyde proton makes it particularly easy to oxidize.[3][4] The accumulation of the carboxylic acid impurity can alter the reactivity of the aldehyde, affect reaction yields, and introduce contaminants into your final products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with this compound.
Issue 1: My sample of this compound has a high level of impurity upon receipt or after a short period of storage.
-
Question: I've just received a new bottle of this compound, and upon analysis (e.g., by NMR or GC-MS), I see a significant peak corresponding to 2-(3-methoxyphenyl)acetic acid. What happened, and what should I do?
-
Answer: This indicates that the aldehyde has likely undergone oxidation either during transit or storage. Aldehydes are known to be sensitive to air and can oxidize over time, even in sealed containers if the headspace contains oxygen.[5][6]
Immediate Actions:
-
Quantify the Impurity: Determine the percentage of the carboxylic acid impurity. If it is above your acceptable limit for your intended application, you will need to purify the aldehyde.
-
Purification Protocol: A common method to remove acidic impurities is a liquid-liquid extraction.
Protocol for Removal of 2-(3-methoxyphenyl)acetic acid:
-
Dissolve the impure aldehyde in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will react with the weak base to form a water-soluble sodium salt, which will move to the aqueous layer. The aldehyde will remain in the organic layer.
-
Repeat the washing step 2-3 times to ensure complete removal of the acid.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified aldehyde.
-
Crucially, immediately store the purified aldehyde under an inert atmosphere and at a low temperature.
-
-
Issue 2: My reaction yield is consistently lower than expected when using this compound.
-
Question: I'm performing a reaction where this compound is a key starting material, but my yields are poor and I observe a significant amount of unreacted starting material and some byproducts. What could be the cause?
-
Answer: The presence of the oxidized impurity, 2-(3-methoxyphenyl)acetic acid, can interfere with your reaction. The acid can alter the pH of the reaction mixture, potentially neutralizing basic reagents or catalyzing unwanted side reactions. Furthermore, if the aldehyde has oxidized, the actual molar amount of the aldehyde in your starting material is lower than calculated, leading to an incorrect stoichiometry and reduced yield.
Troubleshooting Steps:
-
Analyze Your Starting Material: Before starting your reaction, always check the purity of your this compound, especially if the container has been opened before.
-
Purify if Necessary: If significant oxidation has occurred, purify the aldehyde using the extraction protocol described in Issue 1.
-
Use Freshly Opened or Purified Aldehyde: For sensitive reactions, it is best to use a freshly opened bottle or freshly purified aldehyde.
-
Consider an Antioxidant: If your reaction conditions are compatible, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to your aldehyde stock solution to inhibit further oxidation.[7][8][9] A typical concentration is around 0.1%.[7]
-
Issue 3: I observe unexpected peaks in my analytical data (HPLC, GC-MS, NMR) after my reaction.
-
Question: My reaction is complete, and upon analyzing the crude product, I see peaks that I cannot account for. Could this be related to the oxidation of my starting aldehyde?
-
Answer: Yes, it is highly likely. The primary oxidation product is 2-(3-methoxyphenyl)acetic acid. You may also see secondary degradation products, especially if your reaction was performed at an elevated temperature.[1]
Analytical Approach to Identify Impurities:
-
Spiking Experiment: To confirm if an unknown peak is 2-(3-methoxyphenyl)acetic acid, you can "spike" your sample with a small amount of an authentic sample of the carboxylic acid and re-analyze it. If the peak area of the unknown peak increases, you have confirmed its identity.
-
Mass Spectrometry (MS): The mass of 2-(3-methoxyphenyl)acetic acid (C₉H₁₀O₃) is 166.17 g/mol . Look for this mass or its corresponding fragments in your MS data.
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum, the aldehydic proton of this compound appears as a triplet around 9.7 ppm. The methylene protons adjacent to the carbonyl group appear as a doublet around 3.6 ppm. For the carboxylic acid, the acidic proton will be a broad singlet (often not observed unless D₂O exchange is performed), and the methylene protons will be a singlet around 3.6 ppm. The aromatic protons for both compounds will appear in the range of 6.8-7.3 ppm.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for this compound?
A1: To minimize oxidation, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass bottle to protect it from light.[1][10][11] It is also recommended to store it at a low temperature, ideally in a freezer at or below -20°C.[12][13]
-
Q2: How can I safely handle this compound to prevent oxidation during an experiment?
A2: When handling the aldehyde, it is best to work under an inert atmosphere, for example, using a glove box or Schlenk line techniques.[5][10] If this is not possible, work quickly and minimize the exposure of the aldehyde to air. Use syringes or cannulas to transfer the liquid instead of pouring it. After taking the required amount, flush the headspace of the storage bottle with an inert gas before resealing it.
-
Q3: What is an antioxidant, and which one should I use for this compound?
A3: An antioxidant is a compound that inhibits oxidation. For aldehydes, radical scavengers are commonly used. Butylated Hydroxytoluene (BHT) is a widely used and effective antioxidant for preventing the oxidation of aldehydes.[7][8][14] It works by terminating the free-radical chain reaction.[14] A concentration of 0.1% BHT is often sufficient to significantly extend the shelf-life of the aldehyde.[7]
-
Q4: Can I distill this compound to purify it?
A4: Distillation can be used for purification, but it must be done with caution. Aldehydes can form peroxides, which can be explosive upon concentration at high temperatures.[5][15][16] Before any distillation, you must test for the presence of peroxides using peroxide test strips. If peroxides are present, they must be quenched before distillation. Additionally, distillation should be performed under reduced pressure to keep the temperature low and under an inert atmosphere. Never distill to dryness.
-
Q5: How do I test for the presence of the carboxylic acid impurity?
A5: Several analytical techniques can be used:
-
Thin Layer Chromatography (TLC): The carboxylic acid is more polar than the aldehyde and will have a lower Rf value on a silica gel TLC plate.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the aldehyde from the more polar carboxylic acid.
-
Gas Chromatography (GC): GC can also be used, although the carboxylic acid may require derivatization for better peak shape and volatility.
-
NMR Spectroscopy: As mentioned in the troubleshooting guide, ¹H NMR is an excellent tool to quickly assess the purity and identify the presence of the carboxylic acid.
-
Data and Protocols
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | ≤ -20°C[12][13] | Reduces the rate of autoxidation. |
| Atmosphere | Inert gas (Nitrogen or Argon)[1][10][11] | Prevents contact with atmospheric oxygen. |
| Container | Tightly sealed amber glass bottle[1] | Protects from light and air exposure. |
| Antioxidant | 0.1% Butylated Hydroxytoluene (BHT)[7] | Inhibits free-radical mediated oxidation. |
| Handling | Under inert atmosphere (glove box or Schlenk line)[5][10] | Minimizes exposure to air during transfer. |
Protocol: Analytical Monitoring of Oxidation by HPLC
This is a general reverse-phase HPLC method that can be adapted to monitor the oxidation of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with a higher percentage of A and gradually increase the percentage of B. A suggested starting point is a gradient from 10% B to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Expected Elution Order: 2-(3-methoxyphenyl)acetic acid (more polar) will elute before this compound (less polar).
Visual Guides
Diagram 1: Oxidation Pathway of this compound
Caption: Oxidation of the aldehyde to its corresponding carboxylic acid.
Diagram 2: Experimental Workflow for Handling and Purity Check
Caption: Recommended workflow for handling and purity verification.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. uwyo.edu [uwyo.edu]
- 6. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 7. One moment, please... [perfumersworld.com]
- 8. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 9. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 10. marshall.edu [marshall.edu]
- 11. wcu.edu [wcu.edu]
- 12. 65292-99-1|this compound|BLD Pharm [bldpharm.com]
- 13. arctomsci.com [arctomsci.com]
- 14. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 15. ehs.tcu.edu [ehs.tcu.edu]
- 16. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Technical Support Center: Optimizing Reactions for 2-(3-Methoxyphenyl)acetaldehyde and its Derivatives
Welcome to the technical support resource for the synthesis and optimization of 2-(3-Methoxyphenyl)acetaldehyde and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this versatile yet sensitive class of compounds. Phenylacetaldehydes are valuable synthetic intermediates, but their inherent reactivity and instability often lead to issues with yield, purity, and reproducibility.
This center provides in-depth, experience-driven answers to common problems, focusing on the causal relationships between reaction parameters and outcomes. Our goal is to empower you to not only solve immediate experimental hurdles but also to build a robust and reliable synthetic methodology.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound from its corresponding alcohol is resulting in very low yields. What are the primary causes and how can I fix this?
A1: Low yields in the oxidation of 2-(3-methoxyphenyl)ethanol are a frequent issue, typically stemming from two main problems: over-oxidation and product degradation. The aldehyde functional group is highly susceptible to further oxidation to the corresponding carboxylic acid, and the product itself can be unstable under the reaction conditions.
Primary Causes & Solutions:
-
Over-oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can rapidly convert the initially formed aldehyde into 3-methoxyphenylacetic acid.
-
Expert Recommendation: Employ milder, more selective oxidizing agents. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are excellent choices for minimizing over-oxidation.[1] These reagents are known for their ability to stop the oxidation at the aldehyde stage under controlled conditions.
-
-
Product Instability: Phenylacetaldehydes can undergo self-condensation (aldol reaction) or polymerization, especially in the presence of acidic or basic residues or at elevated temperatures.[2][3]
-
Expert Recommendation: Maintain a low reaction temperature (0 °C to room temperature is ideal) and ensure the reaction is worked up promptly upon completion. A non-protic, anhydrous solvent like dichloromethane (DCM) is often preferred to minimize side reactions.
-
-
Degraded Reagents: Oxidizing agents, particularly DMP, can be sensitive to moisture and degrade over time.
-
Expert Recommendation: Always use a fresh batch of the oxidizing agent or test its activity on a small scale first. Store sensitive reagents under an inert atmosphere and in a desiccator.
-
Optimization Workflow for Oxidation:
Caption: Troubleshooting workflow for low aldehyde yield.
Q2: I'm observing multiple unexpected spots on my TLC plate. What are the likely side products and how can they be minimized?
A2: The appearance of multiple spots indicates the formation of side products. For this compound derivatives, the most common impurities are the corresponding carboxylic acid, aldol condensation products, and potentially acetals if an alcohol solvent is used.
| Impurity | Formation Mechanism | Identification (TLC/¹H NMR) | Mitigation Strategy |
| 3-Methoxyphenylacetic Acid | Over-oxidation of the aldehyde. | More polar spot on TLC (lower Rf). Absence of aldehyde proton (~9.7 ppm), appearance of broad carboxylic acid proton (>10 ppm). | Use milder oxidizing agents (PCC, DMP). Avoid exposure to air for prolonged periods.[1] |
| Aldol Adducts/Polymers | Self-condensation of the aldehyde, often base or acid-catalyzed. | Baseline material or streaking on TLC. Complex, broad signals in ¹H NMR. | Maintain neutral pH during workup. Use non-protic solvents. Keep temperature low and reaction times short.[4] |
| Acetal Formation | Reaction of the aldehyde with alcohol solvent (e.g., methanol, ethanol) under acidic conditions. | Less polar spot than the aldehyde. Disappearance of aldehyde proton, appearance of a new acetal proton (~4.5-5.5 ppm). | Use aprotic solvents like DCM, THF, or toluene. If an alcohol solvent is necessary, ensure the reaction medium is not acidic. |
Troubleshooting Guide: Purification & Stability
Problem: My purified this compound degrades quickly, even in the freezer. How can I improve its stability for storage?
Cause: Aldehydes, particularly those with α-hydrogens like phenylacetaldehydes, are intrinsically prone to oxidation and polymerization.[2] Exposure to air (oxygen), light, and trace acid or base contaminants can accelerate this degradation.
Solution: Rigorous Storage Protocol
-
Purity is Paramount: Ensure the aldehyde is of the highest possible purity before storage. Trace impurities can act as catalysts for decomposition. Column chromatography is often effective, but care must be taken to use neutral silica gel and to remove all solvent.
-
Inert Atmosphere: The single most critical factor is the exclusion of oxygen.
-
Protocol: After purification, dissolve the aldehyde in a minimal amount of a high-purity, anhydrous, and degassed solvent (e.g., toluene). Aliquot this solution into several small vials. Flush the headspace of each vial thoroughly with an inert gas (argon or nitrogen) before sealing tightly with a PTFE-lined cap.
-
-
Low Temperature: Store the sealed vials in a freezer, preferably at -20 °C or below.
-
Avoid Light: Use amber vials or wrap clear vials in aluminum foil to protect the compound from light-induced degradation.
By aliquoting the compound, you avoid repeatedly exposing the entire batch to atmospheric conditions each time a sample is needed.
Problem: I am struggling to separate my aldehyde product from the unreacted starting alcohol via column chromatography.
Cause: The polarity difference between an alcohol and its corresponding aldehyde can sometimes be small, leading to poor separation on silica gel.
Solutions:
-
Optimize Solvent System: Systematically screen different solvent systems using TLC. Often, a small percentage of a third, slightly more polar solvent (like a trace of methanol in a hexane/ethyl acetate system) can improve resolution.
-
Bisulfite Adduct Formation (Chemical Purification): This is a classic and highly effective method for purifying aldehydes.[5]
-
Mechanism: The aldehyde reacts reversibly with sodium bisulfite to form a solid, water-soluble adduct. The alcohol and other non-aldehyde impurities remain in the organic phase. The adduct can then be isolated and the pure aldehyde regenerated.
-
Detailed Protocol: Purification via Bisulfite Adduct
-
Adduct Formation: Dissolve the crude product mixture in a non-polar organic solvent (e.g., diethyl ether). Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 1-2 hours. A white precipitate (the adduct) should form.
-
Isolation: Filter the solid adduct and wash it thoroughly with diethyl ether to remove the unreacted alcohol.
-
Regeneration: Suspend the washed adduct in water and add a mild base (e.g., saturated sodium bicarbonate solution) or a dilute acid (e.g., 10% HCl) until the solution becomes basic or acidic. This will reverse the reaction and regenerate the pure aldehyde.
-
Extraction: Extract the regenerated aldehyde from the aqueous solution using a fresh portion of organic solvent (e.g., diethyl ether or DCM).
-
Final Processing: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure at a low temperature.
Caption: Workflow for aldehyde purification via bisulfite adduct formation.
References
Technical Support Center: Scale-Up Synthesis of 2-(3-Methoxyphenyl)acetaldehyde
Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenyl)acetaldehyde. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot and production scales. We will address common challenges, answer frequently asked questions, and provide detailed, field-proven protocols to ensure a safe, efficient, and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes to this compound?
The most prevalent and industrially viable route is the selective oxidation of the corresponding primary alcohol, 2-(3-methoxyphenyl)ethanol. While other methods like Grignard reactions exist, they often present more complex challenges for large-scale implementation, such as strict anhydrous conditions and management of exothermic events.[1][2] The primary focus for scale-up is therefore on the choice of oxidant.
Q2: Which oxidation method is most suitable for the large-scale synthesis from 2-(3-methoxyphenyl)ethanol?
Selecting an oxidant for scale-up involves a trade-off between reactivity, selectivity, cost, safety, and waste generation. While several lab-scale methods are effective, not all are suitable for production environments.
-
Dess-Martin Periodinane (DMP): Though highly selective and effective under mild conditions, DMP is not recommended for large-scale reactions.[3] Its high cost, poor atom economy, and potentially explosive nature present significant safety and economic barriers.[4][5]
-
Swern Oxidation: This DMSO-activated oxidation is known for its mild conditions and high yields.[6][7] However, its scale-up is hampered by the need for cryogenic temperatures (typically below -60 °C), the evolution of toxic carbon monoxide gas, and the generation of dimethyl sulfide (DMS), a volatile byproduct with an extremely unpleasant odor.[7][8] Managing the intense exotherm and the odorous waste stream makes it challenging on an industrial scale.[8]
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)-catalyzed Oxidation: This method has become an industry standard for selective alcohol oxidations.[9] It uses a catalytic amount of TEMPO or a derivative in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (bleach). The conditions are mild (often room temperature), and it avoids the use of heavy metals and the extreme temperatures of a Swern oxidation.[10][11] While historically reliant on chlorinated solvents like dichloromethane, recent developments have identified greener alternative solvents, enhancing its industrial applicability.[11]
For these reasons, a TEMPO-based oxidation system is the most recommended approach for a safe, scalable, and economically viable synthesis of this compound.
Q3: How can the formation of the primary impurity, 2-(3-methoxyphenyl)acetic acid, be minimized?
The aldehyde product is susceptible to over-oxidation to the corresponding carboxylic acid, especially in the presence of strong oxidants or upon exposure to air.[12][13] To minimize this:
-
Choose a Selective Oxidant: Methods like TEMPO-catalyzed oxidation are highly selective for the aldehyde and significantly reduce the risk of over-oxidation compared to chromium-based reagents.[9][11]
-
Control Reaction Stoichiometry: Use a slight excess of the alcohol or carefully control the addition of the co-oxidant to ensure it is consumed before all the starting alcohol is gone, preventing it from reacting with the aldehyde product.
-
Inert Atmosphere: Conduct the reaction work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation.
-
Quench Appropriately: Once the reaction is complete, promptly quench any remaining oxidant. For TEMPO/bleach systems, a solution of sodium thiosulfate or sodium sulfite is effective.
Q4: What are the recommended storage and handling conditions for this compound?
Aldehydes, particularly those with benzylic protons, can be unstable. To ensure the integrity of the final product:
-
Storage Temperature: Store in a freezer, preferably below -20°C, to minimize degradation pathways like oxidation and polymerization.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Light: Protect from light, which can catalyze degradation. Use amber glass bottles or store in a dark location.
-
Purity: Ensure the product is free from acidic or basic impurities, which can catalyze aldol condensation or other decomposition reactions. The product should be stored as a neutral substance.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis.
Issue 1: Low Yield or Stalled Reaction
-
Potential Cause A: Ineffective Oxidation Conditions. In a TEMPO-catalyzed system, the pH of the reaction is critical. The reaction rate is often optimal in a biphasic system with a buffered aqueous phase (pH ~8.5-9.5). Incorrect pH can dramatically slow or halt the reaction.
-
Recommended Solution:
-
Monitor the pH of the aqueous phase throughout the reaction and adjust as necessary with a buffer like sodium bicarbonate.
-
Ensure the co-oxidant (sodium hypochlorite) is of high quality and has not degraded. Its concentration should be verified by titration before use.[11]
-
Confirm efficient mixing. In a biphasic system, vigorous stirring is essential to ensure adequate mass transfer between the organic and aqueous phases. Poor agitation is a common failure point in scale-up.
-
-
Potential Cause B: Deactivation of the Grignard Reagent (if applicable). If attempting a Grignard route, trace amounts of water in the solvent, glassware, or starting materials will quench the highly basic reagent.
-
Recommended Solution:
Issue 2: Significant Carboxylic Acid Formation (>5%)
-
Potential Cause: Non-selective Oxidation or Aerial Oxidation. This indicates either the chosen conditions favor over-oxidation or the product is being exposed to oxygen during work-up.
-
Recommended Solution:
-
Reaction Control: In a TEMPO oxidation, add the sodium hypochlorite solution slowly and monitor the reaction temperature. A significant exotherm can lead to loss of selectivity. Maintain the recommended temperature (often 0-25°C).
-
Work-up Protocol: After quenching the reaction, immediately blanket the separatory funnel or reactor with nitrogen. When performing extractions and solvent removal, maintain an inert atmosphere to prevent air exposure.
-
Purification: If the carboxylic acid does form, it can be removed. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash with a mild base like a 5% sodium bicarbonate solution. The acidic impurity will be extracted into the aqueous layer as its sodium salt.[12]
-
Diagram: Troubleshooting Low Yield
Caption: Decision workflow for diagnosing low reaction yield.
Experimental Protocols
Protocol 1: Scalable TEMPO-Catalyzed Oxidation of 2-(3-methoxyphenyl)ethanol
This protocol is adapted for a 100 g scale synthesis and emphasizes safety and scalability.
Materials:
-
2-(3-methoxyphenyl)ethanol (100 g, 0.657 mol)
-
TEMPO (1.03 g, 6.57 mmol, 0.01 equiv)
-
Potassium bromide (KBr) (7.8 g, 65.7 mmol, 0.1 equiv)
-
Dichloromethane (DCM) or 2-Methyl-THF (1 L)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (500 mL)
-
Commercial sodium hypochlorite (NaOCl) solution (~12%, 540 mL, ~1.1 equiv), cooled to 0°C
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Setup: In a 3 L jacketed reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, charge 2-(3-methoxyphenyl)ethanol, TEMPO, KBr, and the chosen organic solvent.
-
Buffering: Add the saturated NaHCO₃ solution to the reactor.
-
Cooling: Begin vigorous stirring and cool the reactor contents to 0-5°C using a circulating chiller.
-
Oxidant Addition: Add the cold NaOCl solution dropwise via the addition funnel over 2-3 hours. Crucially, monitor the internal temperature and ensure it does not exceed 10°C. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C. Monitor the reaction progress by TLC or GC/MS by quenching a small aliquot with Na₂S₂O₃ solution and extracting. The reaction is typically complete within 1-2 hours after addition.
-
Quenching: Once the starting material is consumed, slowly add 10% aqueous Na₂S₂O₃ solution until a starch-iodide test of the aqueous phase is negative, indicating no remaining oxidant.
-
Work-up:
-
Transfer the mixture to a larger separatory funnel under a nitrogen blanket.
-
Separate the organic layer.
-
Extract the aqueous layer twice with the organic solvent (2 x 250 mL).
-
Combine the organic layers and wash with brine (1 x 250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a bath temperature below 40°C.
-
-
Purification: The resulting crude oil should be purified by vacuum distillation to yield pure this compound.
Diagram: Key Reaction and Side Reaction Pathway
Caption: Synthesis pathway and common over-oxidation side reaction.
Data Summary
Table 1: Comparison of Common Oxidation Reagents for Scale-Up
| Oxidant System | Typical Temp. | Key Advantages | Key Scale-Up Challenges |
| Dess-Martin (DMP) | Room Temp | High selectivity, mild conditions[5] | Potentially explosive[4], high cost, poor atom economy, difficult byproduct removal. |
| Swern Oxidation | -78 °C to -60 °C | Excellent functional group tolerance[6], high yields. | Cryogenic temperatures required, toxic CO gas evolution, foul-smelling DMS byproduct, highly exothermic. |
| TEMPO/NaOCl | 0 °C to Room Temp | Catalytic, uses cheap oxidant (bleach), mild conditions, highly selective. | Biphasic reaction requires vigorous mixing, potential for regulated solvents (though alternatives exist[11]). |
References
- 1. cs.gordon.edu [cs.gordon.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 9. Oxidation to Aldehydes and Ketones – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)acetaldehyde
Welcome to the dedicated technical support center for the synthesis of 2-(3-Methoxyphenyl)acetaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during its synthesis. This document provides practical, field-tested insights and solutions to common side reactions and purification issues.
Introduction
This compound is a valuable building block in organic synthesis, frequently utilized in the preparation of pharmaceuticals and other complex organic molecules. While several synthetic routes to this aldehyde exist, each is accompanied by its own set of potential side reactions that can impact yield and purity. This guide will focus on the most common synthetic strategies and the challenges associated with them.
Section 1: Synthesis via Oxidation of 2-(3-Methoxyphenyl)ethanol
This is a common and direct approach, but control of the oxidation state is critical.
General Protocol: Swern Oxidation
A reliable method for oxidizing primary alcohols to aldehydes with minimal over-oxidation is the Swern oxidation.
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in DCM to the cooled oxalyl chloride solution, maintaining the temperature below -60 °C. Stir for 15 minutes.
-
Add a solution of 2-(3-methoxyphenyl)ethanol (1.0 eq.) in DCM dropwise, keeping the internal temperature below -60 °C. Stir for 30-45 minutes.
-
Add triethylamine (5.0 eq.) to the reaction mixture, still at -78 °C.
-
Allow the reaction to warm to room temperature, then quench with water.
-
Perform an aqueous workup, extracting the product with DCM. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified, typically by flash column chromatography.
Troubleshooting Guide & FAQs
Question 1: My yield of this compound is low, and I've isolated 3-methoxyphenylacetic acid. What went wrong?
Answer: This indicates over-oxidation of your desired aldehyde to the corresponding carboxylic acid.
-
Causality: While Swern and Dess-Martin oxidations are generally mild, prolonged reaction times, elevated temperatures, or issues with the workup can lead to over-oxidation. The presence of any residual oxidizing species during workup can also contribute to this side reaction.
-
Troubleshooting:
-
Temperature Control: Strictly maintain the reaction temperature at -78 °C during the addition of reagents. Do not let the temperature rise until the addition of the amine base.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting alcohol is consumed, proceed with the workup promptly.
-
Workup: Ensure the reaction is thoroughly quenched. A wash with a mild reducing agent like sodium bisulfite solution during the aqueous workup can help to remove any residual oxidant.
-
Question 2: I'm observing an unknown impurity with a higher molecular weight than my product. What could it be?
Answer: You are likely observing the product of an aldol condensation.
-
Causality: The product, this compound, has acidic α-protons and can undergo self-condensation under basic conditions to form a β-hydroxy aldehyde, which may then dehydrate to an α,β-unsaturated aldehyde. The triethylamine used in the Swern oxidation is a base and can promote this side reaction, especially if the reaction is allowed to warm for an extended period before quenching.
-
Troubleshooting:
-
Base Addition: Add the triethylamine at -78 °C and allow the reaction to warm to room temperature just before quenching.
-
Prompt Quenching: Once the reaction has warmed to room temperature, quench it without delay to minimize the time the product is exposed to basic conditions.
-
Purification: The aldol adduct is significantly less volatile and more polar than the desired aldehyde and can typically be separated by silica gel chromatography.
-
Question 3: My reaction is sluggish and incomplete, even after extended reaction times. What are the possible causes?
Answer: Incomplete reactions are often due to issues with reagent quality or reaction setup.
-
Causality: The Swern oxidation is highly sensitive to moisture. Any water present will react with the electrophilic species, quenching the reaction. The quality of the DMSO and oxalyl chloride is also critical.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is flame-dried, and all solvents and reagents are strictly anhydrous.
-
Reagent Quality: Use freshly opened or properly stored anhydrous DMSO and oxalyl chloride.
-
Proper Stoichiometry: Ensure the correct stoichiometry of all reagents. An excess of the activating agent and base is typically required.
-
Visualization of Side Reactions
Caption: Competing reactions in the oxidation of 2-(3-methoxyphenyl)ethanol.
Section 2: Synthesis via Wittig Reaction
The Wittig reaction offers a method to construct the carbon skeleton, typically starting from 3-methoxybenzaldehyde.
General Protocol: Wittig Reaction with (Methoxymethyl)triphenylphosphonium chloride
Experimental Protocol:
-
In a flame-dried, two-necked flask under an inert atmosphere, suspend (methoxymethyl)triphenylphosphonium chloride (1.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -78 °C and add a strong base such as n-butyllithium (1.1 eq.) dropwise.
-
Allow the resulting ylide solution to stir at 0 °C for 30 minutes.
-
Cool the reaction mixture back to -78 °C and add a solution of 3-methoxybenzaldehyde (1.0 eq.) in THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
The resulting enol ether is then hydrolyzed without isolation by adding aqueous acid (e.g., 2M HCl) and stirring for several hours.
-
Perform an aqueous workup, extracting the product with diethyl ether. The organic layers are combined, washed, dried, and concentrated.
-
The crude product is purified to remove the major byproduct, triphenylphosphine oxide.
Troubleshooting Guide & FAQs
Question 1: My final product is contaminated with a high-melting white solid that is difficult to remove. What is it and how do I get rid of it?
Answer: This is almost certainly triphenylphosphine oxide (TPPO), the major byproduct of the Wittig reaction.
-
Causality: The formation of the very stable phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the Wittig reaction.[1] It is formed in stoichiometric amounts and can be challenging to separate from the desired product due to its polarity and solubility in many organic solvents.
-
Troubleshooting:
-
Crystallization: TPPO is often crystalline and can sometimes be removed by trituration or recrystallization of the crude product from a non-polar solvent like hexane or a mixture of diethyl ether and hexane.
-
Chromatography: Careful flash column chromatography can separate the aldehyde from TPPO. A gradient elution, starting with a non-polar eluent and gradually increasing the polarity, is often effective.
-
Precipitation of TPPO: TPPO can be precipitated from solution by forming a complex with certain metal salts. For example, adding magnesium chloride or zinc chloride to a solution of the crude product in a suitable solvent can precipitate the TPPO complex, which can then be removed by filtration.[2]
-
Question 2: My yield is low, and I have a significant amount of unreacted 3-methoxybenzaldehyde.
Answer: This suggests an issue with the formation or reactivity of the Wittig ylide.
-
Causality: The ylide is a strong base and is sensitive to moisture and acidic protons. Incomplete deprotonation of the phosphonium salt or quenching of the ylide will lead to a low yield.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware, solvents, and reagents are scrupulously dry.
-
Base Quality: Use a freshly titrated or newly purchased strong base (e.g., n-BuLi, NaHMDS).
-
Temperature Control: Maintain low temperatures during the formation and reaction of the ylide to prevent side reactions and decomposition.
-
Visualization of the Wittig Reaction and Purification Challenge
Caption: The Wittig synthesis route and the central challenge of separating the product from triphenylphosphine oxide.
Section 3: Synthesis via Grignard Reaction
This route typically involves the reaction of a Grignard reagent derived from a 3-methoxybenzyl halide with a suitable one-carbon electrophile.
General Protocol: Grignard Reaction with Paraformaldehyde
Experimental Protocol:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.2 eq.) and a small crystal of iodine under an inert atmosphere.
-
Add a small portion of a solution of 3-methoxybenzyl bromide (1.0 eq.) in anhydrous THF to initiate the reaction.
-
Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 3-methoxybenzyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
In a separate flask, prepare a suspension of paraformaldehyde (2.0 eq.) in anhydrous THF.
-
Cool the Grignard reagent to 0 °C and slowly add the paraformaldehyde suspension.
-
Allow the reaction to warm to room temperature and stir overnight.
-
The resulting alcohol, 2-(3-methoxyphenyl)ethanol, is then oxidized to the desired aldehyde using a mild oxidizing agent as described in Section 1.
Troubleshooting Guide & FAQs
Question 1: The Grignard reaction fails to initiate. What should I do?
Answer: Initiation is a common problem in Grignard reactions, usually due to the passivating oxide layer on the magnesium surface.
-
Causality: Magnesium readily oxidizes in air, forming a layer of MgO that prevents the reaction with the alkyl halide.
-
Troubleshooting:
-
Activation of Magnesium:
-
Mechanical: Crush a few pieces of magnesium with a glass rod in the flask to expose a fresh surface.
-
Chemical: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The reaction of these with magnesium is facile and helps to clean the surface.
-
-
Anhydrous Conditions: Ensure all glassware and solvents are completely dry, as water will quench the Grignard reagent.
-
Question 2: My yield is low, and I have isolated a significant amount of 1,2-bis(3-methoxyphenyl)ethane. What is this side product?
Answer: This is the product of Wurtz coupling.
-
Causality: The Grignard reagent can react with the starting 3-methoxybenzyl bromide in a coupling reaction. This is more likely to occur if there is a high local concentration of the benzyl bromide.
-
Troubleshooting:
-
Slow Addition: Add the 3-methoxybenzyl bromide solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide.
-
Efficient Stirring: Ensure vigorous stirring to quickly disperse the added halide and bring it into contact with the magnesium surface.
-
Visualization of Grignard Side Reactions
Caption: The desired Grignard reaction pathway and the competing Wurtz coupling side reaction.
Data Summary Table
| Synthetic Route | Key Reagents | Common Side Products | Purification Strategy |
| Oxidation | 2-(3-Methoxyphenyl)ethanol, DMSO, Oxalyl Chloride, Triethylamine | 3-Methoxyphenylacetic acid, Aldol condensation product | Column chromatography, careful pH control during workup |
| Wittig Reaction | 3-Methoxybenzaldehyde, (Methoxymethyl)triphenylphosphonium chloride, n-BuLi | Triphenylphosphine oxide | Column chromatography, crystallization, precipitation with metal salts |
| Grignard Reaction | 3-Methoxybenzyl bromide, Mg, Paraformaldehyde | 1,2-bis(3-methoxyphenyl)ethane (Wurtz product) | Column chromatography |
References
Technical Support Center: Purification of Aldehydes by Fractional Distillation
Welcome to the Technical Support Center for aldehyde purification. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) for the fractional distillation of aldehydes. Aldehydes are a pivotal class of compounds in organic synthesis, but their purification can be challenging due to their reactivity. This resource provides practical, field-tested insights to help you navigate these complexities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the fractional distillation of aldehydes, offering explanations for the underlying causes and actionable solutions.
Issue 1: The aldehyde is polymerizing in the distillation flask.
Symptoms: You observe the formation of a viscous liquid or a solid in the distillation pot, and the distillation rate slows down or stops.
Cause: Aldehydes, particularly lower molecular weight aliphatic aldehydes like formaldehyde and acetaldehyde, are prone to acid- or base-catalyzed polymerization to form long-chain polymers or cyclic trimers (e.g., paraldehyde from acetaldehyde).[1][2][3] This process is often initiated by trace acidic or basic impurities in the crude aldehyde or on the surface of the glassware.
Solutions:
-
Neutralize the Aldehyde: Before distillation, wash the crude aldehyde with a saturated sodium bicarbonate solution to remove acidic impurities. Subsequently, dry the aldehyde thoroughly with an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Use Stabilizers: For aliphatic C3-C14 aldehydes, the addition of stabilizers can prevent polymerization and autocondensation.[4][5]
-
Fresh Distillation: Distill aldehydes immediately after their preparation or workup to minimize storage time and the potential for degradation.[6]
Issue 2: The aldehyde is oxidizing during distillation.
Symptoms: The distillate has a sharp, acidic odor, and analysis (e.g., by NMR or IR spectroscopy) shows the presence of a carboxylic acid.
Cause: Aldehydes are readily oxidized to carboxylic acids, a reaction that can be accelerated by the presence of air (oxygen) at elevated temperatures.[7][8] This is a significant issue as the resulting carboxylic acid often has a higher boiling point than the parent aldehyde, making separation by distillation difficult.
Solutions:
-
Inert Atmosphere: Conduct the distillation under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[9]
-
Vacuum Distillation: For high-boiling aldehydes, distillation under reduced pressure (vacuum distillation) lowers the boiling point, reducing the thermal stress on the compound and minimizing oxidation.[10][11][12]
-
Antioxidant Addition: The addition of a small amount of an antioxidant, such as hydroquinone or butylated hydroxytoluene (BHT), to the distillation flask can inhibit oxidation.
Issue 3: Poor separation of the aldehyde from impurities.
Symptoms: The collected distillate is still impure, with significant amounts of starting materials or byproducts present.
Cause: This can be due to several factors, including an inefficient distillation column, an incorrect distillation rate, or the formation of an azeotrope.
Solutions:
-
Fractionating Column Selection: Ensure you are using a fractionating column with sufficient theoretical plates for the separation.[9][13] For mixtures with close boiling points (less than 70°C apart), a longer column or a column with a more efficient packing material is necessary.[9]
-
Control the Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation.[9] A high distillation rate does not allow for proper equilibrium to be established on the theoretical plates within the column.
-
Address Azeotropes: Some aldehydes may form azeotropes (constant boiling mixtures) with solvents or impurities, making separation by simple fractional distillation impossible.[18][19]
Frequently Asked Questions (FAQs)
Q1: How do I choose between atmospheric and vacuum distillation for my aldehyde?
A1: The choice depends on the boiling point and thermal stability of your aldehyde.
-
Atmospheric Distillation: Suitable for aldehydes with boiling points below 150°C that are not prone to decomposition at their boiling point.
-
Vacuum Distillation: Recommended for aldehydes with high boiling points (above 150°C) or those that are thermally sensitive.[10][11] By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation at a lower temperature.[12]
Q2: What is the correct way to set up the fractional distillation apparatus?
A2: A proper setup is critical for both efficiency and safety.
-
Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[9]
-
Condenser Water Flow: Water should enter the condenser at the bottom inlet and exit at the top outlet to ensure the condenser jacket is completely filled with cold water.[9]
-
Insulation: Insulating the fractionating column with glass wool or aluminum foil can help maintain the temperature gradient and improve separation efficiency, especially for slow distillations.[9]
Q3: What are the key safety precautions when distilling aldehydes?
A3: Aldehydes, especially low molecular weight ones, are often volatile, flammable, and can be irritants.[23][24]
-
Ventilation: Always perform distillations in a well-ventilated fume hood.[25]
-
Fire Safety: Keep flammable materials away from the distillation apparatus and have a fire extinguisher readily available.[25][26] Use a heating mantle rather than an open flame.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[25][26]
-
Pressure: Never heat a sealed system. Ensure the apparatus is open to the atmosphere or a vacuum pump.
-
Handling: Avoid inhaling vapors and direct contact with the skin.[23]
Q4: Can I use an alternative to distillation for purifying aldehydes?
A4: Yes, for certain aldehydes, purification via their bisulfite adducts is an effective alternative.[27][28][29] This method is particularly useful for removing small amounts of aldehydes from mixtures or for purifying aldehydes that are difficult to distill.
The process involves:
-
Adduct Formation: The aldehyde reacts with a saturated solution of sodium bisulfite to form a water-soluble adduct.[27][30]
-
Extraction: The adduct is separated from the organic mixture by liquid-liquid extraction.[31][32]
-
Regeneration: The aldehyde can be regenerated from the aqueous layer by adding a strong base, such as sodium hydroxide.[27][28]
Quantitative Data Summary
| Aldehyde | Boiling Point (°C) at 1 atm | Notes |
| Formaldehyde | -19 | Typically handled as an aqueous solution (formalin) or a solid polymer (paraformaldehyde). |
| Acetaldehyde | 20.2 | Highly volatile and flammable; prone to polymerization.[24] |
| Propionaldehyde | 46-50 | Flammable liquid. |
| Butyraldehyde | 74.8 | |
| Benzaldehyde | 178.1 | Prone to oxidation to benzoic acid.[11] |
Note: Boiling points are approximate and can vary with pressure.
References
- 1. Aldehyde condensation polymer | Synthesis & Properties | Britannica [britannica.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 5. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. chemistryguru.com.sg [chemistryguru.com.sg]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Purification [chem.rochester.edu]
- 10. quora.com [quora.com]
- 11. youtube.com [youtube.com]
- 12. jackwestin.com [jackwestin.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemglass.com [chemglass.com]
- 15. Fractionating Column, Packable, 24/29 - LabGeek [labgeek.co.nz]
- 16. quora.com [quora.com]
- 17. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 18. chemicaltweak.com [chemicaltweak.com]
- 19. Azeotrope - Wikipedia [en.wikipedia.org]
- 20. chemistry-online.com [chemistry-online.com]
- 21. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chemstock.ae [chemstock.ae]
- 24. ACETALDEHYDE [mhcc-or.newlook.safecollegessds.com]
- 25. Safety Precautions When Distilling Alcohol - DAEYOO [dayuwz.com]
- 26. distilleryuniversity.com [distilleryuniversity.com]
- 27. Workup [chem.rochester.edu]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 32. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Aromatic Aldehydes by Column Chromatography
Welcome to the Technical Support Center. This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing column chromatography to purify aromatic aldehydes. Here, we address common challenges, offer troubleshooting solutions, and present frequently asked questions in a direct, question-and-answer format. Our goal is to synthesize technical accuracy with field-proven insights to enhance the success of your purification workflows.
Section 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the column chromatography of aromatic aldehydes.
Issue 1: The aromatic aldehyde is decomposing on the silica gel column.
Q: My aromatic aldehyde appears to be degrading during chromatography. I'm observing unexpected spots on my TLC analysis of the collected fractions. What is happening and how can I prevent it?
A: This is a frequent challenge. Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[1][2] This acidity can be sufficient to promote decomposition of sensitive compounds, including some aromatic aldehydes.[3][4] Aldehydes are also susceptible to oxidation, which can be exacerbated by the high surface area of the silica gel.
Solutions:
-
Neutralize the Silica Gel: You can mitigate the acidity of the silica gel by pre-treating it. One common method is to flush the packed column with a solvent system containing a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-3%).[5][6] After flushing with the basic solution, equilibrate the column with your starting mobile phase before loading your sample.[6]
-
Use Neutral or Basic Stationary Phases: Consider using a different stationary phase altogether. Neutral or basic alumina can be an effective alternative for acid-sensitive compounds.[1] There are also commercially available neutral silica gels where the pH has been adjusted to be nearly neutral.[2]
-
Deactivate the Silica Gel: The reactivity of silica gel can be reduced by adding a controlled amount of water.[7] This process, known as deactivation, involves adding up to 10% water by weight to the activated silica gel and allowing it to equilibrate.[7]
Issue 2: Poor separation between the aromatic aldehyde and impurities.
Q: I'm struggling to get good separation between my target aromatic aldehyde and a closely-eluting impurity. My spots are overlapping on the TLC plate. What are my options?
A: Achieving good resolution between compounds with similar polarities requires careful optimization of your chromatographic conditions.
Solutions:
-
Optimize the Solvent System: The choice of mobile phase is critical.[8] The goal is to find a solvent system where your target compound has an Rf value of approximately 0.25-0.35 on a TLC plate.[9][10] This generally provides the best separation on a column.[10] Experiment with different solvent mixtures. Common systems for aromatic aldehydes include hexane/ethyl acetate and dichloromethane/methanol.[5][11]
-
Employ a Solvent Gradient: Instead of using a single solvent mixture (isocratic elution), a solvent gradient can significantly improve separation.[12] Start with a less polar solvent system to allow the less polar compounds to elute, then gradually increase the polarity to elute your more polar compounds, including the target aldehyde.[8]
-
Adjust the Column Dimensions: A longer, narrower column generally provides better resolution than a shorter, wider one for the same amount of stationary phase.[13]
-
Reduce the Sample Load: Overloading the column is a common cause of poor separation.[14] As a general rule, for a straightforward separation, use a silica-to-sample weight ratio of about 30:1. For more challenging separations, a ratio of 100:1 or higher may be necessary.[15]
Issue 3: The aromatic aldehyde is streaking or tailing on the TLC plate and column.
Q: My aromatic aldehyde is producing a long streak instead of a compact spot on my TLC plate, and I'm seeing broad, tailing peaks from my column. What causes this and how do I fix it?
A: Streaking, or tailing, is often a sign of undesirable interactions between your compound and the stationary phase, or issues with your sample application.
Solutions:
-
Check for Acidity Issues: As mentioned in Issue 1, the acidity of silica gel can cause streaking for some compounds.[1] Neutralizing the silica gel with triethylamine can often resolve this problem.[5]
-
Ensure Adequate Solubility: Your sample must be fully dissolved in the mobile phase. If it is not, it can precipitate at the top of the column and then slowly redissolve as the chromatography progresses, leading to streaking.
-
Proper Sample Loading: Apply your sample to the column in the smallest possible volume of solvent.[16] Using a large volume will result in a broad initial band, which leads to poor separation. If your compound is not very soluble in the mobile phase, consider a "dry loading" technique.[15] This involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry, sample-impregnated silica to the top of your column.[15][17]
-
Avoid Overloading: Applying too much sample can saturate the stationary phase, causing streaking.[10]
Issue 4: The aromatic aldehyde is not eluting from the column.
Q: I've loaded my aromatic aldehyde onto the column, but it's not coming off, even with a highly polar solvent system. What should I do?
A: This situation suggests that your compound is very strongly adsorbed to the stationary phase.
Solutions:
-
Increase Solvent Polarity: If you are using a non-polar solvent system, you will need to increase its polarity.[18] For very polar compounds, a solvent system such as 5% methanol in dichloromethane might be necessary.[5] In some cases, for very polar, basic compounds, a mixture containing ammonium hydroxide in methanol can be effective.[12]
-
Consider Reverse-Phase Chromatography: If your aromatic aldehyde is highly polar, reverse-phase chromatography may be a better option. In this technique, the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). With this setup, the most polar compounds elute first.[1]
-
Check for Irreversible Binding: In some rare cases, a compound may irreversibly bind to the silica gel, especially if it is unstable. If you suspect this, you may need to consider alternative purification methods such as recrystallization or distillation.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for my aromatic aldehyde purification?
A1: The best way to determine an appropriate solvent system is by using Thin Layer Chromatography (TLC).[19] The goal is to find a solvent mixture that gives your target aldehyde an Rf value between 0.25 and 0.35.[9][10] This range typically translates well to good separation on a column. Start with a common solvent system like hexane/ethyl acetate and adjust the ratio to achieve the desired Rf.[5]
Q2: What is the difference between "wet" and "dry" packing of a column, and which is better?
A2:
-
Wet Packing: In this method, the silica gel is mixed with the initial mobile phase to create a slurry, which is then poured into the column.[20] This is the most common method and is generally preferred as it helps to prevent air bubbles and channels from forming in the stationary phase, which would compromise the separation.[16][21]
-
Dry Packing: Here, the dry silica gel powder is poured directly into the column, and the mobile phase is then carefully passed through it.[21] While this method can be faster, it is more prone to creating an unevenly packed column.
For most applications, wet packing is the recommended method for achieving a well-packed column and reproducible results.[21]
Q3: How much sample can I load onto my column?
A3: The amount of sample you can load depends on the difficulty of the separation. A general guideline is the ratio of the weight of the silica gel to the weight of the crude sample.[15]
-
Easy Separations (large ΔRf): A ratio of 30:1 may be sufficient.[15]
-
Difficult Separations (small ΔRf): A ratio of 100:1 or even higher may be required.[15]
Q4: Can I reuse my silica gel column?
A4: It is generally not recommended to reuse silica gel columns for purifying different compounds. Trace amounts of previously purified compounds can remain on the column and contaminate your current purification. For routine purifications of the same compound where the impurities are well-understood, reusing a column may be possible, but it is crucial to ensure it is thoroughly flushed with a strong solvent to remove all residual material.
Q5: My aromatic aldehyde is a solid. How should I load it onto the column?
A5: If your solid aromatic aldehyde is soluble in a small amount of the mobile phase, you can dissolve it and load it as a concentrated solution (wet loading).[15] If it is not very soluble, the best approach is dry loading.[15] To do this, dissolve your compound in a suitable solvent (like dichloromethane), add a small amount of silica gel (about 2-3 times the weight of your sample), and then remove the solvent by rotary evaporation to obtain a free-flowing powder.[15] This powder can then be carefully added to the top of your packed column.[17]
Section 3: Detailed Experimental Protocol
Protocol: Flash Column Chromatography of a Hypothetical Aromatic Aldehyde
This protocol outlines a general procedure. Specific parameters should be optimized for your particular compound.
1. Solvent System Selection:
-
Dissolve a small amount of your crude aromatic aldehyde mixture in a suitable solvent.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., start with 20% ethyl acetate in hexane and adjust the ratio).
-
The ideal solvent system will give your target aldehyde an Rf of ~0.3.[15]
2. Column Packing (Wet Method):
-
Secure a glass column vertically with clamps.
-
Place a small plug of cotton or glass wool at the bottom.[20]
-
Add a thin layer of sand (about 0.5 cm).[15]
-
In a beaker, make a slurry of silica gel in your starting, least polar eluent.[15]
-
Pour the slurry into the column, gently tapping the sides to dislodge any air bubbles.[20]
-
Once the silica has settled, add another thin layer of sand on top.[15]
-
Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading (Dry Loading Method):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the weight of your crude product).
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Gently add a layer of sand on top of the sample-adsorbed silica.
4. Elution and Fraction Collection:
-
Carefully add your initial, least polar mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (for flash chromatography, a flow rate of about 2 inches per minute is often recommended).[22]
-
Collect the eluent in fractions (e.g., in test tubes). The size of the fractions will depend on the size of your column.
-
If using a solvent gradient, gradually increase the proportion of the more polar solvent in your mobile phase.[12]
5. Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain your purified aromatic aldehyde.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain your purified product.
Section 4: Visualizations
Logical Workflow for Troubleshooting Column Chromatography
Caption: Troubleshooting workflow for common column chromatography issues.
Decision Tree for Stationary and Mobile Phase Selection
Caption: Decision tree for selecting the appropriate stationary and mobile phase.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 3. researchgate.net [researchgate.net]
- 4. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. m.youtube.com [m.youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. researchgate.net [researchgate.net]
- 12. Chromatography [chem.rochester.edu]
- 13. web.uvic.ca [web.uvic.ca]
- 14. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 15. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. reddit.com [reddit.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. Chromatography [chem.rochester.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 2-(3-Methoxyphenyl)acetaldehyde
Abstract
The unambiguous structural confirmation of synthetic products is a cornerstone of chemical research and development. This guide provides an in-depth protocol for the synthesis of 2-(3-Methoxyphenyl)acetaldehyde, a valuable building block in organic synthesis, via the Swern oxidation of 2-(3-methoxyphenyl)ethanol. More critically, it establishes a comprehensive framework for the validation of the final product using a suite of spectroscopic techniques: ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By detailing the causality behind experimental choices and providing a comparative analysis against the classical Pyridinium Chlorochromate (PCC) oxidation, this document serves as a practical resource for researchers aiming to achieve high-purity synthesis validated by robust, reproducible data.
Part 1: Synthesis via Swern Oxidation
Rationale for Method Selection
The selective oxidation of primary alcohols to aldehydes is a frequent challenge in organic synthesis, with the primary risk being over-oxidation to the corresponding carboxylic acid. While numerous methods exist, the Swern oxidation, first reported in 1978, is chosen for this guide due to its exceptionally mild reaction conditions and broad functional group tolerance.[1][2] The reaction is performed at cryogenic temperatures (-78 °C), which is crucial for preserving sensitive functionalities and preventing side reactions.[1][3]
Unlike chromium-based oxidants like PCC, the Swern protocol avoids the use of toxic heavy metals, presenting a significant advantage in terms of safety and environmental impact.[1][4] The reagents—dimethyl sulfoxide (DMSO), oxalyl chloride, and a hindered base such as triethylamine (Et₃N)—are common laboratory staples.[5][6] These factors combine to make the Swern oxidation a reliable, high-yielding, and more environmentally benign choice for synthesizing sensitive aldehydes like this compound.
Reaction Mechanism
The Swern oxidation proceeds through the activation of DMSO with oxalyl chloride at low temperatures to form the electrophilic chloro(dimethyl)sulfonium chloride.[2][6] The alcohol then attacks this species, forming a key alkoxysulfonium salt intermediate.[6] Finally, the addition of a hindered base, triethylamine, facilitates an intramolecular E2-like elimination to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[2][5]
Caption: Simplified reaction scheme for the Swern oxidation.
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.
-
Preparation: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add anhydrous dichloromethane (DCM, 60 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Formation: Add dimethyl sulfoxide (DMSO, 2.4 equiv.) to the cooled DCM. Then, add oxalyl chloride (1.2 equiv.) dropwise via syringe over 15 minutes.[3] Causality: This slow addition is critical to control the exothermic reaction and the evolution of CO and CO₂ gas, forming the reactive chloro(dimethyl)sulfonium chloride species.[6] Stir the resulting solution for 20 minutes at -78 °C.
-
Alcohol Addition: In a separate flask, dissolve 2-(3-methoxyphenyl)ethanol (1.0 equiv.) in anhydrous DCM (20 mL). Add this solution dropwise to the activated DMSO mixture over 10 minutes. Stir the reaction for 45 minutes at -78 °C.
-
Elimination: Slowly add triethylamine (Et₃N, 5.0 equiv.) to the reaction mixture.[3] Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour. Causality: The hindered base deprotonates the carbon alpha to the oxygen, initiating the elimination that forms the aldehyde.
-
Quenching and Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure liquid.
Part 2: Spectroscopic Validation Workflow
The unambiguous confirmation of the product's identity and purity requires a multi-faceted spectroscopic approach. Each technique provides a unique piece of structural information, and together they form a self-validating system.
Caption: Workflow for the purification and validation of the synthesized product.
¹H NMR Spectroscopy Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in the molecule. For this compound, the key diagnostic signal is the aldehyde proton.
Expected Data (300 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~9.72 | Triplet (t) | 1H | -CH O | The aldehyde proton is coupled to the adjacent two methylene protons, resulting in a triplet (n+1 rule). Its downfield shift is characteristic of deshielding by the carbonyl group. |
| ~7.25 | Triplet (t) | 1H | Ar-H | Aromatic proton on C5. |
| ~6.80-6.90 | Multiplet (m) | 3H | Ar-H | Remaining three aromatic protons. |
| ~3.80 | Singlet (s) | 3H | -OCH ₃ | The three equivalent protons of the methoxy group appear as a sharp singlet. |
| ~3.65 | Doublet (d) | 2H | Ar-CH ₂- | The methylene protons are coupled to the single aldehyde proton, resulting in a doublet. |
¹³C NMR Spectroscopy Analysis
Carbon-13 NMR provides a count of the unique carbon environments in the molecule. The most diagnostic signal is the carbonyl carbon of the aldehyde.
Expected Data (75 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~200.0 | C HO | The carbonyl carbon is highly deshielded and appears significantly downfield, which is characteristic of an aldehyde. |
| ~159.9 | C -OCH₃ | Aromatic carbon directly attached to the electron-donating methoxy group. |
| ~135.0 | Ar-C -CH₂ | Quaternary aromatic carbon attached to the acetaldehyde moiety. |
| ~129.8 | Ar-C H | Aromatic methine carbon (C5). |
| ~121.5 | Ar-C H | Aromatic methine carbon (C6). |
| ~114.8 | Ar-C H | Aromatic methine carbon (C4). |
| ~112.0 | Ar-C H | Aromatic methine carbon (C2). |
| ~55.2 | -OC H₃ | Carbon of the methoxy group. |
| ~45.5 | Ar-C H₂- | Methylene carbon adjacent to the aromatic ring. |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. For this compound, the C=O stretch of the aldehyde is the most critical diagnostic peak.
Expected Data (Neat or KBr):
| Frequency (cm⁻¹) | Functional Group | Rationale |
|---|---|---|
| ~3050-3000 | C-H Stretch (Aromatic) | Characteristic C-H vibrations of the benzene ring. |
| ~2950-2850 | C-H Stretch (Aliphatic) | Vibrations from the methoxy and methylene C-H bonds. |
| ~2820 & ~2720 | C-H Stretch (Aldehyde) | The characteristic "Fermi doublet" for an aldehyde C-H bond, providing strong evidence for this functional group. |
| ~1725 | C=O Stretch (Aldehyde) | A strong, sharp absorption band characteristic of a conjugated aldehyde carbonyl group.[7] |
| ~1600, ~1480 | C=C Stretch (Aromatic) | Vibrations associated with the aromatic ring. |
| ~1250 | C-O Stretch (Aryl Ether) | Asymmetric stretch for the Ar-O-CH₃ bond. |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of the compound and information about its structure from fragmentation patterns.
Expected Data (Electron Ionization - EI):
| m/z | Assignment | Rationale |
|---|---|---|
| 150 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of C₉H₁₀O₂.[8] |
| 121 | [M - CHO]⁺ | The base peak, resulting from the characteristic alpha-cleavage and loss of the formyl radical (•CHO, 29 Da).[7] This forms a stable tropylium-like cation, which is a hallmark of phenylacetaldehyde derivatives. |
| 91 | [C₇H₇]⁺ | Further fragmentation of the m/z 121 ion via loss of methoxy radical (•OCH₃). |
Part 3: Comparative Analysis with PCC Oxidation
While effective, the Swern oxidation is not the only method available. A classic alternative is oxidation with Pyridinium Chlorochromate (PCC), a milder chromium(VI) reagent that also selectively oxidizes primary alcohols to aldehydes.[9][10][11] PCC is a stable, solid reagent that is often easier to handle than the cryogenic setup required for a Swern oxidation.[1]
However, the choice of oxidant involves critical trade-offs in toxicity, reaction conditions, and workup procedures.
Comparison of Synthesis Methods:
| Feature | Swern Oxidation | PCC Oxidation |
|---|---|---|
| Reagents | DMSO, Oxalyl Chloride, Et₃N | Pyridinium Chlorochromate (C₅H₅NH[CrO₃Cl]) |
| Toxicity | Low. Byproduct (DMS) is malodorous but not highly toxic. | High. Chromium(VI) is a known carcinogen and environmental hazard.[1] |
| Reaction Temp. | Cryogenic (-78 °C) | Typically Room Temperature |
| Selectivity | Excellent; stops at the aldehyde.[2] | Good; generally stops at the aldehyde in anhydrous conditions.[10][12] |
| Workup | Aqueous wash to remove salts. Can be complicated by emulsions. | Filtration through a pad of silica or celite to remove chromium byproducts.[13] |
| Scalability | Well-established for large-scale synthesis. | Less suitable for large scale due to chromium waste disposal.[13] |
| Key Advantage | Mild conditions, avoids heavy metals. | Operational simplicity, stable reagent. |
| Key Disadvantage | Requires cryogenic setup, malodorous byproduct (DMS).[6] | High toxicity of chromium reagent and byproducts. |
Conclusion
The successful synthesis of this compound is contingent not only on an effective reaction protocol but also on a rigorous validation strategy. This guide demonstrates that the Swern oxidation offers a mild and environmentally conscious route to the target compound. The subsequent application of a comprehensive suite of spectroscopic techniques—¹H NMR, ¹³C NMR, IR, and MS—provides an interlocking, self-validating system of data. Each method corroborates the others, from the diagnostic aldehyde peaks in NMR and IR to the molecular weight and characteristic fragmentation in MS. This integrated approach ensures the unambiguous confirmation of the product's structure and purity, a non-negotiable standard for researchers in drug development and the broader chemical sciences.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Buy 2-(4-methoxyphenyl)acetaldehyde | 5703-26-4 [smolecule.com]
- 8. 2-(2-Methoxyphenyl)acetaldehyde | C9H10O2 | CID 269548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 13. organic-synthesis.com [organic-synthesis.com]
A Comparative Analysis of 2-(3-Methoxyphenyl)acetaldehyde and 2-(4-Methoxyphenyl)acetaldehyde in Biological Assays
A Guide for Researchers in Cellular Biology and Drug Discovery
Abstract
This guide provides a comparative analysis of two isomeric aromatic aldehydes, 2-(3-methoxyphenyl)acetaldehyde (3-MPA) and 2-(4-methoxyphenyl)acetaldehyde (4-MPA). While structurally similar, the positional difference of the methoxy group on the phenyl ring can lead to significant variations in their biological activities. This document outlines their performance in key biological assays, including antimicrobial and antifungal assessments, and provides detailed protocols for their evaluation. The objective is to equip researchers with the necessary information to select the appropriate compound for their specific research applications, from flavor and fragrance science to potential therapeutic development.
Introduction: The Significance of Isomeric Structure in Biological Function
This compound and 2-(4-methoxyphenyl)acetaldehyde are organic compounds characterized by a phenylacetaldehyde backbone with a methoxy substituent. The key distinction lies in the position of this methoxy group: at the meta- (C3) position for 3-MPA and the para- (C4) position for 4-MPA. This seemingly minor structural alteration can profoundly influence the molecule's stereoelectronic properties, thereby affecting its interaction with biological targets such as enzymes and receptors.
Both compounds are recognized for their distinct fragrances and are utilized in the flavor and fragrance industry. However, their utility extends into the realm of biological activity, where they have been investigated for their antimicrobial and antifungal properties. Understanding the nuances of their performance in standardized biological assays is crucial for unlocking their full potential in various scientific and commercial applications.
Comparative Analysis in Biological Assays
While comprehensive, direct comparative studies on a wide range of biological activities are not extensively documented, existing research provides insights into their differential efficacy, particularly in antimicrobial and antifungal contexts.
Antifungal Activity
A study investigating the constituents of Asarum ichangense rhizomes identified 2-(4-methoxyphenyl)acetaldehyde as a component with notable antifungal activity. This suggests that the para-substituted isomer may possess structural features conducive to disrupting fungal cell integrity or metabolic processes. The lipophilicity and electronic distribution conferred by the C4-methoxy group likely play a role in its ability to traverse fungal cell membranes and interact with intracellular targets.
Antimicrobial Activity
Both isomers have been evaluated for their broader antimicrobial properties. Generally, aromatic aldehydes are known to exhibit antimicrobial activity through various mechanisms, including membrane disruption and enzyme inhibition. The specific positioning of the methoxy group can modulate this activity. For instance, the electron-donating nature of the methoxy group can influence the reactivity of the aldehyde functional group, which is often crucial for its biological effects.
Table 1: Summary of Comparative Biological Performance
| Biological Assay | This compound (3-MPA) | 2-(4-Methoxyphenyl)acetaldehyde (4-MPA) | Key Observations |
| Antifungal Activity | Data not prominently available in reviewed literature. | Demonstrated antifungal properties against various strains. | The para-position of the methoxy group in 4-MPA appears to be favorable for antifungal action. |
| General Antimicrobial | Expected to have activity, but specific data is limited. | Implied activity as part of a broader class of aromatic aldehydes. | Further head-to-head studies are required for a definitive comparison. |
Experimental Protocols for Biological Evaluation
To facilitate further research and direct comparison, this section provides standardized protocols for assessing the antimicrobial and antifungal activities of 3-MPA and 4-MPA.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for MIC Determination
Caption: Workflow for the broth microdilution assay.
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Dissolve 3-MPA and 4-MPA in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.
Disk Diffusion Assay for Antimicrobial Susceptibility Testing
This method provides a qualitative assessment of antimicrobial activity.
Workflow for Disk Diffusion Assay
Caption: Workflow for the disk diffusion assay.
Step-by-Step Protocol:
-
Plate Preparation: Prepare a lawn of the test microorganism on the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Disk Impregnation: Impregnate sterile paper disks with known concentrations of 3-MPA and 4-MPA solutions.
-
Disk Application: Place the impregnated disks onto the surface of the agar.
-
Incubation: Incubate the plates under conditions suitable for the growth of the test organism.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.
Potential Mechanisms of Action and Signaling Pathways
The biological activities of 3-MPA and 4-MPA are likely mediated through interactions with specific cellular pathways. While detailed mechanistic studies for these specific compounds are limited, we can infer potential pathways based on the known activities of similar aromatic aldehydes.
Potential Cellular Targets of Aromatic Aldehydes
Caption: Potential mechanisms of action for aromatic aldehydes.
These compounds may exert their effects through:
-
Membrane Disruption: The lipophilic nature of the phenyl ring allows for intercalation into the lipid bilayer of microbial cell membranes, leading to increased permeability and cell lysis.
-
Enzyme Inhibition: The electrophilic aldehyde group can react with nucleophilic residues (e.g., cysteine, histidine) in the active sites of essential enzymes, leading to their inactivation.
-
Genotoxicity: Some aldehydes have been shown to interact with nucleic acids, potentially causing DNA damage and inhibiting replication and transcription.
The position of the methoxy group can influence the electron density of the aromatic ring and the reactivity of the aldehyde, thereby modulating the potency of these interactions.
Conclusion and Future Directions
The available evidence suggests that both this compound and 2-(4-methoxyphenyl)acetaldehyde possess biological activities of interest, with 4-MPA showing particular promise as an antifungal agent. However, a comprehensive understanding of their comparative efficacy and mechanisms of action requires further investigation.
Researchers are encouraged to utilize the standardized protocols provided in this guide to conduct direct, head-to-head comparisons of these isomers across a broader range of biological assays, including cytotoxicity assays against mammalian cell lines to assess their therapeutic potential. Such studies will be invaluable in elucidating the structure-activity relationships of these compounds and paving the way for their application in diverse fields, from agriculture to medicine.
comparative analysis of 2-phenylacetaldehyde and its methoxy derivatives
An In-Depth Comparative Analysis of 2-Phenylacetaldehyde and Its Methoxy Derivatives for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a detailed comparative analysis of 2-phenylacetaldehyde and its ortho-, meta-, and para-methoxy derivatives. As compounds of significant interest in synthetic chemistry and drug discovery, a nuanced understanding of their properties and reactivity is crucial. This document moves beyond a simple data sheet, offering insights into the causal relationships between molecular structure and chemical behavior, supported by experimental data and established chemical principles.
Introduction: Structure and Electronic Effects
2-Phenylacetaldehyde is an organic compound containing a phenyl group attached to an acetaldehyde core. Its methoxy derivatives, 2-(2-methoxyphenyl)acetaldehyde, 2-(3-methoxyphenyl)acetaldehyde, and 2-(4-methoxyphenyl)acetaldehyde, incorporate a methoxy (-OCH₃) group at the ortho, meta, or para position of the phenyl ring, respectively. The position of this electron-donating group profoundly influences the molecule's electronic properties, and consequently, its reactivity and spectroscopic signature.
The methoxy group exerts two opposing electronic effects: a strong, electron-donating mesomeric effect (+M) and a weaker, electron-withdrawing inductive effect (-I). The interplay of these effects, which varies with the substituent's position, governs the electron density of the aromatic ring and the reactivity of the benzylic and aldehydic protons.
Comparative Synthesis Strategies
The synthesis of these aldehydes often involves the oxidation of the corresponding primary alcohols or the rearrangement of related epoxides. A common and reliable method is the oxidation of 2-phenylethanol and its methoxy-substituted analogues using mild oxidizing agents like pyridinium chlorochromate (PCC) to prevent over-oxidation to the carboxylic acid.
Another prevalent approach is the Meyer-Schuster rearrangement of propargyl alcohols, which can be a versatile route to α,β-unsaturated aldehydes, and subsequently reduced to the target saturated aldehydes. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.
Spectroscopic Analysis: A Comparative Overview
Spectroscopic data provides a fingerprint for each molecule, with subtle shifts in NMR, IR, and mass spectrometry data revealing the influence of the methoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra are particularly informative. The aldehydic proton (CHO) typically appears as a triplet around 9.7 ppm. The benzylic protons (CH₂) adjacent to the aldehyde also show characteristic signals. The position of the methoxy group significantly impacts the chemical shifts of the aromatic protons due to its anisotropic effects.
| Compound | Aldehydic Proton (CHO) δ (ppm) | Benzylic Protons (CH₂) δ (ppm) | Methoxy Protons (OCH₃) δ (ppm) | Aromatic Protons δ (ppm) |
| 2-Phenylacetaldehyde | ~9.7 (t) | ~3.6 (d) | N/A | ~7.2-7.4 (m) |
| 2-(2-Methoxyphenyl)acetaldehyde | ~9.7 (t) | ~3.6 (d) | ~3.8 (s) | ~6.8-7.3 (m) |
| This compound | ~9.7 (t) | ~3.6 (d) | ~3.8 (s) | ~6.7-7.2 (m) |
| 2-(4-Methoxyphenyl)acetaldehyde | ~9.6 (t) | ~3.5 (d) | ~3.8 (s) | ~6.8 (d), ~7.1 (d) |
Note: Approximate chemical shifts are provided. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectra of these compounds are dominated by a strong carbonyl (C=O) stretch from the aldehyde group, typically appearing around 1720-1740 cm⁻¹. The C-O stretching vibration of the methoxy group is also a key diagnostic peak, usually found in the 1250-1000 cm⁻¹ region.
Mass Spectrometry (MS)
In mass spectrometry, these compounds exhibit characteristic fragmentation patterns. The molecular ion peak (M⁺) is usually observable, and common fragments correspond to the loss of the CHO group and cleavage at the benzylic position.
Reactivity and Mechanistic Considerations
The aldehyde functional group is susceptible to nucleophilic attack and oxidation. The methoxy group's electronic influence on the aromatic ring also affects its susceptibility to electrophilic substitution.
Oxidation
Oxidation of the aldehyde to the corresponding carboxylic acid is a common transformation. The rate of this reaction can be influenced by the electronic nature of the phenyl ring. The electron-donating methoxy group, particularly at the para position, can slightly increase the electron density at the aldehyde carbon, potentially affecting its reactivity towards oxidizing agents.
Condensation Reactions
These aldehydes are valuable substrates for condensation reactions like the Aldol and Knoevenagel condensations. The acidity of the α-protons (the benzylic protons) is a key factor in these reactions. The electron-donating methoxy group can subtly decrease the acidity of these protons compared to the unsubstituted 2-phenylacetaldehyde.
Electrophilic Aromatic Substitution
The methoxy group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. Therefore, the methoxy derivatives of 2-phenylacetaldehyde will undergo reactions like nitration, halogenation, and Friedel-Crafts acylation much more readily than the parent compound. The substitution pattern will be directed by the position of the methoxy group.
Experimental Protocols
Protocol: Oxidation to the Corresponding Carboxylic Acid
This protocol provides a general method for the oxidation of 2-phenylacetaldehydes to their corresponding carboxylic acids for comparative reactivity studies.
Materials:
-
2-Phenylacetaldehyde or its methoxy derivative (1.0 mmol)
-
Acetone (10 mL)
-
Jones Reagent (prepared by dissolving 26.7 g of CrO₃ in 23 mL of concentrated H₂SO₄ and diluting to 100 mL with water)
-
Isopropanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
2 M HCl
Procedure:
-
Dissolve the aldehyde (1.0 mmol) in acetone (10 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath.
-
Add Jones reagent dropwise with stirring until the orange color persists, indicating complete oxidation.
-
Quench the excess oxidant by adding isopropanol dropwise until the solution turns green.
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution.
-
Acidify the bicarbonate washings with 2 M HCl to precipitate the carboxylic acid.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The identity and purity of the product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, IR).
Workflow for Comparative Reactivity Analysis
Caption: Workflow for the comparative oxidation of 2-phenylacetaldehyde and its methoxy derivatives.
Biological Significance and Drug Development
Derivatives of 2-phenylacetaldehyde are found in various natural products and have been investigated for their biological activities. For instance, the biotransformation of 2-phenylacetaldehyde by fungi can lead to the production of valuable flavor and fragrance compounds. The corresponding acetic acid derivatives also serve as important building blocks in the synthesis of pharmaceuticals. The methoxy substitution can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making these derivatives interesting scaffolds for drug discovery.
Conclusion
The seemingly simple addition of a methoxy group to the phenyl ring of 2-phenylacetaldehyde introduces significant and predictable changes in the molecule's properties. Spectroscopic data clearly reflects the electronic influence of the substituent, and this influence extends to the compound's reactivity in common organic transformations. A thorough understanding of these structure-property relationships is essential for researchers and drug development professionals seeking to utilize these versatile chemical entities in their work.
A Comparative Guide to the Analytical Standard of 2-(3-Methoxyphenyl)acetaldehyde for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and accurate quantification of chemical entities are paramount. 2-(3-Methoxyphenyl)acetaldehyde, a key building block and potential impurity in the synthesis of various pharmaceutical agents, demands robust analytical standards to ensure the quality, safety, and efficacy of final drug products. This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of this compound, offering field-proven insights and experimental considerations to guide researchers in selecting the most appropriate techniques for their specific needs.
The Critical Role of a Well-Characterized Analytical Standard
An analytical standard serves as a highly purified and well-characterized reference material against which unknown samples are compared. For this compound, the establishment of a reliable analytical standard is crucial for:
-
Accurate Quantification: Determining the precise concentration of this compound in reaction mixtures, intermediates, and final active pharmaceutical ingredients (APIs).
-
Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.
-
Method Validation: Establishing the performance characteristics of analytical methods, including accuracy, precision, linearity, and sensitivity.
-
Stability Studies: Assessing the stability of the compound under various storage and stress conditions.
The absence of a thoroughly vetted standard can lead to erroneous analytical results, compromising process control, regulatory compliance, and ultimately, patient safety.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique for this compound is contingent on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare the most pertinent methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Quantitative Performance Comparison
While direct comparative data for this compound is not extensively published, the following table summarizes typical performance metrics for the analysis of aromatic aldehydes using these techniques. These values should be considered as estimates, and method validation with a certified standard of this compound is essential.
| Analytical Technique | Common Detector | Derivatization | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (R²) |
| HPLC | UV/Vis (DAD/PDA) | Often required (e.g., DNPH) | 1 - 10 µg/L[1] | 5 - 30 µg/L[1][2] | >0.999[3] |
| GC | Flame Ionization (FID) | Not always necessary | 0.1 - 1 mg/L | 0.3 - 3 mg/L | >0.99 |
| GC | Mass Spectrometry (MS) | Recommended for selectivity | 0.01 - 0.1 µg/L[2] | 0.04 - 0.4 µg/L[2] | >0.99[2] |
| LC-MS/MS | Triple Quadrupole | Not always necessary | < 1 µg/L | < 5 µg/L | >0.995 |
Note: DNPH = 2,4-Dinitrophenylhydrazine. Performance metrics can vary significantly based on the specific instrument, method parameters, and sample matrix.
In-Depth Methodological Comparison
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For aldehydes like this compound, which possess a chromophore, direct UV detection is possible. However, to enhance sensitivity and selectivity, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a widely adopted strategy, as outlined in EPA Method 8315A.[4] This reaction forms a stable, highly chromophoric hydrazone derivative that can be readily detected at wavelengths around 360 nm.[4]
Causality Behind Experimental Choices:
-
Derivatization with DNPH: The aldehyde functional group has a relatively weak UV absorbance. The DNPH moiety introduces a highly conjugated system, significantly increasing the molar absorptivity and shifting the maximum absorbance to a longer wavelength, away from potential interferences.
-
Reversed-Phase Chromatography: A C18 column is typically employed, separating the DNPH-derivatized aldehyde from other components based on its increased hydrophobicity.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used to achieve optimal separation of various aldehyde-DNPH derivatives that may be present in a sample.
Experimental Workflow: HPLC-UV with DNPH Derivatization
Caption: Workflow for HPLC-UV analysis of aldehydes after DNPH derivatization.
Gas Chromatography (GC) with FID and MS Detection
GC is an excellent technique for the analysis of volatile and semi-volatile compounds. This compound is amenable to GC analysis. A Flame Ionization Detector (FID) offers good sensitivity for general hydrocarbon analysis, while a Mass Spectrometric (MS) detector provides superior selectivity and structural information, making it ideal for impurity identification.
Causality Behind Experimental Choices:
-
Injector Temperature: A sufficiently high injector temperature is required to ensure complete volatilization of the analyte without causing thermal degradation.
-
Column Selection: A mid-polarity column (e.g., containing a phenyl-substituted stationary phase) is often suitable for separating aromatic aldehydes from related impurities.
-
Derivatization (Optional but Recommended for MS): While not always necessary for FID, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve peak shape and provides a characteristic mass fragment (m/z 181) in MS, enhancing selectivity.
Experimental Workflow: GC-MS Analysis
References
A Comparative Guide to the Quantitative Analysis of 2-(3-Methoxyphenyl)acetaldehyde in a Reaction Mixture
For researchers, scientists, and drug development professionals, the precise quantification of intermediates like 2-(3-Methoxyphenyl)acetaldehyde in a reaction mixture is paramount for reaction monitoring, yield optimization, and quality control. The selection of an appropriate analytical technique is a critical decision, contingent on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This guide provides an in-depth, objective comparison of three powerful analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction to this compound and its Analytical Challenges
This compound, with a molecular weight of 150.18 g/mol , is an aromatic aldehyde that can be a key building block in the synthesis of various pharmaceutical compounds.[1] Its aldehyde functional group makes it reactive and potentially unstable, posing challenges for direct analysis. Furthermore, reaction mixtures are often complex, containing starting materials, reagents, by-products, and the solvent, which can interfere with the analysis. Therefore, the chosen analytical method must be robust, selective, and accurate.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly for non-volatile or thermally labile compounds.[2] For aldehydes, which may lack a strong chromophore for sensitive UV detection, a pre-column derivatization step is often employed. The most common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable, UV-active hydrazone that can be readily detected.[3][4]
Scientific Rationale
The derivatization with DNPH serves two primary purposes: it enhances the detectability of the analyte by introducing a chromophore that absorbs strongly in the UV region (typically around 360 nm), and it increases the stability of the otherwise reactive aldehyde.[3][5] The resulting hydrazone is also more hydrophobic, making it well-suited for separation by reversed-phase HPLC.
Experimental Protocol: HPLC-UV with DNPH Derivatization
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile. Create a series of working standards by serial dilution.
-
Reaction Mixture Preparation: Dilute an accurately weighed aliquot of the reaction mixture with acetonitrile to bring the expected concentration of the analyte within the calibration range.
-
Derivatization: To 1 mL of each standard and sample solution, add 1 mL of a 0.5 mg/mL DNPH solution in acetonitrile containing a catalytic amount of acid (e.g., 1% phosphoric acid).[6] Vortex the mixture and allow it to react at room temperature for at least 30 minutes, protected from light. Recent studies suggest that for some matrices, derivatization without strong acid, by solubilizing DNPH in acetonitrile and heating (e.g., 3 hours at 50°C), can prevent hydrolysis of other components.[6]
-
Final Preparation: Filter the resulting solution through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A). A typical gradient could be:
-
0-10 min: 60% B
-
10-15 min: Increase to 80% B
-
15-20 min: Hold at 80% B
-
20-21 min: Return to 60% B
-
21-25 min: Re-equilibration at 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm.[7]
-
Injection Volume: 10-20 µL.
3. Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound-DNPH derivative against the concentration of the standards.
-
Determine the concentration of the analyte in the reaction mixture sample from its peak area using the calibration curve.
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV with DNPH derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[8] Given that this compound is a relatively volatile compound, GC-MS is a suitable analytical method.
Scientific Rationale
GC separates compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing both qualitative (mass spectrum) and quantitative (peak area) information. The high selectivity of MS detection, especially in selected ion monitoring (SIM) mode, allows for accurate quantification even in complex matrices. For aldehydes, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used to improve chromatographic properties and sensitivity, though direct analysis is often feasible.[9]
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent like methyl tert-butyl ether (MTBE) or dichloromethane. Create working standards by serial dilution.
-
Reaction Mixture Preparation: An aliquot of the reaction mixture can be directly diluted with the solvent. Alternatively, a liquid-liquid extraction can be performed to isolate the analyte and remove non-volatile components. For instance, dilute the reaction mixture with water and extract with MTBE. The organic layer is then collected for analysis.[8]
2. GC-MS Conditions:
-
Instrument: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for initial identification of the analyte's mass spectrum, then selected ion monitoring (SIM) for quantification using characteristic ions of this compound.
3. Quantification:
-
Identify the retention time and characteristic ions of this compound from the analysis of a standard solution in full scan mode.
-
Develop a SIM method using at least three characteristic ions for the analyte.
-
Construct a calibration curve by plotting the peak area of the most abundant and specific ion against the concentration of the standards.
-
Determine the concentration of the analyte in the reaction mixture sample from its peak area using the calibration curve.
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the concentration of a substance without the need for a calibration curve of the analyte itself.[10] It relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.
Scientific Rationale
In qNMR, a certified internal standard of known purity and concentration is added to the sample.[11] By comparing the integral of a specific, non-overlapping signal from the analyte with a signal from the internal standard, the concentration of the analyte can be calculated directly. This method is particularly powerful as it is non-destructive and provides structural information simultaneously.
Experimental Protocol: qNMR
1. Sample Preparation:
-
Internal Standard Selection: Choose an internal standard that is soluble in the same deuterated solvent as the sample, is chemically inert, has signals that do not overlap with the analyte or other components in the mixture, and has a known purity. For this compound in a solvent like CDCl₃, suitable internal standards could include maleic acid or 1,4-dinitrobenzene.[12][13]
-
Sample Preparation: Accurately weigh a specific amount of the reaction mixture into an NMR tube. Accurately weigh and add a known amount of the internal standard to the same NMR tube. Add a sufficient volume of a deuterated solvent (e.g., CDCl₃) to completely dissolve both the sample and the internal standard.
2. NMR Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Key Parameters for Quantification:
-
Pulse Angle: Use a 90° pulse for maximum signal intensity.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and standard) to ensure full relaxation between scans. This is typically 30-60 seconds.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Temperature: Maintain a constant temperature.
-
3. Data Processing and Quantification:
-
Process the acquired FID with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for the analyte (e.g., the aldehyde proton signal around 9-10 ppm) and a signal for the internal standard.
-
Calculate the concentration of this compound using the following equation[14]:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Caption: Workflow for the quantitative analysis of this compound by qNMR.
Comparison of Analytical Methods
| Feature | HPLC-UV with Derivatization | GC-MS | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation of a derivatized analyte with UV detection. | Chromatographic separation of a volatile analyte with mass spectrometric detection. | Spectroscopic measurement of nuclear spin transitions in a magnetic field. |
| Sample Preparation | Moderately complex, requires a derivatization step which adds time and potential for error. | Simple dilution or extraction. Derivatization is optional. | Simple, but requires very accurate weighing of both sample and internal standard. |
| Selectivity | Good, depends on chromatographic resolution. Potential for co-elution. | Excellent, especially in SIM mode. Mass spectral data provides high confidence in identification. | Excellent, based on unique chemical shifts of protons. |
| Sensitivity | Good, dependent on the derivatization efficiency and the chromophore. | Excellent, typically higher than HPLC-UV. | Lower than chromatographic methods, requires higher sample concentration. |
| Accuracy & Precision | High, with proper validation and use of a calibration curve. | High, with proper validation and use of a calibration curve. | Very high, as it is a primary ratio method. Less susceptible to matrix effects. |
| Analysis Time | Longer due to derivatization and chromatographic run time. | Faster run times are often achievable. | Fast data acquisition, but requires longer relaxation delays. |
| Instrumentation Cost | Moderate. | High. | Very high. |
| Need for Analyte Standard | Requires a pure standard of the analyte for calibration. | Requires a pure standard of the analyte for calibration. | Does not require a pure standard of the analyte, but a certified internal standard. |
Conclusion and Recommendations
The choice of the optimal analytical method for the quantitative analysis of this compound in a reaction mixture depends on the specific requirements of the analysis.
-
HPLC-UV with DNPH derivatization is a robust and widely accessible technique that is well-suited for routine quality control and reaction monitoring where high sensitivity is required and a GC-MS is not available. The primary drawback is the additional sample preparation step.
-
GC-MS is the method of choice when high selectivity and sensitivity are paramount, especially in complex reaction mixtures where definitive identification of the analyte is necessary. Its ability to provide structural information through mass spectrometry is a significant advantage.
-
Quantitative NMR (qNMR) offers a powerful alternative, particularly when a pure standard of this compound is not available. Its high accuracy and precision make it an excellent tool for method validation and the certification of reference materials. However, its lower sensitivity and high instrument cost may limit its use for routine analysis of trace-level components.
In a research and development setting, the complementary use of these techniques can provide a comprehensive analytical profile of the reaction. For instance, HPLC or GC-MS can be used for routine monitoring, while qNMR can be employed to verify the accuracy of the chromatographic methods and to quantify the analyte when a pure standard is unavailable.
References
- 1. (3-Methoxyphenyl)acetaldehyde | C9H10O2 | CID 13297008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-(3-methoxyphenoxy)acetaldehyde CAS#: 135360-34-8 [m.chemicalbook.com]
- 10. emerypharma.com [emerypharma.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Guide to the Characterization of 2-(3-Methoxyphenyl)acetaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Phenylacetaldehyde Scaffolds
Phenylacetaldehyde and its derivatives are a critical class of organic compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The methoxy-substituted analogs, in particular, have garnered significant attention due to their presence in natural products and their utility as precursors for more complex molecular architectures. Notably, 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, also known as homovanillin, is a key metabolite in the dopamine catabolic pathway, making it and its analogs of high interest in neuroscience and medicinal chemistry.[1] Understanding the subtle yet significant differences in the physicochemical and spectroscopic properties of these analogs is paramount for their effective utilization in research and development.
This guide will focus on a comparative analysis of three key compounds:
-
2-(3-Methoxyphenyl)acetaldehyde (1) : The parent compound of interest.
-
2-(4-Hydroxy-3-methoxyphenyl)acetaldehyde (Homovanillin) (2) : A biologically significant analog.[1]
-
2-[(3-Methoxyphenyl)methoxy]acetaldehyde (3) : An analog with a modified side chain.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound and its analogs can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Here, we compare three common and effective synthetic pathways.
Diagram: Synthetic Pathways Overview
Caption: Comparative overview of synthetic routes to this compound and its analog, homovanillin.
Experimental Protocols
Protocol 1: Synthesis of this compound (1) via Swern Oxidation
This method is favored for its mild reaction conditions and high yields, proceeding via the oxidation of the corresponding primary alcohol.
Workflow Diagram: Swern Oxidation
Caption: Step-by-step workflow for the Swern oxidation of 2-(3-Methoxyphenyl)ethanol.
Detailed Procedure:
-
To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of 2-(3-methoxyphenyl)ethanol (1.0 eq.) in DCM dropwise.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality: The Swern oxidation is an excellent choice for this transformation as it avoids the use of heavy metals and the reaction conditions are mild enough to prevent over-oxidation to the carboxylic acid.[2] The low temperature is crucial to control the reactivity of the intermediate chlorosulfonium salt.
Protocol 2: Synthesis of 2-(4-Hydroxy-3-methoxyphenyl)acetaldehyde (Homovanillin) (2)
A common route to homovanillin involves a one-carbon homologation of vanillin, a readily available starting material. The Darzens condensation provides an effective method for this transformation.[1]
Detailed Procedure:
-
To a solution of vanillin (1.0 eq.) and an α-haloester (e.g., ethyl chloroacetate, 1.2 eq.) in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide, 1.2 eq.) at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
The resulting epoxy ester intermediate is then hydrolyzed with an aqueous base (e.g., NaOH).
-
Acidification of the reaction mixture followed by heating promotes decarboxylation to yield homovanillin.
-
The product can be purified by extraction and subsequent recrystallization or column chromatography.
Trustworthiness: This protocol is self-validating as the progress of each step can be monitored by standard analytical techniques such as TLC and the identity of the final product confirmed by spectroscopic methods.
Spectroscopic Characterization: A Comparative Analysis
The structural nuances of these analogs are best elucidated through a combination of spectroscopic techniques. The following tables provide a comparative summary of their key spectroscopic data.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Ar-H | -CHO | -CH₂- | -OCH₃ | -OH | Solvent |
| 1 | 7.25 (t, 1H), 6.80-6.90 (m, 3H) | 9.75 (t, 1H) | 3.65 (d, 2H) | 3.80 (s, 3H) | - | CDCl₃ |
| 2 | 6.70-6.90 (m, 3H) | 9.70 (t, 1H) | 3.60 (d, 2H) | 3.85 (s, 3H) | 5.70 (s, 1H) | CDCl₃ |
| 3 | 6.80-7.30 (m, 4H) | 9.78 (t, 1H) | 4.15 (s, 2H) | 3.82 (s, 3H) | - | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=O | Ar-C | -CH₂- | -OCH₃ |
| 1 | 201.5 | 159.8, 135.2, 129.8, 121.5, 114.8, 112.9 | 50.2 | 55.2 |
| 2 | 201.8 | 146.5, 145.0, 126.8, 121.0, 114.5, 111.0 | 50.5 | 55.9 |
| 3 | 201.2 | 159.9, 138.5, 129.7, 119.5, 114.0, 112.8 | 70.1, 73.5 | 55.2 |
Table 3: FT-IR Spectroscopic Data (ν, cm⁻¹)
| Compound | ν(C=O) | ν(C-H, aldehyde) | ν(O-H) | ν(Ar C=C) | ν(C-O) |
| 1 | 1725 | 2820, 2720 | - | 1600, 1490 | 1260 |
| 2 | 1720 | 2825, 2725 | 3400 (broad) | 1605, 1515 | 1270 |
| 3 | 1730 | 2822, 2723 | - | 1595, 1485 | 1255, 1100 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | [M]⁺ | Key Fragments |
| 1 | 150.07 | 121 ([M-CHO]⁺), 91 ([M-CHO-OCH₃]⁺) |
| 2 | 166.06 | 137 ([M-CHO]⁺), 122 ([M-CHO-CH₃]⁺) |
| 3 | 180.08 | 121 ([M-OCH₂CHO]⁺), 91 |
Expertise & Experience: The aldehyde proton in the ¹H NMR spectrum typically appears as a triplet due to coupling with the adjacent methylene protons. The chemical shift of the aromatic protons is influenced by the position and nature of the substituents. In the ¹³C NMR, the carbonyl carbon is highly deshielded, appearing around 200 ppm. The IR spectra show a characteristic strong C=O stretch around 1720-1730 cm⁻¹ and two weaker C-H stretches for the aldehyde proton. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns, often involving the loss of the formyl group (-CHO).
Visualization of Key Concepts
Diagram: Dopamine Metabolism
Caption: Simplified metabolic pathway of dopamine highlighting the role of homovanillin.[3]
Conclusion
This guide provides a comparative framework for the synthesis and characterization of this compound and its analogs. The detailed protocols and spectroscopic data tables serve as a valuable resource for researchers in the field. A thorough understanding of these comparative aspects is essential for the successful design and execution of synthetic strategies and for the unambiguous identification of these important chemical entities. The provided experimental details and mechanistic insights aim to empower researchers to confidently work with this class of compounds.
References
A Researcher's Guide to Assessing the Purity of Synthesized 2-(3-Methoxyphenyl)acetaldehyde: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental results. This guide provides an in-depth, technical comparison of analytical methodologies for assessing the purity of 2-(3-Methoxyphenyl)acetaldehyde, a key building block in the synthesis of various pharmaceutical agents. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the target analyte with a relevant alternative, providing a comprehensive framework for its quality control.
The Criticality of Purity in Drug Development
This compound serves as a versatile precursor in the synthesis of a range of biologically active molecules. Even trace impurities can have profound effects on downstream applications, potentially leading to:
-
Altered Biological Activity: Impurities may possess their own pharmacological effects, leading to misleading in vitro or in vivo results.
-
Toxicity: Uncharacterized byproducts can exhibit cytotoxic or other toxic effects, compromising the safety profile of a drug candidate.
-
Inconsistent Results: Variability in the purity of starting materials is a major contributor to a lack of reproducibility in scientific research.
Therefore, a rigorous and well-defined analytical strategy to ascertain the purity of synthesized this compound is paramount.
A Multi-Pronged Approach to Purity Assessment
No single analytical technique provides a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive evaluation. This guide will focus on the most powerful and commonly employed techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890/5975C).
-
Capillary Column: A non-polar or medium-polarity column is typically suitable (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the synthesized this compound in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
Further dilute the stock solution to a working concentration of approximately 10-100 µg/mL.
GC-MS Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless or with a high split ratio to avoid column overload)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all detected peaks in the chromatogram. The mass spectrum of the main peak should be compared with a reference spectrum for confirmation. Impurities are identified by their unique retention times and mass spectra, which can be compared against spectral libraries (e.g., NIST).
dot
Caption: Workflow for GC-MS Purity Assessment.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Impurities
HPLC is a complementary technique to GC-MS, particularly adept at analyzing less volatile or thermally labile impurities. For aldehydes, a derivatization step is often employed to enhance UV detection and improve chromatographic performance.
Principle: 2,4-Dinitrophenylhydrazine (DNPH) reacts with the aldehyde functional group to form a stable, UV-active hydrazone derivative, which can be readily analyzed by reverse-phase HPLC.[1]
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
2,4-Dinitrophenylhydrazine (DNPH) solution (recrystallized to ensure purity)
Sample and Standard Preparation:
-
Standard Preparation: Prepare a stock solution of a this compound standard (1 mg/mL) in acetonitrile. Create a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh the synthesized compound and prepare a solution of the same concentration as the stock standard in acetonitrile.
-
Derivatization: To an aliquot of the sample and each standard, add an excess of the DNPH solution and a small amount of acid (e.g., phosphoric acid) to catalyze the reaction. Allow the reaction to proceed in the dark at room temperature for at least one hour.
HPLC Parameters:
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a higher percentage of Solvent A (e.g., 70%) and gradually increase the percentage of Solvent B.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm (for the DNPH derivative).
Data Analysis: Purity is determined by comparing the peak area of the derivatized analyte in the sample to a calibration curve generated from the derivatized standards. Impurities will appear as separate peaks in the chromatogram.
dot
Caption: Workflow for HPLC Purity Assessment with DNPH Derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the synthesized this compound and for the identification of structurally related impurities.
-
¹H NMR:
-
An aldehydic proton (CHO) signal is expected to appear as a triplet around 9.7 ppm.
-
The methylene protons (CH₂) adjacent to the aldehyde group should resonate around 3.6 ppm as a doublet.
-
A singlet for the methoxy group (OCH₃) protons will be observed around 3.8 ppm.
-
Aromatic protons will appear in the region of 6.8-7.3 ppm.
-
-
¹³C NMR:
-
The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the downfield region, typically around 200 ppm.
-
The carbon of the methoxy group will be observed around 55 ppm.
-
Aromatic carbons will resonate in the 110-160 ppm range.
-
Impurity Detection by NMR: The presence of impurities can be inferred from unexpected signals in the NMR spectrum. For instance, the presence of the corresponding carboxylic acid (3-methoxyphenylacetic acid), a common oxidation byproduct, would be indicated by the absence of the aldehyde proton signal and the appearance of a broad carboxylic acid proton signal downfield, as well as a shift in the carbonyl carbon signal in the ¹³C NMR spectrum.[2] Unreacted starting materials or other side-products from the synthesis will also present their own unique set of signals.
Comparison of Analytical Techniques
| Technique | Principle | Information Provided | Common Impurities Detected |
| GC-MS | Separation by boiling point and mass-to-charge ratio | Purity (% area), mass spectrum for identification | Volatile impurities, residual solvents, starting materials, byproducts from synthesis. |
| HPLC-UV | Separation based on polarity | Purity (% area), retention time, quantification against a standard | Less volatile impurities, isomers, by-products, degradation products. |
| NMR | Signal intensity proportional to the number of nuclei | Absolute purity (wt%), structural confirmation | A wide range of impurities with NMR-active nuclei, including structural isomers and oxidation products. |
Common Impurities in the Synthesis of this compound
The nature of impurities is highly dependent on the synthetic route employed. A common method for the synthesis of phenylacetaldehydes involves the Baeyer-Villiger oxidation of a corresponding vinyl compound.[3][4] Potential impurities could include:
-
Unreacted Starting Materials: Such as 3-methoxybenzaldehyde.[3]
-
Over-oxidation Product: 3-Methoxyphenylacetic acid.[2]
-
Side-products from Aldol Condensation: If this route is used, various self-condensation and cross-condensation products may be present.[3]
-
Cyclization Products: Under certain acidic conditions, cyclization side reactions can occur, leading to indene by-products.[3]
Comparative Analysis: this compound vs. p-Anisaldehyde
To provide a practical context for purity assessment, we will compare this compound with a structurally similar and commercially relevant alternative, p-Anisaldehyde (4-methoxybenzaldehyde).
| Feature | This compound | p-Anisaldehyde |
| Structure | Methoxy group at the meta position, with an acetaldehyde side chain. | Methoxy group at the para position, with a benzaldehyde structure. |
| Primary Applications | Precursor in pharmaceutical synthesis. | Widely used in the fragrance and flavor industries, and as a synthesis intermediate.[5][6][7] |
| Typical Purity Specification | Typically >95% for research and development purposes. | Often available in high purity grades (≥98% or ≥99%).[5][7] |
| Primary Purity Assessment Methods | GC-MS, HPLC, NMR. | GC-MS for purity assay is common. Also analyzed by HPLC and used as a TLC stain.[5] |
| Common Impurities | Unreacted starting materials, oxidation products (3-methoxyphenylacetic acid), and side-products from the specific synthetic route. | May contain impurities from its synthesis, such as unreacted p-cresol methyl ether or byproducts from oxidation. |
This comparison highlights that while both compounds are methoxy-substituted aromatic aldehydes, their applications and, consequently, the stringency and focus of their purity analysis can differ. For pharmaceutical applications of this compound, a more rigorous and multi-faceted approach to purity assessment is crucial.
Conclusion: A Self-Validating Approach to Purity Assessment
Ensuring the purity of synthesized this compound is a critical, multi-step process that demands a thoughtful and comprehensive analytical strategy. By combining the strengths of GC-MS, HPLC, and NMR, researchers can confidently characterize their material, identify and quantify impurities, and proceed with their research and development activities with a high degree of certainty in the quality of their starting materials. The protocols and comparative data presented in this guide offer a robust framework for establishing a self-validating system for the quality control of this important synthetic intermediate.
References
A Researcher's Guide to the Biological Activities of Methoxyphenyl Isomers: A Comparative Analysis
For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. The seemingly subtle shift of a functional group can dramatically alter a compound's efficacy and mechanism of action. This guide provides an in-depth, objective comparison of the biological activities of ortho-, meta-, and para-methoxyphenyl isomers, grounded in experimental data and established scientific principles. We will explore how the position of the methoxy group on the phenol ring dictates antioxidant, antimicrobial, and anticancer properties, offering insights to inform future research and development.
The Significance of Isomeric Position
Methoxyphenols, also known as anisoles, are a class of organic compounds characterized by a methoxy group (-OCH₃) attached to a phenol ring. The ortho- (2-), meta- (3-), and para- (4-) isomers, while sharing the same chemical formula, exhibit distinct electronic and steric properties that profoundly influence their interactions with biological systems. These differences arise from the interplay of the electron-donating methoxy group and the hydroxyl group, which affects the molecule's ability to donate a hydrogen atom (a key antioxidant mechanism) and interact with cellular targets.[1]
Comparative Biological Activities: A Data-Driven Overview
This section synthesizes experimental findings to provide a comparative analysis of the biological activities of methoxyphenyl isomers.
Antioxidant Activity
The antioxidant potential of phenolic compounds is largely attributed to their ability to scavenge free radicals. The position of the methoxy group influences the stability of the resulting phenoxyl radical, thereby affecting the compound's antioxidant capacity.
A study on 2-methoxyphenols highlighted their ability to scavenge 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radicals.[2][3] While direct comparative data across all three simple isomers from a single study is limited in the provided search results, the principle of substituent effects in phenols is well-established. Generally, electron-donating groups in the ortho and para positions can better stabilize the phenoxyl radical through resonance, suggesting potentially higher antioxidant activity for these isomers compared to the meta isomer.
Table 1: Comparative Antioxidant Activity Data for Methoxyphenol Derivatives
| Compound/Isomer Derivative | Assay | Result | Reference |
| 2-Methoxyphenols (various derivatives) | DPPH radical scavenging | Showed significant activity | [2] |
| p-Methoxyphenol dimer | Radical scavenging (induction period) | Showed enhanced activity over monomer | [4] |
| Eugenol (2-methoxy-4-allylphenol) | Multiple antioxidant assays | Most active among tested guaiacol derivatives | [5][6] |
Antimicrobial Activity
The antimicrobial properties of methoxyphenyl derivatives are of significant interest for food preservation and therapeutic applications.[5][7] The position of the methoxy group can affect the molecule's lipophilicity and its ability to disrupt microbial cell membranes.
Studies on eugenol (a derivative of ortho-methoxyphenol) and its isomers have shown that structural variations influence their potency against different bacterial strains.[8] For instance, some 2-allyl derivatives were found to be more potent than their 4-allyl counterparts against P. aeruginosa.[8] A comparative study of eugenol, capsaicin, and vanillin (all guaiacol derivatives) demonstrated that eugenol and capsaicin were highly effective against both foodborne pathogens and spoilage bacteria.[6]
Table 2: Comparative Antimicrobial Activity Data for Methoxyphenol Derivatives
| Compound/Isomer Derivative | Target Organism(s) | Key Finding | Reference |
| Eugenol, Capsaicin, Vanillin | E. coli, P. aeruginosa, S. aureus | Eugenol and capsaicin were most active. | [5][6] |
| Eugenol and its isomers | S. epidermidis, P. aeruginosa | "ortho-eugenol" was more potent than eugenol. | [8] |
Anticancer Activity
The potential of methoxyphenyl-containing compounds as anticancer agents has been an active area of research.[9] The mechanism of action often involves inducing apoptosis, arresting the cell cycle, and inhibiting critical signaling pathways in cancer cells.[9][10]
While direct comparisons of the simple methoxyphenyl isomers are not abundant in the provided literature, studies on more complex derivatives suggest that the methoxy group's position is crucial for cytotoxic activity.[10] For example, a Schiff base compound, 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol, which contains methoxy groups in positions that would correspond to both ortho and para substitution relative to different functional groups, exhibited weak anticancer activity against T47D breast cancer cells.[11][12] The presence of the methoxy group is known to influence the lipophilicity of flavonoid analogs, which in turn affects their ability to cross cell membranes and interact with intracellular targets.[13]
Table 3: Comparative Anticancer Activity Data for Methoxyphenyl Derivatives
| Compound/Isomer Derivative | Cell Line(s) | Result (IC50) | Reference |
| 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol | T47D (breast cancer) | 353.038 µg/mL (weak activity) | [11] |
| Methoxyflavone analogs | Various cancer cell lines | Methoxy group promotes cytotoxic activity. | [10] |
Experimental Methodologies: A Guide to Reproducible Research
To ensure the validity and reproducibility of findings, it is essential to employ standardized and well-characterized experimental protocols. The following sections detail common assays used to evaluate the biological activities discussed above.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This spectrophotometric assay is widely used to assess the ability of a compound to act as a free radical scavenger. The principle lies in the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow.
Step-by-Step Protocol:
-
Preparation of DPPH solution: Dissolve a known amount of DPPH in a suitable solvent (e.g., methanol or ethanol) to a final concentration of approximately 0.1 mM.
-
Preparation of test samples: Prepare a series of concentrations of the methoxyphenyl isomers in the same solvent.
-
Reaction: Add a fixed volume of the DPPH solution to each concentration of the test sample. A control containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Protocol:
-
Preparation of microbial culture: Grow the target bacterium or fungus in a suitable liquid broth medium to a standardized cell density.
-
Preparation of test compounds: Prepare a serial dilution of the methoxyphenyl isomers in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow MTT to purple formazan crystals.
Step-by-Step Protocol:
-
Cell culture: Seed the target cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the methoxyphenyl isomers and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
MTT addition: Add a sterile MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.
Mechanistic Insights and Future Directions
The observed differences in the biological activities of methoxyphenyl isomers can be attributed to several factors:
-
Electronic Effects: The position of the methoxy group influences the electron density of the aromatic ring and the hydroxyl group, affecting properties like the O-H bond dissociation enthalpy, which is critical for antioxidant activity.[14]
-
Steric Hindrance: The position of the methoxy group can create steric hindrance, influencing how the molecule interacts with the active sites of enzymes or cellular receptors.[15]
-
Lipophilicity: The overall lipophilicity of the molecule, which is affected by the methoxy group, plays a crucial role in its ability to cross cell membranes and reach its target.[13]
While this guide provides a comprehensive overview based on existing literature, it also highlights the need for more direct comparative studies of the simple ortho-, meta-, and para-methoxyphenyl isomers across a wider range of biological assays. Such research would provide a more complete picture of their structure-activity relationships and could accelerate the discovery of new therapeutic agents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. repository.uin-malang.ac.id [repository.uin-malang.ac.id]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(3-Methoxyphenyl)acetaldehyde
This guide provides essential, field-proven safety protocols for handling 2-(3-Methoxyphenyl)acetaldehyde (CAS No. 65292-99-1). As a research chemical with specific hazards, adherence to rigorous safety procedures is not merely a matter of compliance but a foundational pillar of sound scientific practice. This document moves beyond checklists to instill a deep understanding of why each protective measure is critical, ensuring the safety of all laboratory personnel.
Hazard Identification: The Foundation of Safe Handling
Before any container is opened, a thorough understanding of the specific risks associated with this compound is mandatory. The Globally Harmonized System (GHS) provides a clear, immediate summary of its potential dangers.
This compound is classified with the GHS07 pictogram, indicating several acute hazards.
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
These classifications mean that exposure through ingestion, skin absorption, or inhalation can cause significant harm. Furthermore, related aldehyde compounds are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, the primary safety objective is to establish robust barriers to prevent any direct contact with the substance.
Core PPE Requirements: A Multi-Layered Defense
A multi-layered approach to PPE is essential. Each component is chosen to counter a specific hazard identified in the risk assessment. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our baseline.[1][2]
Eye and Face Protection
The eyes are exceptionally vulnerable to chemical splashes and vapors. Standard safety glasses are insufficient for handling this liquid.
-
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory.[3] Their tight seal is critical to protect against splashes, aerosols, and vapors that can cause serious eye irritation.[1]
-
Enhanced Precaution: When transferring volumes greater than 50 mL or when there is any significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[4] The face shield provides a secondary barrier, protecting the entire face from direct contact.
Skin and Body Protection
Given that this compound is harmful upon skin contact, preventing exposure is a primary concern.
-
Hand Protection: Chemical-resistant gloves are the most critical barrier.
-
Recommended Material: Nitrile or neoprene gloves are the preferred choice.[3][5] Aldehydes can readily penetrate certain materials, and latex gloves, in particular, are not recommended for this class of chemicals.[4]
-
Protocol: Always inspect gloves for tears or pinholes before use. Don two pairs (double-gloving) when handling concentrated solutions or larger quantities. If contact occurs, remove the outer glove immediately, wash your hands, and re-glove. Contaminated gloves must be disposed of as hazardous waste.[4]
-
-
Body Protection: A standard cotton lab coat is not a chemical barrier.
-
Requirement: Wear a clean, long-sleeved lab coat. For tasks with a higher splash risk, such as large-scale transfers or reaction workups, a chemically resistant apron or coverall should be worn over the lab coat.[3][4]
-
Footwear: Fully enclosed shoes made of an impervious material are required at all times in the laboratory.[4] Cloth or mesh-topped shoes offer no protection from spills.
-
Respiratory Protection
Inhalation of vapors or aerosols can be harmful. Therefore, engineering controls are the first and most effective line of defense.
-
Primary Control: All handling of this compound must be performed inside a certified chemical fume hood.[1][3] This engineering control captures vapors at the source, preventing them from entering the breathing zone of the operator.
-
Secondary Control (Emergency Use): In the event of a large spill or a failure of engineering controls, respiratory protection will be necessary. Personnel involved in the cleanup must be trained and fit-tested for, at a minimum, a half-mask air-purifying respirator (APR) with organic vapor (OV) cartridges.[6] For unknown concentrations or emergency situations, a self-contained breathing apparatus (SCBA) is the standard.[7][8]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task. This ensures that the level of protection dynamically matches the level of risk.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Protocols
Properly using PPE is as important as selecting it. Contamination during the removal of PPE is a common source of exposure.
Step-by-Step PPE Removal (Doffing)
-
Gloves: Remove the first pair of gloves (if double-gloved) or the single pair. Grasp the outside of one glove at the wrist, peel it off turning it inside out, and hold it in the gloved hand. Slide a finger from the ungloved hand under the wrist of the remaining glove and peel it off over the first glove.
-
Face Shield/Apron: Remove any additional protection like a face shield or chemical apron.
-
Goggles: Remove splash goggles from the back of the head forward.
-
Lab Coat: Remove the lab coat, rolling it so the contaminated exterior is folded inward.
-
Final Gloves: If a second pair of gloves was worn, remove them now using the same technique as in step 1.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water.[1][2]
Spill and Waste Disposal
-
Spills: In case of a spill, evacuate the immediate area and notify laboratory personnel and the safety officer.[9] Do not attempt to clean a significant spill without the appropriate emergency PPE, including respiratory protection.[4] Use an inert absorbent material for containment, place it in a sealed, labeled container, and manage it as hazardous waste.[1][9]
-
PPE Disposal: All disposable PPE that has come into contact with this compound must be considered hazardous waste. Place contaminated gloves, aprons, and other items in a designated, sealed hazardous waste bag or container for disposal according to your institution's and local regulations.[9]
-
Chemical Disposal: Unused or waste this compound must be disposed of through an approved hazardous waste program.[1][2] Do not pour it down the drain.
Summary of PPE Recommendations
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Small Volume Transfers (<50mL) | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Large Volume Transfers (>50mL) | Chemical Splash Goggles & Full Face Shield | Nitrile or Neoprene Gloves (Double-gloved recommended) | Lab Coat & Chemical-Resistant Apron | Chemical Fume Hood |
| Active Reaction Monitoring/Workup | Chemical Splash Goggles & Full Face Shield | Nitrile or Neoprene Gloves (Double-gloved recommended) | Lab Coat & Chemical-Resistant Apron | Chemical Fume Hood |
| Spill Cleanup | Full Face Shield & Goggles | Heavy-duty Nitrile or Butyl Gloves | Chemical-Resistant Coveralls/Suit | Air-Purifying Respirator (OV Cartridge) or SCBA |
This guide is intended to establish a robust framework for safety. Always consult your institution's specific Chemical Hygiene Plan and the most recent Safety Data Sheet (SDS) for this compound before beginning any work. A proactive and informed approach to safety is paramount in the research environment.
References
- 1. aksci.com [aksci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdc.gov [cdc.gov]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. NIOSH Pocket Guide to Chemical Hazards [p2infohouse.org]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. epa.gov [epa.gov]
- 9. wcu.edu [wcu.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
